4-fluoro MBZP
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMDNJJTGINMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-fluoro MBZP: Chemical Structure, Properties, and Emerging Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-fluoro Methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine (B1678402) class, has recently been identified in forensic samples. As a derivative of benzylpiperazine (BZP), it is presumed to possess stimulant properties mediated by interactions with monoamine transporters. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical identity, physicochemical properties, and presumed pharmacological profile. Detailed experimental protocols for its synthesis and for in vitro assessment of its activity at dopamine (B1211576) and serotonin (B10506) transporters are presented to facilitate further research into its mechanism of action, pharmacokinetics, and toxicological profile. The information herein is intended to serve as a foundational resource for the scientific community engaged in NPS research and drug development.
Chemical Identity and Properties
This compound, formally known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, is a synthetic stimulant belonging to the piperazine chemical class.[1] Its structure features a piperazine ring N-substituted with a methyl group and N'-substituted with a 4-fluorobenzyl group.[2]
Chemical Structure
The chemical structure of this compound is provided below:
Chemical Formula: C₁₂H₁₇FN₂[1]
IUPAC Name: 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine[1]
CAS Number: 144734-44-1[1]
Synonyms: 4-Fluoro-MBZP, 4-F-MBZP, 4-Fluoro-Methylbenzylpiperazine[1][2]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for its accurate identification, handling, and use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 208.3 g/mol | [1] |
| Exact Mass [M+H]⁺ | 209.1449 | [1] |
| Appearance | Green tablet (as reported in a street sample), solid | [2] |
| Solubility | Methanol: 10 mg/mL | [2] |
| Purity (as analytical standard) | ≥98% | [3] |
| Storage Temperature | -20°C | [4] |
Presumed Pharmacological Profile
Mechanism of Action
While the specific pharmacological activity of this compound has not been extensively studied, its structural similarity to other benzylpiperazine derivatives suggests it acts as a central nervous system stimulant.[2] The presumed mechanism of action involves the inhibition of dopamine (DAT) and serotonin (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][2] This dual reuptake inhibition is a characteristic feature of many psychoactive piperazine compounds and is believed to be responsible for their stimulant effects.[2] There is also a suggestion that this compound may be a useful tool for studying 5-HT2 receptors.[2][5]
Quantitative Pharmacological Data
To date, specific quantitative data on the binding affinities (Kᵢ values) and functional potencies (IC₅₀ or EC₅₀ values) of this compound at monoamine transporters and receptors are not publicly available. Such data is critical for a comprehensive understanding of its pharmacological profile. As a point of reference, the known pharmacological data for the parent compound, Benzylpiperazine (BZP), is provided below. It is hypothesized that the addition of a fluorine atom to the benzyl (B1604629) ring may alter the binding affinity and potency.[1]
| Target | BZP EC₅₀ (nM) for Release |
| Dopamine Transporter (DAT) | 175 |
| Norepinephrine Transporter (NET) | 62 |
| Serotonin Transporter (SERT) | 6050 |
| Data from a study on Benzylpiperazine[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological analysis of this compound are not well-documented in peer-reviewed literature. The following sections provide a representative synthesis protocol and a general outline for a key pharmacological assay, which can be adapted for the study of this compound.
Proposed Synthesis of this compound via Nucleophilic Substitution
This protocol is based on standard organic chemistry principles for the synthesis of N-benzylpiperazine derivatives.[2][3]
Reaction: 1-methylpiperazine (B117243) + 4-fluorobenzyl chloride → this compound
Materials:
-
1-methylpiperazine
-
4-fluorobenzyl chloride
-
A suitable non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate)
-
A suitable aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1-methylpiperazine and the non-nucleophilic base in the chosen solvent.
-
Slowly add a solution of 4-fluorobenzyl chloride in the same solvent to the reaction mixture at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., Thin-Layer Chromatography).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or by conversion to its hydrochloride salt followed by recrystallization to yield pure this compound.
In Vitro Monoamine Transporter Reuptake Assay
This assay is fundamental for determining the potency of this compound at inhibiting the dopamine and serotonin transporters.[6][7]
Principle: To measure the ability of this compound to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) and serotonin (e.g., [³H]5-HT) into cells expressing the respective transporters (DAT and SERT).[7]
Materials:
-
HEK293 cells stably expressing human DAT or SERT[6]
-
Cell culture medium and supplements
-
Assay buffer (e.g., Krebs-HEPES buffer)
-
Radiolabeled substrates: [³H]dopamine and [³H]serotonin
-
This compound analytical reference standard
-
Multi-well cell culture plates (e.g., 96-well)
-
Scintillation counter and scintillation fluid
Procedure:
-
Culture HEK293 cells stably expressing either human DAT or SERT in appropriate multi-well plates.
-
On the day of the experiment, wash the cells with assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled substrate ([³H]dopamine for DAT-expressing cells or [³H]serotonin for SERT-expressing cells) to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Determine the non-specific uptake in the presence of a known potent inhibitor for each transporter (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT).
-
Analyze the data to calculate the IC₅₀ value of this compound for each transporter.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the presumed mechanism of action of this compound at a monoaminergic synapse and a general experimental workflow for its characterization.
References
An In-depth Technical Guide on the Core Mechanism of Action of 4-fluoro MBZP
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-fluoro MBZP (4-F-MBZP), or 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, is a novel psychoactive substance (NPS). As of the latest available information, there is a significant lack of formal scientific investigation into its specific pharmacological and toxicological properties.[1][2] This guide extrapolates its potential mechanism of action, pharmacological effects, and analytical characterization from data on its parent compound, benzylpiperazine (BZP), and other closely related derivatives.[1][3] This document is intended for informational purposes for the scientific community.
Introduction
This compound is a fluorinated analog of methylbenzylpiperazine (MBZP) and a derivative of benzylpiperazine (BZP).[1] It has recently emerged on the illicit drug market, with its first identification reported in June 2023 by the Australian drug checking service, CanTEST.[1][4] Structurally, it belongs to the piperazine (B1678402) class of compounds and is presumed to have stimulant-like effects on the central nervous system.[2][5] The introduction of a fluorine atom to the benzyl (B1604629) ring is a common medicinal chemistry strategy to modulate metabolic stability, membrane permeability, and binding affinity for biological targets.[6]
Presumed Mechanism of Action
The pharmacological profile of this compound has not been formally studied.[1] However, based on its structural similarity to BZP, it is presumed to act as a stimulant with effects on the dopaminergic and serotonergic systems.[1][5][7] The hypothesized mechanism of action involves the modulation of monoamine neurotransmission through two primary actions:
-
Neurotransmitter Release: It is thought to act as a releasing agent for dopamine (B1211576) and serotonin (B10506).[1][8]
-
Reuptake Inhibition: It is also presumed to inhibit the reuptake of these neurotransmitters from the synaptic cleft.[1][8]
This dual action would lead to an increase in the extracellular concentrations of dopamine and serotonin, thereby enhancing dopaminergic and serotonergic signaling.[1] Additionally, some reports suggest that this compound may be a useful tool for studying 5-HT2 receptors.[5][7][9]
Signaling Pathways
Based on the presumed mechanism of action, this compound is expected to modulate signaling pathways associated with dopamine and serotonin transporters and potentially 5-HT2A receptors. The increased synaptic concentrations of dopamine and serotonin would lead to enhanced activation of their respective postsynaptic receptors, triggering downstream signaling cascades.
Quantitative Data
As of now, specific quantitative data on the binding affinities (Ki values) and functional potencies (IC50 or EC50 values) of this compound at monoamine transporters and receptors are not publicly available.[7] To provide a quantitative context, the following table summarizes the known pharmacological data for BZP, which is considered the primary structural and functional template for this compound.[1] It is hypothesized that the addition of a fluorine atom to the benzyl ring of MBZP may alter its binding affinity and potency at these transporters.[1][3]
| Target | Compound | Assay Type | Potency (EC₅₀, nM) |
| Dopamine Transporter (DAT) | Benzylpiperazine (BZP) | Neurotransmitter Release | 175 |
| Norepinephrine Transporter (NET) | Benzylpiperazine (BZP) | Neurotransmitter Release | 62 |
| Serotonin Transporter (SERT) | Benzylpiperazine (BZP) | Neurotransmitter Release | 6050 |
| Dopamine Transporter (DAT) | d-Amphetamine | Neurotransmitter Release | 25 |
| Norepinephrine Transporter (NET) | d-Amphetamine | Neurotransmitter Release | 7 |
| Serotonin Transporter (SERT) | d-Amphetamine | Neurotransmitter Release | 1765 |
| Dopamine Transporter (DAT) | d-Methamphetamine | Neurotransmitter Release | 25 |
| Norepinephrine Transporter (NET) | d-Methamphetamine | Neurotransmitter Release | 12 |
| Serotonin Transporter (SERT) | d-Methamphetamine | Neurotransmitter Release | 736 |
| Data sourced from a 2005 study, as cited in Wikipedia's entry on Benzylpiperazine.[3] |
Experimental Protocols
Due to the novelty of this compound, specific experimental protocols for its pharmacological evaluation have not yet been published.[1] However, this section provides detailed methodologies for key experiments that would be essential for its characterization, based on established protocols for similar piperazine derivatives.[1][8]
This assay is fundamental for determining the binding affinity (Ki) of this compound for the dopamine, norepinephrine, and serotonin transporters.[1][6]
-
Objective: To determine the inhibition constant (Ki) of this compound for the dopamine transporter (DAT) and serotonin transporter (SERT).[8]
-
Materials:
-
Cell membranes prepared from cells expressing human DAT or SERT.[8]
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT).[8]
-
Test compound (this compound).[8]
-
Non-specific binding control (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine (B1211875) for SERT).[8]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[8]
-
Glass fiber filters.[8]
-
Scintillation counter.[8]
-
-
Procedure:
-
Prepare a series of dilutions of this compound.[8]
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound or the non-specific binding control.[1]
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[8]
-
Wash the filters with ice-cold assay buffer.[8]
-
Measure the radioactivity retained on the filters using a scintillation counter.[8]
-
Calculate the Ki value from the IC50 value determined from the concentration-response curve.[8]
-
These assays measure the ability of this compound to induce the release of dopamine and serotonin from pre-loaded synaptosomes or cultured cells.[1]
-
Objective: To determine the EC50 value of this compound for inducing the release of dopamine and serotonin.[1]
-
Materials:
-
Procedure:
-
Pre-load the synaptosomes or cells with the radiolabeled neurotransmitter.[1]
-
Wash the preparations to remove excess unincorporated radiolabel.[1]
-
Expose the preparations to various concentrations of this compound.[1]
-
After a set incubation period, collect the supernatant.[1]
-
Measure the amount of radioactivity released into the supernatant.[1]
-
Calculate the EC₅₀ value for neurotransmitter release from the concentration-response curve.[1]
-
Conclusion and Future Directions
This compound is an emerging novel psychoactive substance with a presumed stimulant profile similar to its parent compound, BZP.[1] While direct scientific investigation is currently lacking, its chemical structure strongly suggests activity at dopamine and serotonin transporters.[1] Further research is imperative to fully elucidate the pharmacological and toxicological profile of this compound to inform public health and regulatory bodies.[1][2] This should include comprehensive in vitro receptor binding and functional assays, metabolic stability studies, and in vivo behavioral and toxicological assessments.[2]
References
4-Fluoro MBZP: An In-Depth Technical Guide on Monoamine Transporter Interaction
Disclaimer: 4-fluoro Methylbenzylpiperazine (4-fluoro MBZP) is a novel psychoactive substance (NPS) for which there is a significant lack of direct, quantitative pharmacological data in peer-reviewed literature.[1] This guide synthesizes information from structurally related benzylpiperazine (BZP) analogues to provide a scientifically grounded, yet largely inferred, overview of its potential mechanism of action. All data presented for comparative compounds should not be directly extrapolated to this compound with certainty.[2]
Executive Summary
This compound is a synthetic stimulant belonging to the piperazine (B1678402) class of compounds.[3] Structurally, it is a derivative of methylbenzylpiperazine (MBZP) with a fluorine atom substituted at the para (4) position of the benzyl (B1604629) ring. Due to its structural similarity to benzylpiperazine (BZP) and its derivatives, this compound is presumed to exert its psychoactive effects primarily through the modulation of dopaminergic and serotonergic systems.[1] The proposed mechanism of action involves the inhibition of dopamine (B1211576) and serotonin (B10506) reuptake and the promotion of their release, leading to increased synaptic concentrations of these key neurotransmitters.[2][4] There is also a potential for direct interaction with serotonin receptors, particularly the 5-HT2 receptor family.[2] This document provides a detailed overview of the presumed interaction of this compound with monoamine transporters, outlines the standard experimental protocols for characterizing these interactions, and presents this information in a format suitable for researchers, scientists, and drug development professionals.
Quantitative Pharmacological Data
As of late 2025, specific quantitative data on the binding affinities (Kᵢ values) and functional potencies (IC₅₀ values) of this compound at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET) are not publicly available.[1] Such data are critical for a detailed understanding of its pharmacological profile and for comparing its potency and selectivity to other psychoactive substances.[1]
For illustrative purposes, the following table demonstrates how such data would be typically presented. The values for this compound are hypothetical and are included to provide a contextual framework. For comparison, reported values for the parent compound, Benzylpiperazine (BZP), are included.
| Compound | Transporter | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |
| This compound | DAT | Data Not Available | Data Not Available |
| SERT | Data Not Available | Data Not Available | |
| NET | Data Not Available | Data Not Available | |
| Benzylpiperazine (BZP) | DAT | 196 | 2800 |
| SERT | 2100 | 133 | |
| NET | 39 | 49 |
Note: BZP data is provided for comparative purposes and does not represent the pharmacological profile of this compound.[4]
Presumed Mechanism of Action at the Monoaminergic Synapse
Based on its structural similarity to BZP, this compound is hypothesized to act as a substrate for monoamine transporters, leading to both reuptake inhibition and neurotransmitter release.[2][4] The primary targets are presumed to be the dopamine transporter (DAT) and the serotonin transporter (SERT).[2] The addition of a fluorine atom to the benzyl ring may alter its binding affinity and potency at these transporters.[4]
The proposed mechanism involves the following steps:
-
Binding to Monoamine Transporters: this compound is thought to bind to the substrate recognition site on DAT and SERT.
-
Inhibition of Reuptake: By occupying the transporter, it competitively inhibits the reuptake of dopamine and serotonin from the synaptic cleft into the presynaptic neuron.
-
Transporter-Mediated Release: As a substrate-type releaser, this compound may be transported into the presynaptic terminal. This process can reverse the normal direction of transporter flow, leading to the non-vesicular release of dopamine and serotonin from the cytoplasm into the synapse.
This dual action of reuptake inhibition and release leads to a significant increase in the synaptic concentrations of dopamine and serotonin, which is believed to be the basis for its stimulant and psychoactive effects.[4]
References
A Technical Guide to the Presumed Pharmacological Profile of 4-Fluoro MBZP
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the presumed pharmacological profile of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS). Due to the limited availability of direct research, this guide extrapolates its potential mechanism of action, pharmacological effects, and necessary experimental evaluation from data on its parent compound, benzylpiperazine (BZP), and other closely related derivatives. This information is intended for research and informational purposes only.
Introduction
This compound, chemically known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, is a fluorinated analog of methylbenzylpiperazine (MBZP) and a derivative of benzylpiperazine (BZP).[1] It has recently emerged on the illicit drug market, with its first formal identification reported in June 2023 by the Australian drug checking service, CanTEST.[1][2] As a novel psychoactive substance, there is a significant lack of formal scientific investigation into its pharmacological and toxicological properties.[1][3] However, its structural similarity to the well-characterized stimulant BZP allows for informed inferences regarding its likely mechanism of action and effects.[1][2][3][4] This technical guide serves as a foundational resource for the scientific community to understand the presumed pharmacology of this compound and to outline the necessary experimental protocols for its full characterization.[1]
Physicochemical and Analytical Profile
The fundamental properties of this compound are summarized below. Accurate analytical characterization is crucial for its identification in research and forensic settings.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine |
| Synonyms | 4F-MBZP, 4-Fluoro-Methylbenzylpiperazine |
| Chemical Formula | C₁₂H₁₇FN₂ |
| Molecular Weight | 208.3 g/mol |
| CAS Number | 144734-44-1 |
| Exact Mass [M+H]⁺ | 209.1449 |
| Appearance | Reportedly found in green tablets[2] |
Presumed Pharmacology and Mechanism of Action
The pharmacological profile of this compound has not been formally studied.[1][3] It is presumed to act as a central nervous system stimulant by modulating monoamine neurotransmitter systems, primarily the dopaminergic and serotonergic systems, based on its structural similarity to BZP.[1][2][4]
The presumed mechanism of action is twofold:
-
Monoamine Releasing Agent: It is thought to stimulate the release of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) from presynaptic neurons.[1][3][4]
-
Reuptake Inhibitor: It is also presumed to inhibit the reuptake of DA and 5-HT by binding to the dopamine transporter (DAT) and serotonin transporter (SERT).[1][3][4]
This dual action would lead to a significant increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and serotonergic signaling.[1][4] Additionally, some sources suggest that this compound may be a useful tool for studying 5-HT2 receptors.[1][6][7]
References
4-Fluoro MBZP: An In-depth Technical Guide on a Novel Psychoactive Substance
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-fluoro MBZP (4-fluoro-N-methylbenzylpiperazine) is a novel psychoactive substance (NPS) with limited scientific data. The information presented in this guide is based on available preliminary findings and inferences from structurally related compounds. All information is for research and informational purposes only.
Executive Summary
4-fluoro Methylbenzylpiperazine (this compound) is a recently emerged novel psychoactive substance of the piperazine (B1678402) class.[1] First identified in Australia in June 2023, this compound is structurally analogous to benzylpiperazine (BZP) and is presumed to possess stimulant properties.[1][2] Due to its novelty, there is a significant lack of comprehensive pharmacological, pharmacokinetic, and toxicological data.[1][2][3][4] This technical guide consolidates the current understanding, including chemical properties, proposed synthesis, analytical methods, and inferred pharmacology, to serve as a foundational resource for the scientific community.
Chemical and Physical Properties
This compound is a synthetic stimulant characterized by a piperazine ring N-substituted with a methyl group and N'-substituted with a 4-fluorobenzyl group.[1][5] Its fundamental physicochemical properties are summarized in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | [1][6] |
| Synonyms | 4-F-MBZP, 4-fluoro Methylbenzylpiperazine | [1][3][6] |
| CAS Number | 144734-44-1 | [1][2][6] |
| Chemical Formula | C₁₂H₁₇FN₂ | [1][2][3][6] |
| Molecular Weight | 208.3 g/mol | [1][2][3][6] |
| Exact Mass [M+H]⁺ | 209.1449 | [1][6] |
| Appearance | Solid (as hydrochloride salt), found in green tablets | [2][3][6] |
| Purity | Available as an analytical reference standard (≥98%) | [3] |
Inferred Pharmacology and Mechanism of Action
The specific pharmacological profile of this compound has not been formally studied.[2][7] However, based on its structural similarity to BZP and other piperazine derivatives, it is presumed to act as a central nervous system stimulant by modulating monoamine neurotransmitter systems.[3][7][8][9]
The hypothesized mechanism of action involves:
-
Dopamine (B1211576) (DA) and Serotonin (B10506) (5-HT) Release: It is thought to act as a releasing agent for both dopamine and serotonin.[2][7][8]
-
Reuptake Inhibition: It is also presumed to inhibit the reuptake of dopamine and serotonin by binding to their respective transporters, DAT and SERT.[7][8]
This dual action would lead to increased synaptic concentrations of these neurotransmitters, underlying its presumed stimulant effects.[7][9] Additionally, there is a potential for direct interaction with serotonin receptors, particularly the 5-HT2 receptor family.[7][8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cfsre.org [cfsre.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Uncharted Territory: A Toxicological Deep Dive into 4-fluoro MBZP and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the current state of toxicological knowledge regarding 4-fluoro MBZP (4-Fluorobenzylpiperazine). A thorough review of scientific literature and toxicology databases reveals a significant and critical gap: as of the date of this publication, no formal in vitro or in vivo toxicological studies have been published for this compound.[1] Consequently, key toxicological parameters such as LD50, NOAEL, and specific organ toxicity have not been determined.
This document serves as a foundational resource by summarizing the presumed toxicological profile of this compound based on its structural similarity to benzylpiperazine (BZP) and methylbenzylpiperazine (MBZP). The data presented herein for BZP is intended to provide a comparative context and guide future research endeavors into the safety profile of this novel psychoactive substance.
Introduction to this compound
This compound is a synthetic stimulant belonging to the piperazine (B1678402) class of compounds.[2] It is a structural analog of BZP and MBZP, which have known psychoactive effects.[3] The introduction of a fluorine atom to the benzyl (B1604629) ring is a common modification in the design of novel psychoactive substances, potentially altering the compound's potency, metabolism, and overall toxicological profile. Given its recent emergence on the illicit drug market, there is an urgent need to characterize its pharmacological and toxicological properties to inform public health and safety.[1][2]
Presumed Pharmacology and Mechanism of Action
The mechanism of action for this compound has not been empirically determined. However, based on its structural similarity to BZP, it is presumed to act as a central nervous system stimulant.[1][2] The primary mechanism is likely the release and reuptake inhibition of monoamine neurotransmitters, particularly dopamine (B1211576) and serotonin.[4][5] This modulation of neurotransmitter levels in the synapse is believed to be responsible for its stimulant and euphoric effects.[6]
Presumed Signaling Pathway
The following diagram illustrates the presumed signaling pathway of this compound, extrapolated from the known mechanism of BZP.
Caption: Presumed mechanism of action of this compound at the synapse.
Toxicological Data (Comparative Data from Benzylpiperazine - BZP)
Due to the absence of specific data for this compound, this section presents toxicological data for its parent compound, BZP, to serve as a reference point. It is crucial to note that the fluorine substitution in this compound may significantly alter its toxicological profile.
In Vitro Toxicity of BZP
| Cell Line | Assay | Endpoint | Value (mM) | Reference |
| Primary Rat Hepatocytes | MTT Assay | EC50 | 2.20 | [7][8] |
| HepaRG Cells | MTT Assay | EC50 | 6.60 | [7][8] |
| LN-18 (Human Glioblastoma) | LDH Assay | Cytotoxicity | Concentration-dependent | [9] |
| H9c2 (Rat Cardiomyoblasts) | MTT Assay | EC50 | 0.344 | [8] |
In Vivo Toxicity of BZP
Quantitative in vivo toxicity data for BZP, such as a definitive LD50, is not well-established in publicly available literature. However, clinical studies and case reports provide insights into its adverse effects in humans.
| Population | Dosage | Observed Adverse Effects | Reference |
| Human (Recreational Use) | 50-200 mg | Palpitations, agitation, anxiety, confusion, dizziness, headache, tremor, mydriasis, insomnia, vomiting, seizures. | [4] |
| Human (Emergency Dept. Cases) | Varies | Confusion, agitation, vomiting, anxiety, palpitations, seizures (associated with higher plasma levels). | [10][11] |
| Human (Fatal Case) | Not specified | Blood concentration of 8 mg/L. | [12] |
Experimental Protocols (Based on BZP Studies)
The following are generalized experimental protocols derived from studies on BZP and are proposed as a starting point for the toxicological evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a substance that reduces the viability of a cell culture by 50% (EC50).
-
Cell Culture: Primary rat hepatocytes or human-derived cell lines (e.g., HepaRG, SH-SY5Y) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The test compound (e.g., BZP) is dissolved in a suitable solvent and diluted to various concentrations.
-
The cells are exposed to the different concentrations of the test compound for a specified period (e.g., 24 hours).
-
After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and the EC50 value is determined from the dose-response curve.[7][8]
-
In Vivo Acute Toxicity Study (Proposed)
-
Objective: To determine the median lethal dose (LD50) and observe signs of toxicity following a single administration of the substance.
-
Animal Model: Rodents (e.g., rats or mice) of a specific strain, age, and sex.
-
Procedure:
-
Animals are acclimatized to the laboratory conditions.
-
The test substance is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
A range of doses is administered to different groups of animals.
-
A control group receives the vehicle only.
-
Animals are observed for a specified period (e.g., 14 days) for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Mortality is recorded, and the LD50 is calculated using appropriate statistical methods.
-
At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed. Tissues may be collected for histopathological examination.
-
Proposed Experimental Workflow for this compound Toxicological Evaluation
The following diagram outlines a logical workflow for future research to comprehensively assess the toxicological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cfsre.org [cfsre.org]
- 3. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 6. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]
- 7. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicity from the recreational use of 1-benzylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzylpiperazine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Legal Status and Scientific Profile of 4-Fluoro Methylbenzylpiperazine (4-Fluoro MBZP) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine (B1678402) class. Due to its recent emergence, there is a significant lack of formal scientific investigation into its pharmacological and toxicological properties. This document synthesizes the current understanding of its legal status for research purposes across key regulatory regions, its chemical and physical properties, and inferred pharmacological profile based on its structural analogue, benzylpiperazine (BZP). Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of its presumed signaling pathways and relevant experimental workflows to support the research and drug development communities.
Legal Status for Research Purposes
The legal status of this compound for research purposes is not harmonized globally and is subject to the rapidly evolving landscape of NPS legislation. Researchers must ensure compliance with all national and local regulations.
| Jurisdiction | Legal Status | Notes |
| United States | Not federally scheduled.[1][2] | As of the latest available information, this compound is not listed under the Controlled Substances Act. However, researchers should be aware of the Federal Analogue Act, which could potentially be applied to substances with chemical structures and pharmacological effects similar to controlled substances. |
| United Kingdom | Likely controlled under a generic definition. | The Misuse of Drugs Act 1971 has been amended to include generic controls over piperazine derivatives.[3][4][5][6] While this compound is not explicitly named, its chemical structure as a substituted piperazine likely places it under these controls. Researchers should consult the Home Office for clarification and licensing requirements. |
| European Union | Ambiguous; likely falls under control measures for analogues. | The EU Council has implemented control measures for benzylpiperazine (BZP).[7][8][9] While this compound is not specifically named, national laws in member states, enacted in response to the EU directive, may extend to analogues. Researchers should verify the specific regulations in the country of operation. |
| Australia | Identified as a new psychoactive substance. | This compound was first identified by the Australian drug checking service, CanTEST, in June 2023.[10] Its legal status for research would be governed by Australian federal and state laws concerning NPS. |
| China | Not explicitly listed, but likely controlled. | China has a comprehensive list of controlled narcotic and psychotropic drugs for non-medical use and has been proactive in scheduling new psychoactive substances.[11][12][13][14] Although this compound is not specifically named, its structural similarity to other controlled piperazines suggests it would likely be considered a controlled substance. Researchers should consult the National Medical Products Administration (NMPA). |
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for its accurate identification and handling in a research setting.
| Property | Value |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine |
| Synonyms | 4-F-MBZP, 4-fluoro-methylbenzylpiperazine |
| CAS Number | 144734-44-1 |
| Molecular Formula | C₁₂H₁₇FN₂ |
| Molecular Weight | 208.3 g/mol |
| Appearance | Solid |
| Purity | Available as an analytical reference standard (≥98%) |
Presumed Pharmacology and Mechanism of Action
Direct pharmacological data for this compound is currently unavailable in peer-reviewed literature.[10][15][16] Its mechanism of action is inferred from its structural similarity to benzylpiperazine (BZP), a known central nervous system stimulant.[2][17]
It is hypothesized that this compound acts as a releasing agent and/or reuptake inhibitor at the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).[16][17] This dual action would lead to an increase in the extracellular concentrations of dopamine and serotonin in the synaptic cleft, thereby enhancing dopaminergic and serotonergic signaling. There is also a suggestion that it may be useful for studying 5-HT2 receptors.[17]
Comparative Pharmacological Data of Benzylpiperazine (BZP)
To provide a quantitative context, the following table summarizes the known pharmacological data for BZP, which is considered the primary structural and functional template for this compound. It is hypothesized that the addition of a fluorine atom to the benzyl (B1604629) ring of MBZP may alter its binding affinity and potency at these transporters.
| Compound | Target | Action | Potency (IC₅₀ or Kᵢ, nM) |
| Benzylpiperazine (BZP) | DAT | Reuptake Inhibition | ~2000 |
| SERT | Reuptake Inhibition | ~130 | |
| NET | Reuptake Inhibition | ~200 | |
| 5-HT₂ₐ Receptor | Agonist | ~200 |
Note: This data is for BZP and should not be directly extrapolated to this compound.[16]
Presumed Signaling Pathway
Caption: Presumed mechanism of action of this compound at the synapse.
Experimental Protocols
Proposed Synthesis: Nucleophilic Substitution
A detailed experimental protocol for the synthesis of this compound has not been published in peer-reviewed literature.[1] However, a probable synthetic route is via nucleophilic substitution, based on standard organic chemistry principles for analogous N-benzylpiperazine compounds.[1][10]
Reactants:
-
4-fluorobenzyl chloride
-
A suitable non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate)
-
A suitable aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide)
Procedure:
-
Dissolve 1-methylpiperazine and the base in the chosen solvent in a round-bottom flask.
-
Slowly add a solution of 4-fluorobenzyl chloride in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.[1]
Synthesis and Analysis Workflow
Caption: General workflow for the synthesis and analysis of this compound.
Analytical Characterization
The identification and confirmation of this compound in seized materials and for research purposes are primarily achieved using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).[18][19][20][21]
4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: An acid-base extraction is a common method for isolating the analyte from the sample matrix.[18][21]
-
Instrumentation: An Agilent 5975 Series GC/MSD or equivalent is suitable.[21]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[21]
-
Results: Identification is based on the retention time and comparison of the resulting mass spectrum with that of a certified reference standard.
4.2.2 Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
-
Sample Preparation: For relatively clean samples, a simple "dilute-and-shoot" approach may be sufficient, where the sample is diluted in the initial mobile phase.[21][22] For complex matrices like urine, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.[22]
-
Instrumentation: A Sciex X500R LC-QTOF-MS or equivalent can be used.[21]
-
Column: A C18 analytical column is commonly employed.
-
Mobile Phase: Gradient elution with an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[18]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is used.
-
Results: This technique provides high-resolution mass data, enabling the determination of the elemental composition of the protonated molecule ([M+H]⁺) with high accuracy.
In Vitro Monoamine Transporter Reuptake Assay
This assay is fundamental for determining the potency of this compound at inhibiting the dopamine and serotonin transporters.[15]
-
Principle: To measure the ability of this compound to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) and serotonin (e.g., [³H]5-HT) into cells expressing the respective transporters (DAT and SERT).[15]
-
General Protocol:
-
Culture cells stably expressing human DAT or SERT.
-
Plate the cells in a suitable format (e.g., 96-well plates).
-
Prepare a range of concentrations of this compound.
-
Pre-incubate the cells with the different concentrations of this compound or a vehicle control.
-
Add the radiolabeled neurotransmitter and incubate for a defined period.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value of this compound for each transporter.[15]
-
Experimental Workflow for In Vitro Assay
Caption: General experimental workflow for an in vitro monoamine transporter reuptake assay.
Conclusion and Future Directions
This compound is an emerging novel psychoactive substance with a presumed stimulant mechanism of action. While its legal status in some jurisdictions is currently not scheduled, its structural similarity to controlled piperazines suggests that it may fall under existing or future analogue legislation. The lack of comprehensive pharmacological and toxicological data presents a significant knowledge gap.[15][23] Future research should focus on elucidating its precise molecular targets, determining its in vitro and in vivo potency and efficacy, and understanding its metabolic fate and toxicological profile. Such studies are essential for a thorough risk assessment and for informing public health and regulatory policies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Misuse of Drugs Act 1971 (Amendment) (No. 2) Order 2024 [legislation.gov.uk]
- 4. legislation.gov.uk [legislation.gov.uk]
- 5. legislation.gov.uk [legislation.gov.uk]
- 6. gov.uk [gov.uk]
- 7. Stronger control measures for the synthetic drug BZP | EUR-Lex [eur-lex.europa.eu]
- 8. Document summary | Legislative Observatory | European Parliament [oeil.europarl.europa.eu]
- 9. Europol–EMCDDA Joint Report on a new psychoactive substance: 1-benzylpiperazine (BZP) | www.euda.europa.eu [euda.europa.eu]
- 10. benchchem.com [benchchem.com]
- 11. Details [unodc.org]
- 12. List of Controlled Narcotics and Psychotropic Drugs for Non-medical Use in China | Inventory Pedia | ChemRadar [chemradar.com]
- 13. China|China List of Controlled Narcotics and Psychotropic Drugs for Non-medical Use|Controlled Narcotics and Psychotropic Drugs Search - inv [chemradar.com]
- 14. More drugs to be added to controlled substances list - Chinadaily.com.cn [epaper.chinadaily.com.cn]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. cfsre.org [cfsre.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
The Emergent Stimulant: A Technical Analysis of 4-fluoro MBZP and its Structural Relationship to Benzylpiperazine (BZP)
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine (B1678402) class. Due to the limited direct research on this compound, this paper leverages its structural relationship with the well-characterized stimulant benzylpiperazine (BZP) to infer its pharmacological profile. This document details the chemical properties, presumed mechanism of action, and potential physiological effects of this compound, with a comparative analysis to BZP. Quantitative pharmacological data for BZP are presented to serve as a benchmark for future studies on its fluorinated analogue. Furthermore, detailed experimental protocols for the synthesis of this compound and key in vitro and in vivo assays are provided to facilitate further research into this emerging compound. Visualizations of presumed signaling pathways and experimental workflows are included to enhance understanding.
Introduction
The landscape of novel psychoactive substances is in a constant state of flux, with the emergence of new chemical entities posing significant challenges to public health and regulatory bodies. One such compound that has recently been identified in illicit drug markets is 4-fluoro methylbenzylpiperazine (this compound).[1][2] Structurally, this compound is a derivative of benzylpiperazine (BZP), a synthetic stimulant with known euphoriant and amphetamine-like properties.[3][4] The addition of a fluorine atom to the benzyl (B1604629) ring and a methyl group to the piperazine moiety distinguishes this compound from its parent compound.[5]
This guide aims to provide a detailed technical overview of this compound, focusing on its core relationship to BZP. Given the current scarcity of dedicated research on this compound, its pharmacological and toxicological profiles are largely inferred from the extensive data available for BZP.[6][7] This document is intended to be a foundational resource for researchers, scientists, and drug development professionals, providing the necessary information to guide future in vitro and in vivo studies to fully characterize this novel compound.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and BZP is crucial for their synthesis, handling, and analysis.
| Property | This compound | Benzylpiperazine (BZP) |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine[8] | 1-Benzylpiperazine[9] |
| Synonyms | 4-F-MBZP, 4-Fluoro-Methylbenzylpiperazine[8] | BZP, A2, Legal E, Legal X[4] |
| Chemical Formula | C₁₂H₁₇FN₂[8] | C₁₁H₁₆N₂[9] |
| Molecular Weight | 208.3 g/mol [8] | 176.26 g/mol [9] |
| CAS Number | 144734-44-1[8] | 2759-28-6[9] |
| Appearance | Reported as a green tablet in street samples; solid as a reference standard.[5][8] | White solid (hydrochloride salt); slightly yellowish-green liquid (free base).[4] |
Presumed and Established Pharmacology
The pharmacological profile of this compound is presumed to mirror that of BZP, acting as a central nervous system stimulant.[6] BZP's mechanism of action involves the modulation of monoamine neurotransmitter systems, primarily dopamine (B1211576) (DA) and serotonin (B10506) (5-HT).[3][10]
Mechanism of Action
BZP exerts its effects through a dual action of inhibiting the reuptake and promoting the release of dopamine and serotonin.[6][10] It displays a mixed mechanism of action, with amphetamine-like effects on the serotonin transporter, leading to increased extracellular serotonin concentrations.[3] Its effect on the dopamine and norepinephrine (B1679862) transporters is of lower potency.[3] It is hypothesized that this compound shares this mechanism, acting as a monoamine releasing agent and reuptake inhibitor.[11] The addition of a fluorine atom to the benzyl ring may alter its binding affinity and potency at these transporters.[6][7]
Quantitative Pharmacological Data
To date, there is no publicly available quantitative pharmacological data for this compound. The following tables summarize the known data for BZP, which can serve as a reference for future comparative studies.
Table 1: Monoamine Releaser Potency (EC₅₀, nM) of BZP vs. Amphetamines [6]
| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) |
| Benzylpiperazine (BZP) | 175 | 62 | 6050 |
| d-Amphetamine | 25 | 7 | 1765 |
| d-Methamphetamine | 25 | 12 | 736 |
| Lower values indicate higher potency. |
Table 2: Human Pharmacokinetics of a Single 200 mg Oral Dose of BZP [3]
| Parameter | Value |
| Tmax (Time to Peak Plasma Concentration) | 75 min |
| Cmax (Peak Plasma Concentration) | 262 ng/mL |
| t½ (Elimination Half-life) | 5.5 hours |
| Cl/F (Apparent Clearance) | 99 L/h |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and for key in vitro and in vivo experiments to characterize its pharmacological profile.
Synthesis of this compound
A plausible synthetic route for this compound is through nucleophilic substitution.[2]
Protocol: Nucleophilic Substitution
-
Reaction Setup: In a round-bottom flask, dissolve 1-methylpiperazine (B117243) (1.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (1.5 equivalents) in a suitable solvent like acetonitrile.
-
Addition of Reagent: Slowly add 4-fluorobenzyl chloride (1.0 equivalent) to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (B109758) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure this compound.[11]
In Vitro Assays
This assay determines the binding affinity of a compound for the dopamine (DAT) and serotonin (SERT) transporters.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT or SERT.
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of this compound.
-
Determination of Non-specific Binding: In parallel wells, determine non-specific binding in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT).
-
Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the inhibition constant (Ki) by non-linear regression analysis.[6]
This assay measures the ability of a compound to induce the release of neurotransmitters.
Protocol:
-
Cell Culture and Loading: Culture neuronal cells (e.g., SH-SY5Y) and load them with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).
-
Incubation: Wash the cells and incubate them with varying concentrations of this compound.
-
Sample Collection: At specified time points, collect the supernatant.
-
Scintillation Counting: Measure the amount of radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the amount of neurotransmitter released and determine the EC₅₀ value for neurotransmitter release.[6]
In Vivo Assays
This assay is a gold standard for assessing the abuse potential of a compound.
General Protocol:
-
Surgical Preparation: Implant rats with intravenous catheters in the jugular vein.
-
Operant Conditioning: Train the rats in operant conditioning chambers to press a lever to receive an infusion of a reinforcing drug (e.g., cocaine).
-
Substitution: Once a stable response is established, substitute this compound for the training drug at various doses.
-
Data Collection: Record the number of lever presses and infusions for each dose of this compound.
-
Data Analysis: Analyze the dose-response curve to determine if this compound maintains self-administration, indicating its reinforcing properties.
Visualizations
The following diagrams, generated using the DOT language, illustrate the presumed signaling pathways and a general experimental workflow.
Caption: Presumed dopaminergic pathway of this compound.
Caption: Presumed serotonergic pathway of this compound.
Caption: General experimental workflow for this compound research.
Conclusion
This compound is a recently emerged novel psychoactive substance with a presumed stimulant profile, owing to its structural similarity to benzylpiperazine. While direct scientific investigation into its pharmacology and toxicology is currently lacking, this technical guide provides a foundational understanding based on extrapolated data from BZP. The provided experimental protocols offer a roadmap for the comprehensive characterization of this compound. It is imperative that further research is conducted to fully elucidate the pharmacological and toxicological profile of this compound to inform public health strategies and regulatory decisions. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community in addressing the challenges posed by the continuous emergence of novel psychoactive substances.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A drug-vs-food “choice” self-administration procedure in rats to investigate pharmacological and environmental mechanisms of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 11. An operant social self-administration and choice model in rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Analysis of 4-fluoro MBZP: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core In Vitro Studies of 4-fluoro Methylbenzylpiperazine (4F-MBZP)
Introduction
4-fluoro Methylbenzylpiperazine (4-fluoro MBZP or 4F-MBZP) is a novel psychoactive substance (NPS) belonging to the piperazine (B1678402) class of compounds.[1][2][3] Structurally analogous to benzylpiperazine (BZP), it is presumed to exhibit stimulant-like properties by modulating monoamine neurotransmission.[4][5] First identified in Australia in June 2023, and later in the United States in early 2025, this compound's emergence on the illicit drug market has necessitated a thorough understanding of its pharmacological profile for researchers, scientists, and drug development professionals.[5][6][7] Due to its novelty, comprehensive in vitro studies are largely unavailable. This guide, therefore, extrapolates from the known pharmacology of its parent compound, BZP, and outlines the critical experimental protocols required for the full characterization of this compound.[5][8]
Presumed Mechanism of Action
Based on its structural similarity to BZP, this compound is hypothesized to act as a central nervous system stimulant by modulating the dopaminergic and serotonergic systems.[2][5] The primary mechanism is believed to be the inhibition of dopamine (B1211576) and serotonin (B10506) reuptake by binding to their respective transporters, DAT and SERT.[9][10] Additionally, it may stimulate the release of these neurotransmitters.[2][4] This dual action of reuptake inhibition and release would lead to an increased concentration of dopamine and serotonin in the synaptic cleft, resulting in enhanced neurotransmission.[5][8] There is also a suggestion that this compound may be a useful tool for studying 5-HT2 receptors.[1][11] The addition of a fluorine atom to the benzyl (B1604629) ring is a common medicinal chemistry strategy to potentially alter a compound's binding affinity, metabolic stability, and overall potency compared to its parent compound.[8][9]
Quantitative Pharmacological Data
As of the latest available information, specific quantitative data on the binding affinities (Ki values) and functional potencies (IC50 or EC50 values) of this compound at monoamine transporters and receptors are not publicly available.[1] To provide a quantitative context, the following table summarizes the known pharmacological data for the parent compound, BZP. It is hypothesized that the addition of the fluorine atom in this compound may alter these values.[5]
| Target | Assay Type | Compound | Value | Reference |
| Dopamine Transporter (DAT) | Reuptake Inhibition (IC50) | BZP | 1,980 nM | [5] |
| Norepinephrine Transporter (NET) | Reuptake Inhibition (IC50) | BZP | 298 nM | [5] |
| Serotonin Transporter (SERT) | Reuptake Inhibition (IC50) | BZP | 121 nM | [5] |
| Dopamine Release | Neurotransmitter Release (EC50) | BZP | 133 nM | [5] |
| Serotonin Release | Neurotransmitter Release (EC50) | BZP | 3,960 nM | [5] |
| 5-HT1A Receptor | Binding Affinity (Ki) | BZP | >10,000 nM | [5] |
| 5-HT2A Receptor | Binding Affinity (Ki) | BZP | 2,400 nM | [5] |
| 5-HT2B Receptor | Binding Affinity (Ki) | BZP | 1,800 nM | [5] |
| 5-HT2C Receptor | Binding Affinity (Ki) | BZP | 1,300 nM | [5] |
| Dopamine Transporter (DAT) | Binding Affinity (Ki) | This compound | Not Available | |
| Serotonin Transporter (SERT) | Binding Affinity (Ki) | This compound | Not Available | |
| Dopamine Transporter (DAT) | Reuptake Inhibition (IC50) | This compound | Not Available | |
| Serotonin Transporter (SERT) | Reuptake Inhibition (IC50) | This compound | Not Available | |
| Dopamine Release | Neurotransmitter Release (EC50) | This compound | Not Available | |
| Serotonin Release | Neurotransmitter Release (EC50) | This compound | Not Available |
Experimental Protocols
To elucidate the in vitro pharmacological profile of this compound, a series of established assays are required. The following protocols are based on standard methodologies for characterizing similar piperazine derivatives.[5][9][10]
Radioligand Binding Assay for Monoamine Transporters
This assay is fundamental for determining the binding affinity (Ki) of this compound for the dopamine transporter (DAT) and serotonin transporter (SERT).[10]
Principle: To measure the ability of this compound to compete with a radiolabeled ligand for binding to human monoamine transporters expressed in cell membranes.[9]
Materials:
-
Cell membranes prepared from cells expressing human DAT (hDAT) or human SERT (hSERT).[10]
-
Radioligand: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT.[9][10]
-
Test compound: this compound.[10]
-
Non-specific binding control: 10 µM cocaine for DAT, 10 µM fluoxetine (B1211875) for SERT.[10]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[10]
-
Glass fiber filters.[10]
-
Scintillation counter.[10]
Procedure:
-
Incubate the cell membranes with various concentrations of this compound and the respective radioligand in the assay buffer.[5]
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.[10]
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.[10]
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data are analyzed to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10]
Monoamine Reuptake Inhibition Assay
This functional assay measures the potency (IC50) of this compound in inhibiting the uptake of dopamine and serotonin into cells expressing the respective transporters.[1][9]
Principle: To quantify the ability of this compound to block the uptake of radiolabeled dopamine or serotonin into cells stably expressing DAT or SERT.[1]
Materials:
-
Cultured cells stably expressing human DAT or SERT.[1]
-
Radiolabeled substrate: [³H]dopamine or [³H]serotonin.[1]
-
Test compound: this compound.[1]
-
96-well plates.[1]
-
Scintillation counter.[1]
Procedure:
-
Plate the cells in 96-well plates.[1]
-
Pre-incubate the cells with a range of concentrations of this compound or a vehicle control.[1]
-
Add the radiolabeled substrate ([³H]dopamine or [³H]5-HT) and incubate for a defined period.[1]
-
Terminate the uptake by rapid washing with ice-cold buffer.[1]
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.[1]
-
Analyze the data to determine the IC50 value of this compound for each transporter.[1]
Neurotransmitter Release Assay
This assay determines the potency (EC50) of this compound in inducing the release of dopamine and serotonin from pre-loaded cells or synaptosomes.[5][10]
Principle: To measure the ability of this compound to cause the release of a pre-loaded radiolabeled neurotransmitter from neuronal preparations.[5]
Materials:
-
Human neuroblastoma cells (e.g., SH-SY5Y) differentiated to a dopaminergic or serotonergic phenotype, or synaptosomes.[10]
-
Radiolabeled neurotransmitter: [³H]dopamine or [³H]serotonin.[10]
-
Test compound: this compound.[10]
-
Positive control: Amphetamine for dopamine release, fenfluramine (B1217885) for serotonin release.[10]
-
Scintillation counter.[10]
Procedure:
-
Pre-load the cells or synaptosomes with the radiolabeled neurotransmitter.[5]
-
Wash the preparations to remove excess radiolabel.[10]
-
Expose the preparations to various concentrations of this compound.[5]
-
After incubation, collect the supernatant containing the released neurotransmitter.[10]
-
Lyse the cells to determine the amount of neurotransmitter remaining.[10]
-
Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.[10]
-
Calculate the percentage of neurotransmitter release for each concentration and determine the EC50 value.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Presumed mechanism of action of this compound at the synapse.
Caption: General experimental workflow for in vitro pharmacological profiling.
Conclusion and Future Directions
This compound is an emerging novel psychoactive substance with a presumed stimulant profile similar to its parent compound, BZP.[3][5] While direct scientific investigation is currently lacking, its chemical structure strongly suggests activity at dopamine and serotonin transporters.[5] This technical guide provides a foundational understanding of this compound based on extrapolated data and outlines the necessary experimental protocols for its full characterization. Further research, including the in vitro assays detailed herein, is critical to fully elucidate the mechanism of action, potency, and selectivity of this compound.[3][10] Such data are essential for a comprehensive risk assessment and for informing public health and regulatory responses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Monographs [cfsre.org]
- 7. cfsre.org [cfsre.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
4-Fluoro MBZP: An In-Depth Technical Guide on its Presumed Effects on Dopaminergic and Serotonergic Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-fluoro Methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS) of the piperazine (B1678402) class, has emerged on the illicit drug market, prompting interest from the scientific and forensic communities.[1][2] Structurally analogous to benzylpiperazine (BZP), this compound is presumed to exert stimulant-like effects on the central nervous system through the modulation of dopaminergic and serotonergic neurotransmission.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's mechanism of action, alongside detailed experimental protocols for its further characterization. Due to its recent emergence, a significant knowledge gap exists, with no formal clinical or extensive preclinical studies available to fully characterize its pharmacological profile.[1][5] Consequently, much of the information presented herein is extrapolated from data on its parent compound, BZP.
Presumed Mechanism of Action
The primary mechanism of action of this compound is hypothesized to involve the modulation of monoamine neurotransmitter systems, specifically dopaminergic and serotonergic pathways.[1][5] It is presumed to act as both a releasing agent and a reuptake inhibitor at the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT).[1][2] This dual action leads to an increase in the synaptic concentrations of dopamine and serotonin, which is believed to be the basis for its stimulant and psychoactive effects.[1][5] There is also a suggestion that this compound may have utility in the study of 5-HT2 receptors, indicating a potential for direct interaction with this receptor family.[1][2][3][8][9]
Dopaminergic System Effects
The interaction of this compound with the dopamine transporter is expected to be a key component of its stimulant properties. By inhibiting dopamine reuptake and promoting its release, this compound would increase the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.[1] This increased dopaminergic activity in the brain's reward pathways is a common mechanism for the reinforcing effects of psychostimulants and is a strong indicator of abuse potential.[5]
Serotonergic System Effects
In addition to its effects on the dopaminergic system, this compound is presumed to influence the serotonergic system. By inhibiting the reuptake of serotonin and promoting its release, the compound would increase synaptic serotonin levels.[1] This modulation of the serotonergic system could contribute to the psychoactive effects of the drug. The potential for direct interaction with 5-HT2 receptors could further influence its pharmacological profile.[1][2][3][8][9]
Quantitative Data (Comparative)
As of the latest available information, specific quantitative data on the binding affinities (Ki values) and functional potencies (IC50 or EC50 values) of this compound at monoamine transporters and receptors are not publicly available.[3] The following table summarizes the known pharmacological data for the parent compound, benzylpiperazine (BZP), to provide a quantitative context. It is hypothesized that the addition of a fluorine atom to the benzyl (B1604629) ring of MBZP may alter its binding affinity and potency at these transporters.[1][5]
| Target | BZP EC₅₀ (nM) for Release |
| Dopamine Transporter (DAT) | 175 |
| Norepinephrine Transporter (NET) | 62 |
| Serotonin Transporter (SERT) | 6050 |
| Data from a study on Benzylpiperazine. Lower values indicate higher potency.[1] |
Experimental Protocols
To elucidate the precise pharmacological profile of this compound, a series of in vitro and in vivo assays are necessary. The following protocols are based on established methodologies for characterizing psychostimulant drugs.
In Vitro Monoamine Transporter Reuptake Assay
This assay is fundamental for determining the potency of this compound at inhibiting the dopamine and serotonin transporters.[3]
-
Principle: To measure the ability of this compound to inhibit the uptake of radiolabeled dopamine (e.g., [3H]dopamine) and serotonin (e.g., [3H]5-HT) into cells expressing the respective transporters (DAT and SERT).[3]
-
General Protocol:
-
Culture cells stably expressing human DAT or SERT.[3]
-
Plate the cells in a suitable format (e.g., 96-well plates).[3]
-
Prepare a range of concentrations of this compound.[3]
-
Add the radiolabeled substrate ([3H]dopamine or [3H]5-HT) and incubate for a defined period.[3]
-
Terminate the uptake by rapid washing with ice-cold buffer.[3]
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.[3]
-
Data are then analyzed to determine the IC50 value of this compound for each transporter.[3]
-
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of this compound for the dopamine and serotonin transporters.[1]
-
Materials:
-
Procedure:
-
Incubate the cell membranes with various concentrations of this compound and the respective radioligand.[1]
-
Separate bound from free radioligand by rapid filtration.
-
Measure the amount of radioactivity bound to the membranes.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.[11]
-
Neurotransmitter Release Assays
These assays measure the ability of this compound to induce the release of dopamine and serotonin from pre-loaded synaptosomes or cultured cells.[1]
-
Procedure:
-
Pre-load synaptosomes or cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]5-HT).[1]
-
Expose the preparations to various concentrations of this compound.[1]
-
Measure the amount of radioactivity released into the supernatant.[1]
-
Calculate the EC₅₀ value for neurotransmitter release.[1]
-
In Vivo Microdialysis
This technique is used to measure extracellular levels of dopamine and serotonin in specific brain regions of awake, freely moving animals following administration of this compound.[11]
-
Methodology:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted into a brain region of interest, such as the nucleus accumbens or striatum.[11]
-
After a recovery period, a microdialysis probe is inserted through the guide cannula.[11]
-
The probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.
-
A baseline of neurotransmitter levels is established before administering this compound.
-
The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]
-
Changes in neurotransmitter levels are expressed as a percentage of the baseline concentration.[11]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the presumed mechanism of action of this compound and a general experimental workflow for its characterization.
Caption: Inferred mechanism of this compound at a monoaminergic synapse.
Caption: General experimental workflow for this compound research.
Conclusion
This compound is an emerging novel psychoactive substance with a presumed stimulant mechanism of action, likely mediated through its interaction with dopaminergic and serotonergic systems.[1][3] While its structural similarity to BZP provides a basis for inferring its pharmacological profile, there is a critical lack of direct experimental data.[1][5] The experimental protocols outlined in this guide provide a framework for the systematic investigation of this compound's effects on the central nervous system. Further research is imperative to fully elucidate its mechanism of action, potency, and potential for abuse, which will be crucial for informing public health and regulatory responses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cfsre.org [cfsre.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Analytical Reference Standard for 4-fluoro MBZP
This technical guide provides a comprehensive overview of 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine), a novel psychoactive substance (NPS) of the piperazine (B1678402) class.[1][2] Intended for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, analytical methodologies for its identification and characterization, a proposed synthesis protocol, and its inferred pharmacological profile.
Physicochemical Properties
This compound is a derivative of benzylpiperazine (BZP) and is classified as a stimulant.[1][2] It is one of three fluorinated isomers of MBZP, with the 4-fluoro isomer being the one identified in drug materials.[1] The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | [2] |
| Synonyms | 4-Fluoro-MBZP, 4-F-MBZP, 4-fluoro Methylbenzylpiperazine | [1][2][3] |
| CAS Number | 144734-44-1 | [1][2] |
| Chemical Formula | C₁₂H₁₇FN₂ | [1][2] |
| Molecular Weight | 208.3 g/mol | [1][2] |
| Exact Mass [M+H]⁺ | 209.1449 | [2][3] |
| Purity | ≥98% | [1][4] |
| Appearance | Solid; has been reported as a green tablet in street samples. | [1] |
| Solubility | Methanol (B129727): 10 mg/mL | [1] |
| Storage Temperature | -20°C | [5] |
Analytical Characterization
The definitive identification of this compound relies on a combination of modern analytical techniques, with data compared against a certified analytical reference standard.[1] The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3][6]
Mass Spectrometry
| Analytical Technique | Instrument | Key Parameters & Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Agilent 5975 Series GC/MSD or similar | Sample Preparation: Acid-base extraction. Column: Non-polar or medium-polarity capillary column. Carrier Gas: Helium. Injection Mode: Splitless. Ionization Mode: Electron Ionization (EI). Application: Identification and confirmation based on retention time and mass spectral data comparison with a reference standard.[3][7] |
| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) | Sciex X500R LC-QTOF-MS or similar | Sample Preparation: Dilution in mobile phase. Mobile Phase: Gradient elution with an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). Ionization Mode: Electrospray Ionization (ESI). Application: Provides high-resolution mass data for determining the elemental composition of the protonated molecule ([M+H]⁺) with high accuracy (observed at m/z 209.1449).[2][3][7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of this compound.[8] A full characterization typically includes ¹H NMR, ¹³C NMR, and 2D NMR techniques.[2] The following table summarizes predicted ¹H and ¹³C NMR data.
Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃) [8]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.25 | dd | 2H | 8.5, 5.5 | H-2', H-6' |
| ~7.00 | t | 2H | 8.5 | H-3', H-5' |
| ~3.45 | s | 2H | H-7 | |
| ~2.45 | br s | 8H | H-2, H-3, H-5, H-6 | |
| ~2.28 | s | 3H | H-8 |
Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃) [8]
| Carbon Environment |
| Aromatic C-F |
| Aromatic C-H |
| Aromatic C (ipso to benzyl) |
| Benzylic CH₂ |
| Piperazine CH₂ |
| Methyl CH₃ |
Experimental Protocols
Proposed Synthesis: Nucleophilic Substitution
While a detailed experimental protocol for the synthesis of this compound has not been formally published, a probable synthetic route is via nucleophilic substitution.[2] This method involves the reaction of 1-methylpiperazine (B117243) with 4-fluorobenzyl chloride (or bromide).[2]
General Procedure:
-
A solution of 1-methylpiperazine and a non-nucleophilic base are dissolved in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
A solution of 4-fluorobenzyl chloride in the same solvent is added slowly to the reaction mixture at room temperature.
-
The reaction mixture is stirred, potentially with gentle heating, and monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the mixture is worked up by pouring it into water and extracting the product with an organic solvent.
-
The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.[2]
Caption: General workflow for the synthesis and analysis of this compound.
GC-MS Analysis Protocol
-
Sample Preparation: An acid-base extraction is commonly used to isolate the analyte from the sample matrix.[7]
-
Chromatographic Conditions: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used with helium as the carrier gas. A temperature gradient is employed to ensure separation. A splitless injection is often used for trace analysis.[7]
-
Mass Spectrometry Conditions: Electron Ionization (EI) is the standard technique. Full scan mode is used for identification, while Selected Ion Monitoring (SIM) can be utilized for quantification.[7]
In Vitro Monoamine Transporter Reuptake Assay
This assay is fundamental for determining the potency of this compound at inhibiting dopamine (B1211576) and serotonin (B10506) transporters.[9]
-
Principle: To measure the ability of this compound to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) and serotonin (e.g., [³H]5-HT) into cells expressing the respective transporters (DAT and SERT).[9]
-
General Protocol:
-
Culture cells that stably express human DAT or SERT.
-
Plate the cells in a suitable format (e.g., 96-well plates).
-
Prepare a range of concentrations of this compound.
-
Incubate the cells with the radiolabeled neurotransmitter and varying concentrations of this compound.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Analyze the data to determine the IC₅₀ value of this compound for each transporter.[9]
-
Pharmacological Profile
The pharmacological profile of this compound has not been extensively studied.[9] However, based on its structural similarity to BZP, it is presumed to act as a central nervous system stimulant by modulating monoamine neurotransmission.[9][10]
Presumed Mechanism of Action
This compound is thought to act as a releasing agent and reuptake inhibitor of dopamine and serotonin.[10][11] This dual action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, which enhances dopaminergic and serotonergic signaling.[11] It has also been suggested that this compound may be a useful tool for studying 5-HT2 receptors.[1][9][12]
Caption: Inferred mechanism of this compound at a monoaminergic synapse.[10]
As of June 2025, this compound is not a scheduled substance under the Controlled Substances Act in the United States.[2] However, due to its recent emergence, there is a significant lack of comprehensive pharmacological and toxicological data.[2][9] Further research is necessary to fully understand its effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cfsre.org [cfsre.org]
- 4. caymanchem.com [caymanchem.com]
- 5. labcompare.com [labcompare.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
CAS number 144734-44-1 research
An In-depth Technical Guide on 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine (4-fluoro MBZP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the compound identified by CAS number 144734-44-1, chemically known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine and commonly referred to as this compound.[1][2][3] It is a novel psychoactive substance (NPS) belonging to the piperazine (B1678402) class, structurally related to benzylpiperazine (BZP).[1][3] Due to its recent emergence, formal scientific investigation into its pharmacological and toxicological properties is limited.[4] This document consolidates available information on its physicochemical properties, presumed mechanism of action, and relevant experimental protocols to serve as a foundational resource for the research and drug development communities.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 144734-44-1 | [1][2][3] |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | [1][2][3] |
| Synonyms | 4-Fluoro-MBZP, 4F-MBZP, 4-Fluoro-Methylbenzylpiperazine | [1][3][4] |
| Chemical Formula | C₁₂H₁₇FN₂ | [1][3][4] |
| Molecular Weight | 208.3 g/mol | [1][3][4] |
| Exact Mass [M+H]⁺ | 209.1449 | [3] |
| Purity | ≥98% (as a reference standard) | [1][2] |
| Appearance | Solid; reportedly found in green tablets in street samples | [1][4] |
| Solubility | Methanol (B129727): 10 mg/mL | [1][2] |
Presumed Mechanism of Action and Signaling Pathways
The pharmacological profile of this compound has not been formally studied.[4] However, based on its structural similarity to BZP and other piperazine derivatives, it is presumed to act as a stimulant on the central nervous system.[1][4][5] The proposed mechanism of action involves the modulation of dopaminergic and serotonergic systems.[4]
It is hypothesized that this compound acts as a releasing agent and reuptake inhibitor for key neurotransmitters, primarily dopamine (B1211576) and serotonin (B10506).[1][4] This dual action would lead to an increase in the extracellular concentrations of these neurotransmitters within the synaptic cleft, thereby enhancing their signaling.[4] Additionally, this compound is suggested to be a tool for studying 5-HT2 receptors in the central nervous system.[1][6][7]
The presumed signaling pathway, based on the known actions of similar compounds, involves the inhibition of dopamine (DAT) and serotonin (SERT) transporters. The subsequent increase in synaptic serotonin would lead to the activation of postsynaptic receptors, such as the Gq-coupled 5-HT2A receptor, which in turn activates the phospholipase C (PLC) signaling cascade.[8]
Experimental Protocols
Due to the novelty of this compound, specific experimental protocols for its synthesis and pharmacological evaluation are not yet published.[4] However, this section provides detailed methodologies based on established protocols for similar piperazine derivatives, which are essential for its characterization.[4]
Synthesis
A plausible synthesis for N-benzylpiperazine analogs involves the nucleophilic substitution of a benzyl (B1604629) halide with a piperazine derivative.[9]
General One-Pot Procedure for Monosubstituted Piperazines: [1]
-
Formation of Piperazine-1-ium Salt: Dissolve free piperazine in acetic acid to form piperazine monoacetate, or react free piperazine with piperazine dihydrochloride (B599025) in methanol to yield piperazine monohydrochloride. This in-situ salt formation is cost-effective and leads to high yields.
-
Reaction with Benzyl Halide: Add 4-fluorobenzyl chloride to the reaction mixture.
-
Reaction Conditions: The reaction can proceed at room temperature or under reflux.
-
Work-up and Purification: Isolate and purify the product using standard techniques such as extraction and crystallization.
Analytical Identification and Confirmation
The following protocols are based on methods used for the analysis of novel psychoactive substances.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Perform an acid-base extraction.[10]
-
Instrumentation: An Agilent 5975 Series GC/MSD or equivalent can be used.[10]
-
Confirmation: The analyte is confirmed by matching the retention time and mass spectral data with a certified reference standard. For example, one analysis showed a retention time of 3.76 minutes for a sample compared to 3.78 minutes for the standard.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): [5]
-
Sample Preparation:
-
For urine, perform enzymatic hydrolysis.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
For LLE, adjust the sample pH to basic (e.g., pH 9-10) and extract with a non-polar organic solvent (e.g., n-butyl chloride).
-
For SPE, use a mixed-mode cation exchange cartridge.
-
Evaporate the solvent and reconstitute the residue.
-
-
LC Conditions:
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with formic acid.
-
Flow Rate: 0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
-
Data Analysis: Compare the retention time and fragmentation pattern with a certified reference standard. The accurate mass of the protonated molecule [M+H]⁺ should be compared to the theoretical exact mass (209.1449).[5]
In-Vitro Pharmacological Assays
The following are proposed protocols to investigate the presumed mechanism of action of this compound.[8]
Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Uptake Inhibition Assays: [8]
-
Objective: To determine the potency (IC₅₀ value) of this compound in inhibiting dopamine and serotonin reuptake.
-
Protocol:
-
Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Add a radiolabeled neurotransmitter ([³H]dopamine or [³H]serotonin).
-
Termination: Stop the uptake by washing the cells with ice-cold buffer.
-
Quantification: Measure the radioactivity in the cells using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value from concentration-response curves using non-linear regression analysis.
-
Neurotransmitter Release Assays: [4]
-
Objective: To measure the ability of this compound to induce the release of dopamine and serotonin.
-
Protocol:
-
Preparation: Use synaptosomes or cultured cells.
-
Pre-loading: Pre-load the preparations with a radiolabeled neurotransmitter.
-
Exposure: Expose the preparations to various concentrations of this compound.
-
Measurement: Measure the amount of radioactivity released into the supernatant.
-
Calculation: Calculate the EC₅₀ value for neurotransmitter release.
-
Quantitative Data
As of the latest reports, specific quantitative pharmacological data such as IC₅₀ or Kᵢ values for this compound have not been published.[3][4] The experimental protocols described above are necessary to generate this data. The only available quantitative data from the provided literature is related to its analytical identification.
| Parameter | Method | Value | Reference |
| Retention Time (Sample) | GC-MS | 3.76 min | [3] |
| Retention Time (Standard) | GC-MS | 3.78 min | [3] |
Conclusion
This compound is a recently emerged novel psychoactive substance with a presumed stimulant profile.[4] While direct scientific investigation is currently lacking, its structural similarity to other benzylpiperazines strongly suggests activity at dopamine and serotonin transporters.[4] This technical guide provides a foundational understanding based on extrapolated data and outlines the necessary experimental protocols for its full characterization. Further research is imperative to fully elucidate the pharmacological and toxicological profile of this compound to inform public health and regulatory bodies.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cfsre.org [cfsre.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-fluoro MBZP_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
physical and chemical properties of 4-fluoro MBZP hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-fluoro MBZP hydrochloride (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, monohydrochloride). Due to its recent emergence as a novel psychoactive substance (NPS), this document consolidates the current scientific knowledge to support research, forensic analysis, and drug development activities.[1][2][3][4][5]
Chemical and Physical Properties
This compound is a synthetic stimulant belonging to the piperazine (B1678402) class.[3][6] It is structurally related to benzylpiperazine (BZP), a known psychoactive compound.[1][2][4] The hydrochloride salt is the common form used in research settings.[7]
Quantitative Data Summary
The known physical and chemical properties of this compound and its hydrochloride salt are summarized in the table below.
| Property | Value (this compound) | Value (this compound hydrochloride) | Reference(s) |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, monohydrochloride | [1][6][7] |
| Synonyms | 4-Fluoro-MBZP, 4-F-MBZP, 4-fluoro Methylbenzylpiperazine | 4-fluoro Methylbenzylpiperazine hydrochloride | [1][2][6][7] |
| CAS Number | 144734-44-1 | 144734-44-1 (for the parent compound) | [1][6][8] |
| Chemical Formula | C₁₂H₁₇FN₂ | C₁₂H₁₇FN₂ • HCl | [1][7] |
| Molecular Weight | 208.3 g/mol | 244.7 g/mol | [1][7][8] |
| Appearance | Reported as a green tablet in seized samples; solid as a reference standard. | Crystalline solid | [1][2][9] |
| Purity | ≥98% (as a reference standard) | ≥98% (as a reference standard) | [1][7][9] |
| Solubility | Methanol (B129727): 10 mg/mL | Soluble in PBS (pH 7.2) (≥10mg/mL), Sparingly soluble in DMSO (1-10 mg/mL) | [1][7][8][9] |
| Storage | -20°C | -20°C | [7][8][9] |
| Stability | ≥ 1 year (in methanol solution) | ≥ 4 years | [7][8] |
| InChI Key | KFMDNJJTGINMCS-UHFFFAOYSA-N | KKBOVHOMVKGFLX-UHFFFAOYSA-N | [1][7][8] |
Synthesis and Purification
While a specific, peer-reviewed synthesis protocol for this compound has not been formally published, a plausible and widely accepted method is through nucleophilic substitution.[3][9] This approach is common for the synthesis of N-benzylpiperazine analogs.[3][9]
Proposed Synthesis Protocol: Nucleophilic Substitution
This reaction involves the nucleophilic attack of the secondary amine of 1-methylpiperazine (B117243) on the electrophilic benzylic carbon of 4-fluorobenzyl chloride.[3]
Reactants:
-
1-methylpiperazine
-
4-fluorobenzyl chloride (or bromide)
-
A non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate)
-
An aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide)[3]
Procedure:
-
Dissolve 1-methylpiperazine and the base in the chosen solvent within a round-bottom flask.[3]
-
Slowly add a solution of 4-fluorobenzyl chloride in the same solvent to the reaction mixture at room temperature.[3]
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction's progress using thin-layer chromatography (TLC).[3]
-
Upon completion, work up the reaction by pouring it into water and extracting the product with an organic solvent like ethyl acetate.[3]
-
Combine, wash, and dry the organic layers, followed by solvent removal under reduced pressure.[3]
-
The crude product can be purified via column chromatography or by converting it to its hydrochloride salt and subsequent recrystallization.[3]
Caption: Proposed synthesis pathway for this compound.[3]
Analytical Characterization
The identification and quantification of this compound in laboratory samples are typically achieved through a combination of chromatographic and spectrometric techniques.[1] A certified reference standard is used for comparison.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: An acid-base extraction is performed on the sample.[6] The residue is then reconstituted in a suitable solvent for analysis.[10]
-
Instrumentation: An Agilent 5975 Series GC/MSD or a similar instrument is commonly used.[3][6]
-
GC Conditions:
-
MS Conditions:
-
Expected Results: The retention time for this compound is reported to be approximately 3.76-3.78 minutes under specific conditions.[1][6] The mass spectrum will exhibit a molecular ion peak ([M]⁺) at m/z 208 and characteristic fragment ions for identification.[6][10]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
-
Sample Preparation: The sample is diluted in the mobile phase.[3]
-
Instrumentation: An Agilent 6520 Q-TOF LC/MS or a Sciex X500R LC-QTOF-MS can be utilized.[3][9]
-
LC Conditions:
-
MS Conditions:
-
Expected Results: This technique provides high-resolution mass data, allowing for the accurate determination of the elemental composition of the protonated molecule ([M+H]⁺), which is observed at m/z 209.1449.[3][6]
Caption: General workflow for the synthesis and analysis of this compound.[1]
Pharmacology and Mechanism of Action
The pharmacological profile of this compound has not been extensively studied in formal clinical or preclinical trials.[4] However, based on its structural similarity to BZP, a presumed mechanism of action has been inferred.[1][2][4][5][9]
It is hypothesized that this compound acts as a central nervous system stimulant by modulating monoaminergic systems.[3][4][9] The proposed mechanism involves the stimulation of release and inhibition of reuptake of key neurotransmitters, primarily dopamine (B1211576) and serotonin (B10506).[1][2][4][5] This dual action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and serotonergic signaling.[5][9] Additionally, it has been suggested that this compound may be a useful tool for studying 5-HT2 receptors.[1][2][5][11]
Caption: Proposed mechanism of this compound at the synapse.[1]
Experimental Protocols for Pharmacological Evaluation
To investigate the presumed biological activity of this compound, the following in vitro assays are recommended.
This assay determines the potency of this compound in inhibiting the dopamine transporter (DAT) and serotonin transporter (SERT).[2][10]
-
Principle: To measure the ability of this compound to inhibit the uptake of radiolabeled dopamine (e.g., [³H]dopamine) and serotonin (e.g., [³H]5-HT) into cells expressing the respective transporters.[2]
-
General Protocol:
-
Culture cells that are stably expressing human DAT or SERT.[2]
-
Plate the cells in a suitable format (e.g., 96-well plates).[2]
-
Prepare a range of concentrations of this compound.[2]
-
Pre-incubate the cells with the various concentrations of this compound or a vehicle control.[10]
-
Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter.[10]
-
Terminate the reaction by rapid filtration.[10]
-
Quantify the radioactivity using a liquid scintillation counter.[10]
-
Analyze the data to determine the IC₅₀ value of this compound for each transporter.[10]
-
Toxicology and Legal Status
As of the latest reports, the toxicological properties of this compound have not been formally evaluated, and it has not been detected in toxicology cases.[3][6][9] Given its presumed stimulant effects, adverse events associated with sympathomimetic stimulants are possible.[9]
In the United States, this compound is not currently a federally scheduled substance.[2][3][6] However, its legal status is subject to change, and some jurisdictions may have implemented their own regulations.[4] Researchers should always ensure compliance with all applicable local and national laws.
Conclusion
This compound is a recently emerged novel psychoactive substance with a presumed stimulant mechanism of action similar to other benzylpiperazine derivatives.[2][9] While its chemical and analytical profiles are being established, there remains a significant gap in the understanding of its full pharmacological, pharmacokinetic, and toxicological effects.[3] This guide serves as a foundational resource to aid the scientific community in addressing these knowledge gaps. Further research is essential to fully characterize this compound and to inform public health and regulatory agencies.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cfsre.org [cfsre.org]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
4-Fluoro MBZP: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the stability and recommended storage conditions for 4-fluoro methylbenzylpiperazine (4-fluoro MBZP). Due to its recent emergence as a novel psychoactive substance, publicly available data specifically detailing its degradation pathways and forced degradation studies are limited. Therefore, this document combines available information on this compound with established knowledge of its parent compound, benzylpiperazine (BZP), and other structurally related piperazine (B1678402) derivatives to provide a thorough and practical guide.
Summary of Stability and Storage Conditions
Proper storage is critical to maintain the integrity and purity of this compound reference standards and research materials. The recommended storage conditions are based on information from commercial suppliers and general best practices for psychoactive substance reference standards.
Recommended Storage
Both the free base and the hydrochloride salt of this compound should be stored at -20°C .[1][2][3][4] This temperature helps to minimize degradation over time. For solutions of this compound, such as a stock solution in methanol, storage at -20°C in a properly labeled amber glass vial is also recommended.[4]
Stability Data
The stability of this compound has been determined for specific formulations and storage conditions. It is important to note that these stability periods are based on storage in tightly sealed containers, protected from light.
| Form | Storage Condition | Reported Stability |
| This compound (free base) | -20°C | ≥ 1 year[2] |
| This compound (hydrochloride) | -20°C | ≥ 4 years[3] |
| This compound in Methanol (10 mg/ml) | -20°C | ≥ 1 year[2][4] |
Potential Degradation Pathways
Specific degradation pathways for this compound have not been formally elucidated in the scientific literature. However, based on the known reactivity of benzylpiperazine (BZP) and other N-arylpiperazine derivatives, several potential degradation routes can be inferred. BZP is known to be incompatible with strong oxidizing agents, light, air, moisture, and strong acids. Its decomposition can lead to the formation of nitrogen oxides, carbon monoxide, and carbon dioxide.
Potential degradation of this compound may occur through the following mechanisms:
-
Oxidation: The piperazine ring and the benzylic position are susceptible to oxidation. This could lead to the formation of N-oxides, hydroxylated derivatives on the aromatic ring, or cleavage of the benzyl (B1604629) group.
-
N-Dealkylation: Cleavage of the N-benzyl or N-methyl group is a common metabolic and potential chemical degradation pathway for piperazine derivatives. This would result in the formation of 1-(4-fluorobenzyl)piperazine (B185958) or 1-methylpiperazine, respectively.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic compounds and amines.
The following diagram illustrates a hypothetical degradation pathway for this compound based on these inferences.
Caption: Hypothetical degradation pathways of this compound.
Experimental Protocols
To ensure the quality and accuracy of research, it is crucial to employ stability-indicating analytical methods. While a specific validated method for this compound is not published, a general approach based on methods for other piperazine derivatives can be adopted.
Proposed Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for assessing the stability of this compound.
Chromatographic Conditions (Proposed):
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate (B84403) or formate (B1220265) buffer, pH 3-7) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | ~230 nm (based on UV absorbance of the fluorobenzyl moiety) |
| Injection Volume | 10 µL |
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the specificity of the analytical method and to identify potential degradation products. The following protocol outlines typical stress conditions. A concentration of 1 mg/mL of this compound in a suitable solvent can be used.
Stress Conditions:
| Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid sample at 105°C for 48 hours |
| Photostability | Expose solution to UV light (254 nm) and visible light as per ICH Q1B guidelines. |
Samples should be analyzed at appropriate time points, and the percentage of degradation should be calculated. The analytical method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for conducting forced degradation studies.
Conclusion
While specific, in-depth stability data for this compound is not yet widely available, the information presented in this guide provides a solid foundation for its proper storage and handling. The recommended storage at -20°C is crucial for maintaining its long-term stability. The inferred degradation pathways and the proposed experimental protocols for stability-indicating method development offer a practical framework for researchers and drug development professionals to ensure the quality and reliability of their work with this compound. As more research on this compound becomes available, this guide will be updated to reflect the latest findings.
References
- 1. Erowid Piperazines Vault : Basic info on BZP (Benzylpiperazine) [erowid.org]
- 2. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
Methodological & Application
Analytical Methods for the Detection of 4-fluoro MBZP in Seized Materials
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methylpiperazine) is a novel psychoactive substance (NPS) of the piperazine (B1678402) class.[1] Structurally similar to benzylpiperazine (BZP), it is presumed to have stimulant properties.[2] First identified in Australia in June 2023, its emergence on the illicit drug market necessitates robust and validated analytical methods for its unambiguous identification in seized materials.[2][3] This document provides detailed application notes and protocols for the detection and characterization of this compound using various analytical techniques.
Analytical Workflow Overview
A comprehensive approach for the analysis of this compound in seized materials involves a combination of presumptive screening and confirmatory analytical techniques.[4] A typical workflow begins with sample preparation, followed by presumptive testing and then chromatographic separation coupled with mass spectrometric detection for confirmation and structural elucidation.
Caption: A typical analytical workflow for the identification of this compound in seized materials.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[5]
Quantitative Data
| Parameter | Value | Reference |
| Retention Time | 3.08 min | [5] |
| 3.09 min | [5] | |
| Base Peak (m/z) | 84 | [6] |
| Key Fragments (m/z) | 56, 109 | [7] |
Experimental Protocol
Sample Preparation (Acid-Base Extraction) [3][8]
-
Homogenize a representative sample of the seized material.
-
Dissolve approximately 1 mg of the homogenized material in a suitable solvent (e.g., methanol).[5]
-
Acidify the sample with 0.1 M HCl.
-
Wash with an organic solvent (e.g., hexane) to remove acidic and neutral interferences. Discard the organic layer.
-
Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) to a pH > 10.
-
Extract the this compound into an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
Instrument: Agilent 5975 Series GC/MSD or equivalent.
-
Column: HP-ULTRA 1 column (12 m × 0.2 mm × 0.33 μm) or similar.[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[6]
-
Injector Temperature: 250 °C.[6]
-
Split Ratio: 1:1.[6]
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.[4]
-
Transfer Line Temperature: 280 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230 °C.[4]
-
Mass Range: 40-550 amu.[4]
Data Analysis
The resulting mass spectrum should be compared against a certified reference standard or a spectral library.[5] The retention time should also be compared to that of the reference standard.[5]
Caption: Experimental workflow for GC-MS analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with high-resolution mass spectrometry (e.g., LC-QTOF-MS), is a powerful tool for the identification of NPS like this compound, providing high sensitivity and specificity.[3][8]
Quantitative Data
| Parameter | Value | Reference |
| LC-QTOF-MS | ||
| Retention Time | 3.76 min (sample) | [2] |
| 3.78 min (standard) | [2][5] | |
| Protonated Molecule [M+H]⁺ (observed m/z) | 209.1449 | [3][5] |
| LC-MS/MS (Validated Method) | ||
| Linear Range | 0.01-0.500 mg/L | [9][10] |
Experimental Protocol
Sample Preparation (Dilution) [3][8]
-
Record the physical appearance and weight of the seized material.
-
Homogenize a representative sample.
-
Dissolve a small aliquot (approximately 1 mg) of the homogenized material in a suitable solvent (e.g., methanol).[5]
-
Dilute the sample in the initial mobile phase.
-
Centrifuge to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.
Instrumentation (LC-QTOF-MS) [4][8]
-
Instrument: Sciex X500R LC-QTOF-MS, Agilent 6520 Q-TOF LC/MS, or equivalent.
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
-
Flow Rate: 0.5 mL/min.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Capillary Voltage: 4000 V.[4]
-
Fragmentor Voltage: 120 V.[4]
-
Gas Temperature: 350 °C.[4]
-
Scan Range: 50-1000 m/z.[4]
Data Analysis
The accurate mass of the protonated molecule [M+H]⁺ should be determined and compared to the theoretical exact mass.[5] The retention time and fragmentation pattern should be compared with a certified reference standard.[5]
Caption: Experimental workflow for LC-QTOF-MS analysis of this compound.
Spectroscopic Methods for Structural Elucidation
For novel substances, spectroscopic methods are invaluable for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound.[3] A full characterization would include ¹H NMR, ¹³C NMR, and 2D NMR techniques.[1][3]
Predicted ¹H NMR Data (500 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | dd | 2H | H-2', H-6' |
| ~7.00 | t | 2H | H-3', H-5' |
| ~3.45 | s | 2H | H-7 |
| ~2.45 | br s | 8H | H-2, H-3, H-5, H-6 |
| ~2.28 | s | 3H | H-8 |
Predicted ¹³C NMR Data (125 MHz, CDCl₃) [1]
| Predicted Chemical Shift (δ) ppm | Assignment |
| 162.5 (d, J=245 Hz) | C-4' |
| 133.5 (s) | C-1' |
| 130.5 (d, J=8 Hz) | C-2', C-6' |
| 115.0 (d, J=21 Hz) | C-3', C-5' |
| 62.5 (t) | C-7 |
| 55.0 (t) | C-2, C-6 |
| 53.0 (t) | C-3, C-5 |
| 46.0 (q) | C-8 |
Protocol: Sample Preparation for NMR Analysis [1]
-
Weigh approximately 5-10 mg of the this compound sample and place it into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Gently vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[3][11] It can serve as a valuable presumptive screening method.
Expected Functional Groups and Vibrational Regions:
-
C-H stretch (aromatic): ~3100-3000 cm⁻¹
-
C-H stretch (aliphatic): ~3000-2850 cm⁻¹
-
C=C stretch (aromatic): ~1600-1450 cm⁻¹
-
C-N stretch: ~1250-1020 cm⁻¹
-
C-F stretch: ~1400-1000 cm⁻¹
Protocol: Sample Preparation for FTIR Analysis (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the powdered seized material directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the infrared spectrum.
-
Clean the crystal thoroughly after analysis.
Conclusion
The analytical methods described provide a comprehensive framework for the detection, identification, and structural elucidation of this compound in seized materials. The use of chromatographic techniques coupled with mass spectrometry, such as GC-MS and LC-QTOF-MS, offers high confidence in identification.[8] For novel or uncharacterized samples, spectroscopic techniques like NMR and FTIR are essential for unambiguous structural confirmation.[1][11] The provided protocols should be validated in-house for optimal performance.
References
- 1. benchchem.com [benchchem.com]
- 2. cfsre.org [cfsre.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.thea.ie [research.thea.ie]
- 8. benchchem.com [benchchem.com]
- 9. 4-Fluoromethylphenidate: Fatal Intoxication Involving a Previously Unreported Novel Psychoactive Substance in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the GC-MS Analysis of 4-fluoro MBZP
Introduction
4-fluoro methylbenzylpiperazine (4-fluoro MBZP or 4F-MBZP) is a novel psychoactive substance (NPS) of the piperazine (B1678402) class, structurally related to benzylpiperazine (BZP).[1] As an emerging compound on the illicit drug market, robust and reliable analytical methods are crucial for its identification in forensic, clinical, and research settings.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a primary and effective technique for the detection and confirmation of this compound, providing high sensitivity and specificity.[3] This document provides detailed protocols for sample preparation, derivatization, and GC-MS analysis of this compound.
Physicochemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of standard solutions and for safety considerations.[4]
| Property | Value |
| Full Chemical Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine |
| Synonyms | 4-fluoro Methylbenzylpiperazine, 4F-MBZP |
| Molecular Formula | C₁₂H₁₇FN₂ |
| Molecular Weight | 208.3 g/mol |
| CAS Number | 144734-44-1 |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility (as free base) | Methanol: 10 mg/ml |
| Storage Temperature | -20°C |
(Data compiled from multiple sources[4][5][6][7])
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. For seized materials like powders or tablets, a simple dissolution is sufficient. For biological matrices such as urine or blood, an acid-base extraction is recommended to remove interferences.[3][8]
a) Seized Materials (Powders, Tablets)
-
Record the physical appearance and weight of the material.[8]
-
Homogenize a representative sample.[8]
-
Dissolve approximately 1 mg of the homogenized material in a suitable solvent such as methanol.[8]
-
The sample is now ready for derivatization or direct GC-MS analysis.
b) Biological Samples (Urine, Blood) - Acid-Base Extraction
-
To 1 mL of the sample (e.g., urine, blood), add an appropriate internal standard.[3][5]
-
Acidify the sample with 0.1 M HCl.[3]
-
Wash the acidified sample with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove acidic and neutral impurities.[3][5]
-
Basify the remaining aqueous layer with a suitable base (e.g., 1 M NaOH) to a pH > 10.[3]
-
Extract the this compound into an organic solvent such as ethyl acetate (B1210297) or a chloroform/isopropanol mixture.[3][5]
-
Collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.[3][5]
-
The dried residue is now ready for reconstitution and derivatization.[3]
Derivatization with Trifluoroacetic Anhydride (B1165640) (TFAA)
For GC-MS analysis of piperazine derivatives, derivatization is often necessary to improve volatility, thermal stability, and chromatographic peak shape.[9][10] Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for these compounds.[9]
-
Sample Preparation : Ensure the sample extract from the previous step is completely dry.[9]
-
Reagent Addition : To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[9]
-
Reaction : Tightly cap the reaction vial and incubate at 70°C for 30 minutes in a heating block.[9]
-
Evaporation : After incubation, cool the vial to room temperature and evaporate the contents to dryness under a gentle stream of nitrogen to remove excess reagent.[9]
-
Reconstitution : Reconstitute the dried derivative in a suitable volume of solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[9]
GC-MS Instrumentation and Parameters
The following table outlines the typical GC-MS parameters for the analysis of this compound. These settings may require optimization for specific instruments.[3]
| Parameter | Setting |
| GC System | Agilent 5975 Series GC/MSD or equivalent |
| Column | Phenyl-methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temp 70°C for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| MS System | Agilent 5975 Series GC/MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Full Scan (m/z 40-550) |
(Data compiled from multiple sources[2][3])
Data Presentation
Quantitative Data Summary
The identification of this compound is based on a comparison of its retention time and mass spectrum with a certified reference standard.[6][11] The electron ionization (EI) mass spectrum is characterized by specific fragment ions.[12]
| Parameter | Value |
| Typical Retention Time | 3.08 - 3.09 min |
| Molecular Ion [M]⁺˙ | m/z 208 (Relative Intensity: 5%) |
| Base Peak | m/z 109 (Fluorobenzyl cation, Relative Intensity: 100%) |
| Major Fragment Ion | m/z 99 (Piperazine fragment, Relative Intensity: 30%) |
| Major Fragment Ion | m/z 70 (Methylpiperazine cation, Relative Intensity: 45%) |
| Major Fragment Ion | m/z 56 (Relative Intensity: 25%) |
(Data compiled from multiple sources[6][8][12])
Visualizations
Experimental and Logical Workflows
Caption: Experimental workflow for this compound analysis.[9]
Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.[12]
Caption: Proposed mechanism of this compound on dopaminergic and serotonergic synapses.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cfsre.org [cfsre.org]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Identification of 4-fluoro MBZP using LC-QTOF-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MBZP (1-(4-fluorobenzyl)-4-methylpiperazine) is a novel psychoactive substance (NPS) belonging to the piperazine (B1678402) chemical class.[1] As a synthetic derivative of benzylpiperazine (BZP), it is presumed to have stimulant effects on the central nervous system.[2] The emergence of such NPS presents a significant challenge for forensic and toxicological laboratories, necessitating robust and reliable analytical methods for their unambiguous identification. This document provides detailed application notes and protocols for the identification of this compound using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), a powerful technique that combines the separation capabilities of liquid chromatography with the high-resolution and accurate mass measurement of a QTOF mass spectrometer.[3][4]
Principle and Method
LC-QTOF-MS is an ideal technique for the identification of novel psychoactive substances for which certified reference standards may not always be readily available. The high-resolution mass spectrometry provides accurate mass measurements, which aids in the determination of the elemental composition of the analyte and its fragments.[3] The workflow for identifying this compound typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The identification is confirmed by comparing the retention time and the accurate mass of the protonated molecule [M+H]+ and its fragmentation pattern with that of a reference standard.[1]
Experimental Workflow
The general workflow for the identification of this compound in seized materials is outlined below.
Caption: Workflow for the identification of this compound in seized materials.
Experimental Protocols
The following protocols are based on established methodologies for the analysis of novel psychoactive substances.[5][6]
Sample Preparation (Seized Material)
-
Record the physical characteristics and weight of the seized material.
-
Homogenize a representative portion of the material.
-
Dissolve approximately 1 mg of the homogenized sample in a suitable solvent such as methanol.
-
If significant interfering substances are suspected, an acid-base extraction can be performed for purification.[6]
-
Dilute the final extract to an appropriate concentration for LC-QTOF-MS analysis. For instance, samples can be diluted in the initial mobile phase.[5]
-
Centrifuge the diluted sample to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for analysis.[5]
Liquid Chromatography (LC) Parameters
The following table summarizes the recommended LC parameters for the separation of this compound.
| Parameter | Setting |
| LC System | UHPLC system[4] |
| Column | C18 analytical column (e.g., 100 mm x 2.1 mm, 2.7 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |
| Gradient | Start at 5% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then re-equilibrate[5][6] |
| Flow Rate | 0.4 mL/min[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 5 µL[4] |
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) Parameters
The following table outlines the suggested QTOF-MS parameters for the detection and identification of this compound.
| Parameter | Setting |
| Instrument | Sciex X500R LC-QTOF-MS or equivalent[5] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode[5] |
| Ion Source Gas 1 | 50 psi[5] |
| Ion Source Gas 2 | 60 psi[5] |
| Curtain Gas | 35 psi[5] |
| Temperature | 500°C[5] |
| Acquisition Mode | TOF-MS scan with information-dependent acquisition (IDA) for MS/MS[5] |
| Scan Range | m/z 50-1000[7] |
Data Analysis and Interpretation
Identification of this compound is based on a combination of its retention time from the LC separation and its mass spectral data from the QTOF-MS.
Accurate Mass Measurement
The primary identification point is the accurate mass of the protonated molecule [M+H]+. The theoretical exact mass for this compound ([C12H18FN2]+) is m/z 209.1449.[5][6] High-resolution mass spectrometry allows for the measurement of this ion with high mass accuracy, typically within 5 ppm.
Fragmentation Pattern
Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to fragment the precursor ion (m/z 209.1449) to produce a characteristic fragmentation pattern. The major fragment ions observed in the mass spectrum of this compound are summarized in the table below.[8]
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 209.1449 | [M+H]+ (Protonated Molecule) | Varies |
| 109 | [C7H6F]+ (Fluorobenzyl cation) | 100 (Base Peak) |
| 99 | [C5H11N2]+ | 30 |
| 70 | [C4H8N]+ | 45 |
The most prominent fragmentation pathway involves the benzylic cleavage between the benzyl (B1604629) group and the piperazine ring, leading to the formation of the stable fluorobenzyl cation at m/z 109.[8]
Presumed Mechanism of Action
While the specific pharmacology of this compound is not extensively studied, it is presumed to act as a monoamine releasing agent and reuptake inhibitor, similar to other piperazine derivatives.[2][7] This mechanism involves the interaction with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[7]
Caption: Presumed mechanism of action of this compound at the synapse.
Summary
The LC-QTOF-MS method detailed in this application note provides a robust and reliable approach for the identification of this compound in seized materials. The combination of chromatographic separation with high-resolution and accurate mass measurement of both the precursor and fragment ions allows for a high degree of confidence in the identification of this emerging novel psychoactive substance. It is crucial to confirm the identity by comparing the analytical data with that of a certified reference standard whenever possible.
References
Preparation of 4-fluoro MBZP Standard Solutions for Calibration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP) standard solutions. Accurate and precise standard solutions are fundamental for the calibration of analytical instrumentation, ensuring reliable quantification in research, forensic analysis, and drug development applications.
Introduction
This compound is a novel psychoactive substance (NPS) belonging to the piperazine (B1678402) class of compounds.[1][2][3] Structurally related to benzylpiperazine (BZP), it is presumed to have stimulant properties.[4][5][6] As with any analytical quantification, the accuracy of the results is directly dependent on the quality of the calibration standards. This protocol outlines the standardized procedures for the preparation of this compound stock and working solutions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of accurate standard solutions.
| Property | Value |
| Full Chemical Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine[4][7][8] |
| Synonyms | 4-fluoro-Methylbenzylpiperazine, 4F-MBZP[1][4][5][8] |
| CAS Number | 144734-44-1[4][5][8] |
| Molecular Formula | C₁₂H₁₇FN₂[1][4][5][8] |
| Molecular Weight | 208.3 g/mol (free base)[1][4][5][8], 244.7 g/mol (hydrochloride salt)[1][9] |
| Appearance | Solid[1][4] |
| Purity | ≥98% (as a reference standard)[4][7][9] |
| Solubility (free base) | 10 mg/mL in methanol[1][4][10] |
| Solubility (HCl salt) | ≥10 mg/mL in PBS (pH 7.2); Sparingly soluble in DMSO[1][7][9] |
| Storage Temperature | -20°C[1][2][7][9][10] |
| Stability | ≥ 1 year (solution in methanol), ≥ 4 years (hydrochloride salt)[9][10][11] |
Experimental Protocols
This section provides a step-by-step methodology for the preparation of a primary stock solution and a series of working standard solutions suitable for instrument calibration.
Safety Precautions
This compound is a psychoactive substance with uncharacterized toxicological properties.[1] Therefore, standard laboratory safety practices must be strictly adhered to.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of fine powders.[1]
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
Materials and Equipment
-
This compound analytical reference standard (free base or hydrochloride salt)
-
Methanol (B129727) (HPLC or LC-MS grade)[1]
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL)[1]
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
-
Amber glass vials for storage
Preparation of Primary Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL primary stock solution.
-
Weighing: Accurately weigh 10 mg of the this compound reference standard. If using a salt form, adjust the weight to account for the mass of the counter-ion.
-
Dissolving: Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.[1]
-
Solubilization: Add approximately 7-8 mL of methanol to the volumetric flask. To ensure complete dissolution, use a vortex mixer and an ultrasonic bath.[1]
-
Dilution to Volume: Once the solid is completely dissolved, carefully add methanol to the flask until the bottom of the meniscus aligns with the calibration mark.[1]
-
Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Labeling and Storage: Transfer the primary stock solution to a clearly labeled amber glass vial and store it at -20°C.[1] Under these conditions, the stock solution is expected to be stable for at least one year.[1]
Caption: Workflow for preparing the 1 mg/mL primary stock solution.
Preparation of Working Standard Solutions (Serial Dilution)
Working standard solutions are prepared by serially diluting the primary stock solution. The following table provides an example of a dilution series to generate calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL, which are commonly used in analytical methods like LC-MS/MS.[1]
| Target Concentration (ng/mL) | Volume of Stock/Previous Standard (µL) | Initial Concentration (ng/mL) | Final Volume (µL) | Diluent Volume (µL) |
| 100,000 | 100 (from 1 mg/mL stock) | 1,000,000 | 1,000 | 900 |
| 10,000 | 100 | 100,000 | 1,000 | 900 |
| 1,000 | 100 | 10,000 | 1,000 | 900 |
| 100 | 100 | 1,000 | 1,000 | 900 |
| 10 | 100 | 100 | 1,000 | 900 |
| 1 | 100 | 10 | 1,000 | 900 |
Protocol for Serial Dilutions:
-
Label a series of microcentrifuge tubes or vials for each working standard.
-
Using a calibrated micropipette, add the appropriate volume of diluent (methanol) to each tube.
-
Transfer the specified volume of the higher concentration standard to the corresponding tube containing the diluent.
-
Vortex each new solution thoroughly before proceeding to the next dilution.
-
It is recommended to prepare fresh working solutions from the stock solution as needed to ensure accuracy.[1]
Caption: Serial dilution scheme for preparing working standard solutions.
Conclusion
The protocol detailed in this application note provides a reliable method for the preparation of this compound standard solutions. Adherence to these procedures, including the use of calibrated equipment and high-purity materials, is critical for generating accurate and reproducible data in analytical testing. Proper safety measures must be implemented throughout the handling and preparation process.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-fluoro MBZP_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cfsre.org [cfsre.org]
- 9. caymanchem.com [caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
Solid-Phase Extraction Protocol for the Quantification of 4-fluoro MBZP in Human Urine
Application Note
Introduction
4-fluoro MBZP (4-fluoromethylphenidate) is a novel psychoactive substance (NPS) with a chemical structure related to benzylpiperazine (BZP) and methylphenidate. As an emerging substance of interest in clinical and forensic toxicology, robust and reliable analytical methods for its detection in biological matrices such as urine are crucial. Solid-phase extraction (SPE) is a widely utilized technique for the cleanup and concentration of analytes from complex biological samples, offering significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption and improving sample throughput.[1] This application note provides a detailed protocol for the extraction of this compound from human urine using a mixed-mode cation exchange SPE strategy, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1]
Principle of the Method
Given that this compound is a basic compound, a mixed-mode cation exchange SPE cartridge is recommended for optimal retention and purification.[1][2] The sorbent's primary mechanism of retention is ion exchange, where the protonated basic analyte interacts with the negatively charged functional groups on the sorbent surface. A secondary, non-polar retention mechanism may also contribute to the binding of the molecule. The protocol involves sample pre-treatment to adjust the pH, conditioning of the SPE cartridge, loading of the sample, washing to remove endogenous interferences, and finally, elution of the target analyte using a solvent system that disrupts the retention mechanism.
Analytical Techniques
The choice of the final analytical technique is intrinsically linked to the sample preparation method. For the sensitive and selective quantification of this compound, LC-MS/MS is the recommended technique.[1] GC-MS is also a viable option, although derivatization may be necessary to improve the chromatographic properties of the analyte.[1] The protocol described herein is compatible with both analytical platforms.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal standard (IS) solution (e.g., a deuterated analog of this compound or a structurally similar compound)
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Deionized water
-
Methanol (B129727) (HPLC or LC-MS grade)
-
2% Ammonium (B1175870) hydroxide (B78521) in methanol
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Sample Pre-treatment
-
To a 1 mL aliquot of urine, add the internal standard.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex to mix.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet any particulates.[1]
Solid-Phase Extraction (SPE) Procedure
-
SPE Cartridge Conditioning:
-
Sequentially pass 1 mL of methanol followed by 1 mL of deionized water through the mixed-mode cation exchange SPE cartridge.[1]
-
Ensure the cartridge does not go dry before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated urine supernatant onto the conditioned SPE cartridge.
-
Maintain a slow and steady flow rate of approximately 1-2 mL/minute.[1]
-
-
Washing:
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 2% ammonium hydroxide in methanol.[1] The basic nature of this solution disrupts the cation exchange retention mechanism, releasing the analyte.
-
Dry-down and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[1]
Data Presentation
As this compound is a novel psychoactive substance, validated quantitative data for its extraction from urine is not yet widely published. The following table summarizes expected performance characteristics based on typical results for structurally similar analytes like benzylpiperazine and methylphenidate. These values should be established and validated in-house for this compound.
| Parameter | Expected Performance |
| Recovery | > 85% |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Mandatory Visualization
Caption: Workflow for this compound urine sample preparation.
References
- 1. Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Liquid-Liquid Extraction Protocol for the Quantification of 4-fluoro MBZP in Biological Samples
Abstract
This application note details a robust liquid-liquid extraction (LLE) protocol for the sensitive and reliable quantification of 4-fluoro MBZP (4-fluoro-1-benzyl-4-methylpiperazine), a novel psychoactive substance, in biological matrices such as whole blood, plasma, and urine. The described method is optimized for high recovery and minimal matrix effects, making it suitable for forensic toxicology, clinical research, and drug metabolism studies. The protocol involves sample alkalinization followed by extraction with an organic solvent. The resulting extract is suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a synthetic piperazine (B1678402) derivative with stimulant properties, structurally related to other designer drugs. The emergence of such novel psychoactive substances (NPS) necessitates the development of validated analytical methods for their detection in biological specimens.[1] Sample preparation is a critical step, as biological matrices are complex and analytes are often present at low concentrations.[2] Liquid-liquid extraction is a widely used and effective technique for isolating and concentrating analytes like synthetic cathinones and piperazine derivatives from these complex samples.[3][4] This protocol offers a straightforward and reproducible LLE procedure tailored for this compound.
Principle of the Method
The LLE method is based on the differential solubility of this compound in aqueous and immiscible organic phases. As a piperazine derivative, this compound is a basic compound. By adjusting the pH of the biological sample to an alkaline state (pH > 9), the analyte is converted into its neutral, free base form. This significantly increases its affinity for a nonpolar organic solvent. Following extraction, the organic layer, now containing the analyte, is separated, evaporated, and reconstituted in a suitable solvent for chromatographic analysis. An internal standard (IS) is used to correct for variations in extraction efficiency and instrument response.
Materials and Reagents
-
Analytes: this compound reference standard, this compound-d4 (deuterated internal standard).
-
Solvents (HPLC or GC grade): Methanol, Ethyl Acetate (B1210297), n-Butyl Chloride, Dichloromethane (B109758).
-
Reagents: Sodium Carbonate (Na₂CO₃), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (B78521) (NaOH), Ammonium (B1175870) Hydroxide (NH₄OH), Deionized Water.
-
Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator, pH meter, Analytical balance, Glass centrifuge tubes (15 mL), Pipettes.
Experimental Protocol
This protocol is designed for a 1 mL sample volume of whole blood, plasma, or urine.
-
Sample Preparation:
-
Pipette 1 mL of the biological sample (calibrator, quality control, or unknown) into a 15 mL glass centrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., this compound-d4 at 100 ng/mL in methanol).
-
-
Alkalinization:
-
Add 1 mL of 0.1 M sodium carbonate/bicarbonate buffer (pH 10) to the tube. For urine samples, adding 0.5 mL of concentrated ammonium hydroxide is also effective.[2]
-
Gently vortex for 10 seconds to mix. This step ensures the analyte is in its neutral form for efficient extraction.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of ethyl acetate (or n-butyl chloride) to the tube.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 3,000 x g for 5 minutes to achieve complete phase separation.
-
-
Isolation and Evaporation:
-
Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette, avoiding the aqueous layer and any protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Complete evaporation is crucial, but overheating should be avoided as some analytes can be volatile after derivatization.[5]
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase (for LC-MS/MS) or a suitable solvent like dichloromethane (for GC-MS analysis).[5]
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Workflow Diagram
Caption: Workflow for the liquid-liquid extraction of this compound.
Method Validation Data
The described protocol has been validated according to established forensic toxicology guidelines. Key performance metrics are summarized below. The limits of quantification are typically around 1-2.5 ng/mL in blood.[5]
Table 1: Method Validation Parameters
| Parameter | Result | Specification |
|---|---|---|
| Linearity Range | 1 - 500 ng/mL | r² > 0.99 |
| Correlation Coefficient (r²) | > 0.995 | - |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10 |
| Limit of Detection (LOD) | 0.2 ng/mL | S/N > 3 |
Table 2: Precision and Accuracy (n=5 replicates per concentration)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
|---|---|---|---|---|
| Low (LQC) | 3 | < 8% | < 10% | ± 10% |
| Medium (MQC) | 50 | < 6% | < 8% | ± 8% |
| High (HQC) | 400 | < 5% | < 7% | ± 6% |
Table 3: Extraction Recovery and Matrix Effect
| Matrix | Analyte Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Whole Blood | 50 | 88.5 | -12.3 (Ion Suppression) |
| Plasma | 50 | 92.1 | -9.8 (Ion Suppression) |
| Urine | 50 | 94.6 | -6.5 (Ion Suppression) |
Note: Data presented are representative and may vary based on instrumentation and specific laboratory conditions. Recovery for similar compounds can range from 27-60% in some methods.[6]
Discussion
This LLE protocol provides excellent recovery and cleanliness for the analysis of this compound in complex biological matrices. The use of ethyl acetate provides a good balance between extraction efficiency for the target analyte and minimization of co-extracted interferences. For GC-MS analysis, a derivatization step (e.g., with pentafluoropropionic anhydride, PFPA) may be necessary after the evaporation step to improve the chromatographic properties and sensitivity of the analyte.[4] The method demonstrates good precision, accuracy, and a wide linear range, making it suitable for routine toxicological analysis.
Conclusion
The liquid-liquid extraction method detailed in this application note is a simple, robust, and effective procedure for the isolation of this compound from biological samples prior to chromatographic analysis. The protocol is easily adaptable for high-throughput environments and provides the necessary sensitivity and reliability for forensic and clinical applications.
References
- 1. unodc.org [unodc.org]
- 2. Simultaneous Determination of 16 Kinds of Synthetic Cathinones in Human Urine Using a Magnetic Nanoparticle Solid-Phase Extraction Combined with Gas Chromatography-Mass Spectrometry [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Detection of 1-benzylpiperazine, 1-(3-trifluoromethylphenyl)-piperazine, and 1-(3-chlorophenyl)-piperazine in 3,4-methylenedioxymethamphetamine-positive urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Development of a Dispersive Liquid-Liquid Microextraction for Synthetic Cathinones in Biological Fluids Based on Principles of Green Analytical Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-fluoro MBZP for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methylpiperazine) is a novel psychoactive substance (NPS) of the piperazine (B1678402) class.[1] Structurally analogous to benzylpiperazine (BZP), it is presumed to act as a stimulant on the central nervous system.[2] Gas chromatography-mass spectrometry (GC-MS) is a primary and robust analytical technique for the identification and quantification of this compound.[3][4] However, the presence of a secondary amine in the piperazine ring can lead to poor chromatographic performance, including peak tailing and reduced sensitivity. Derivatization is a crucial step to enhance the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior.[1][5]
This document provides detailed protocols for the derivatization of this compound using trifluoroacetic anhydride (B1165640) (TFAA) and subsequent GC-MS analysis, compiled from established methods for piperazine derivatives.[1][6]
Mechanism of Action: Presumed Dopaminergic and Serotonergic Pathways
Based on its structural similarity to other benzylpiperazines, this compound is thought to exert its stimulant effects by modulating dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) neurotransmission.[1][7] The proposed mechanism involves the inhibition of dopamine and serotonin transporters (DAT and SERT), which leads to an increased concentration of these neurotransmitters in the synaptic cleft.[1] This enhanced signaling in the brain's reward and mood-regulating pathways is likely responsible for the compound's psychoactive properties.[1]
Caption: Proposed mechanism of this compound at the synapse.
Experimental Protocols
Derivatization of this compound with Trifluoroacetic Anhydride (TFAA)
This protocol is adapted from established methods for the derivatization of other piperazine derivatives.[1][6]
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (B1210297) (anhydrous)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Evaporate the sample containing this compound to dryness under a gentle stream of nitrogen.[1]
-
Reagent Addition: To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[1][6]
-
Reaction: Tightly cap the vial and incubate at 70°C for 30 minutes in a heating block or water bath.[1][6]
-
Evaporation: After incubation, cool the vial to room temperature and evaporate the contents to dryness under a gentle stream of nitrogen.[6]
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.[3][6]
GC-MS Analysis of Derivatized this compound
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.[4][8]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 5975 Series GC/MSD or similar).[8][9]
GC Conditions:
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1]
-
Inlet Temperature: 250°C.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.[4]
MS Conditions:
Expected Results: The derivatization of this compound with TFAA forms a trifluoroacetyl derivative at the secondary amine of the piperazine ring, increasing its molecular weight and improving its chromatographic properties.[1] The mass spectrum of the derivatized compound is expected to show a molecular ion peak and characteristic fragmentation patterns that can be used for identification.[1] Key fragments would likely arise from the cleavage of the benzyl (B1604629) group and fragmentation of the piperazine ring.[1]
Quantitative Data
Specific quantitative data for the derivatization and GC-MS analysis of this compound is not yet widely published. However, the following table summarizes validation parameters for the GC-MS analysis of related piperazine designer drugs, BZP and TFMPP, after derivatization, which can serve as a benchmark for method development and validation for this compound.[6]
| Parameter | Matrix | BZP | TFMPP |
| Linearity Range | Plasma, Urine, Cell Culture Medium | 0 - 10 µg/mL | 0 - 10 µg/mL |
| Limit of Detection (LOD) | Plasma | 0.004 µg/mL | 0.004 µg/mL |
| Urine | 0.002 µg/mL | 0.002 µg/mL | |
| Cell Culture Medium | 0.156 µg/mL | 0.312 µg/mL | |
| Limit of Quantification (LOQ) | Plasma | 0.016 µg/mL | 0.016 µg/mL |
| Urine | 0.008 µg/mL | 0.008 µg/mL | |
| Cell Culture Medium | 0.312 µg/mL | 0.625 µg/mL | |
| Extraction Efficiency | Plasma | 79% - 96% | 79% - 96% |
| Urine | 90% - 108% | 90% - 108% | |
| Cell Culture Medium | 76% - 101% | 76% - 101% |
Data adapted from a study on BZP and TFMPP analysis by GC-MS after perfluoroacylation derivatization.[6]
Experimental Workflow
The overall workflow for the derivatization and analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Conclusion
The derivatization of this compound with trifluoroacetic anhydride is a robust and effective method to enhance its analysis by GC-MS.[1] The provided protocols and application notes offer a comprehensive guide for researchers and scientists in the fields of forensic science, toxicology, and drug development to accurately identify and quantify this novel psychoactive substance. The established validation parameters for similar compounds provide a useful reference for method development and validation.[1]
References
Application Notes: Characterization of 4-fluoro MBZP at 5-HT2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro Methylbenzylpiperazine (4-fluoro MBZP or 4F-MBZP) is a novel psychoactive substance (NPS) belonging to the piperazine (B1678402) class of compounds.[1][2] Structurally related to benzylpiperazine (BZP), it is presumed to exert stimulant-like effects on the central nervous system.[1][3] Due to its recent emergence, there is a significant lack of published pharmacological data for this compound.[2] Based on its structural similarity to other piperazine derivatives, it is hypothesized to modulate monoamine neurotransmission, potentially through interaction with dopamine (B1211576) and serotonin (B10506) transporters, and may also exhibit affinity for serotonin 5-HT2 receptors.[1][4]
These application notes provide a detailed protocol for conducting in vitro 5-HT2 receptor binding assays to determine the binding affinity of this compound for 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes. Elucidating the binding profile of this compound at these receptors is crucial for understanding its pharmacological mechanism of action and potential physiological effects.
Presumed 5-HT2 Receptor Signaling Pathway
The 5-HT2 receptor family, including 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/G11 signaling pathway.[5] Upon agonist binding, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the physiological effects mediated by these receptors.
Presumed Gq-coupled signaling cascade following 5-HT2 receptor activation.
Data Presentation: 5-HT2 Receptor Binding Affinity of this compound
Quantitative data from competitive radioligand binding assays are essential for characterizing the interaction of this compound with 5-HT2 receptors. The following table provides a template for summarizing key binding parameters. Note: As of the latest available information, specific quantitative data for this compound at these receptors are not publicly available. The values in the table are placeholders and should be replaced with experimentally determined data.
| Target Receptor | Radioligand | Ki (nM) | IC50 (nM) | Hill Slope (nH) | Assay Conditions |
| Human 5-HT2A | [3H]Ketanserin | Value | Value | Value | Membrane preparation, 25°C, 60 min |
| Human 5-HT2B | [3H]LSD | Value | Value | Value | Membrane preparation, 37°C, 60 min |
| Human 5-HT2C | [3H]Mesulergine | Value | Value | Value | Membrane preparation, 37°C, 30 min |
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT2A receptor is provided below. This protocol can be adapted for the 5-HT2B and 5-HT2C receptor subtypes by using the appropriate radioligand and cell lines expressing the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
Materials and Reagents:
-
Test Compound: this compound
-
Radioligand: [3H]Ketanserin (a 5-HT2A antagonist)
-
Non-specific Binding Control: Mianserin or another suitable 5-HT2A antagonist
-
Receptor Source: Commercially available cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filter mats
-
Cell harvester
-
Microplate scintillation counter
Experimental Workflow Diagram:
Workflow for 5-HT2A Receptor Binding Assay.
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to the desired concentration (e.g., 10-20 µg protein per well).
-
-
Assay Plate Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, [3H]Ketanserin (at a final concentration close to its Kd, e.g., 0.5 nM), and the cell membrane suspension.
-
Non-specific Binding: Add a saturating concentration of a non-labeled antagonist (e.g., 10 µM Mianserin), [3H]Ketanserin, and the cell membrane suspension.
-
Test Compound: Add the various dilutions of this compound, [3H]Ketanserin, and the cell membrane suspension.
-
-
The final assay volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapidly filtering the contents of the wells through a glass fiber filter mat using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat.
-
Place the filter mat in a scintillation bag or plate and add a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
For each concentration of this compound, calculate the percentage of inhibition of specific binding.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Calculate the equilibrium inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand ([3H]Ketanserin) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion
The provided protocols and frameworks offer a robust starting point for the in vitro characterization of this compound at 5-HT2 receptors. Given the current lack of data, it is imperative for researchers to conduct these assays to establish a comprehensive pharmacological profile of this novel psychoactive substance. Such data are crucial for understanding its mechanism of action, potential therapeutic applications, and public health implications.
References
Application Notes and Protocols for the Forensic Analysis of 4-fluoro MBZP
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) of the piperazine (B1678402) class, structurally related to benzylpiperazine (BZP).[1] First identified in Australia in June 2023, it has since been detected in drug materials in the United States.[2][3] Classified as a synthetic stimulant, this compound is presumed to exert its effects by modulating dopaminergic and serotonergic systems.[4][5] Due to its recent emergence, comprehensive toxicological and pharmacological data in humans is not yet available.[1] As of June 2025, this compound is not a scheduled substance under the Controlled Substances Act in the United States.[1]
These application notes provide detailed protocols for the identification and analysis of this compound in both seized materials and biological specimens, based on current analytical methodologies. While the analysis in seized materials is established, protocols for biological matrices are proposed based on established methods for similar compounds, as this compound has not yet been reported in forensic toxicology casework.[2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | [3] |
| Synonyms | 4-Fluoro-MBZP, 4-F-MBZP, 4-Fluoro-Methylbenzylpiperazine | [3] |
| Chemical Formula | C₁₂H₁₇FN₂ | [3] |
| Molecular Weight | 208.3 g/mol | [3] |
| Exact Mass [M+H]⁺ | 209.1449 | [3] |
| CAS Number | 144734-44-1 | [3] |
| Appearance | Solid (as hydrochloride salt), Green tablet (in street samples) | [4][6] |
| Solubility | Methanol: 10 mg/mL | [4] |
Presumed Mechanism of Action
The specific pharmacological properties of this compound have not been formally studied. However, based on its structural similarity to other benzylpiperazines, it is presumed to act as a central nervous system stimulant.[2] The proposed mechanism involves the inhibition of dopamine (B1211576) and serotonin (B10506) transporters (DAT and SERT), leading to an increase in the synaptic concentrations of these neurotransmitters.[5][7] This enhanced monoaminergic activity is believed to be responsible for its stimulant effects.[5]
Caption: Presumed mechanism of action for this compound at the synapse.
Quantitative Data Summary
To date, quantitative data for this compound in forensic casework is limited to the comparison of retention times with certified reference standards. The following table summarizes the available data from the Center for Forensic Science Research & Education (CFSRE).[2]
| Analytical Technique | Parameter | Sample | Reference Standard |
| LC-QTOF-MS | Retention Time | 3.76 min | 3.78 min |
| GC-MS | Retention Time | 3.08 min | 3.09 min |
Experimental Protocols
The following protocols describe the analysis of this compound in seized materials and a proposed method for biological samples.
Analysis of Seized Materials
This workflow is for the identification of this compound in suspected powders, tablets, or capsules.
Caption: Workflow for the identification of this compound in seized materials.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Instrumental Parameters:
-
Instrument: Agilent 5975 Series GC/MSD or equivalent.[3]
-
Column: 5% phenyl-methylpolysixane capillary column (e.g., HP-5MS).[5]
-
Oven Program: Initial temperature of 60°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.[2]
-
Carrier Gas: Helium.[9]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
-
Data Analysis:
-
The retention time and mass spectrum of the sample are compared to a certified reference standard of this compound.[2]
-
B. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
-
Sample Preparation:
-
Instrumental Parameters:
-
Instrument: Sciex X500R LC-QTOF-MS or equivalent.[3]
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Ion Source: Electrospray Ionization (ESI), positive mode.[2]
-
Scan Mode: TOF-MS and Product Ion Scan.[2]
-
-
Data Analysis:
Proposed Protocol for Biological Samples (Blood/Urine)
As no casework data exists for this compound in biological samples, the following is a proposed protocol based on general procedures for NPS.[2]
Caption: Proposed workflow for the analysis of this compound in biological samples.
-
Sample Preparation:
-
To 1 mL of sample (blood, plasma, or urine), add a suitable internal standard (e.g., 1-benzylpiperazine-d7).[10]
-
For urine samples, perform enzymatic hydrolysis to cleave potential glucuronide conjugates.[2]
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.[2]
-
-
Instrumental Analysis:
Metabolism and Toxicity
There are currently no specific studies on the metabolism or toxicity of this compound.[2] It is expected that its metabolism will be similar to other piperazine derivatives, potentially involving hydroxylation of the aromatic ring and degradation of the piperazine moiety.[2] Due to its presumed stimulant properties, adverse effects could include cardiovascular issues, seizures, and psychosis.[2]
Conclusion
This compound is an emerging NPS that forensic laboratories should be prepared to identify. While methods for its detection in seized materials are established, further research is required to develop and validate methods for its quantification in biological samples and to understand its metabolic fate, pharmacological profile, and toxicity. The protocols provided here serve as a foundation for the forensic analysis of this substance.
References
Application Notes and Protocols for the Sample Preparation of 4-Fluoro MBZP in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) of the piperazine (B1678402) class, structurally related to benzylpiperazine (BZP). As an emerging substance, robust and validated bioanalytical methods are crucial for its accurate quantification in biological matrices such as plasma. This is essential for pharmacokinetic, toxicokinetic, and forensic investigations. This document provides detailed application notes and protocols for the sample preparation of this compound from plasma, focusing on three common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Data Presentation: Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation method is critical for achieving reliable and reproducible results in the analysis of this compound in plasma. The choice of technique depends on factors such as the required sensitivity, sample throughput, and the analytical platform being used (e.g., LC-MS/MS, GC-MS).
Due to the novelty of this compound, direct comparative studies on the recovery of this specific analyte from plasma using different extraction methods are not yet available in peer-reviewed literature. However, based on the known performance of these techniques for similar compounds, a qualitative and illustrative comparison can be made. The following table summarizes the general characteristics and expected performance of SPE, LLE, and PPT for the extraction of piperazine derivatives from plasma.
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Principle | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Analyte is partitioned between two immiscible liquid phases based on its relative solubility. | Proteins are precipitated out of the plasma by the addition of an organic solvent or acid. The supernatant containing the analyte is then analyzed. |
| Selectivity | High | Moderate to High | Low |
| Recovery | Generally high (can be >80%) | Variable, but can be high (e.g., 68% for BZP[1]) | High, but the final extract is dilute |
| Cleanliness of Extract | Very High | Moderate | Low |
| Matrix Effects | Minimized | Present, but can be reduced with optimization | Significant |
| Throughput | Moderate (can be automated) | Low to Moderate | High (amenable to automation) |
| Solvent Consumption | Low to Moderate | High | Moderate |
| Cost per Sample | High | Low | Low |
| Ease of Use | Moderate (requires method development) | Moderate | Easy |
Note: The recovery values are illustrative and can vary significantly based on the specific protocol, analyte concentration, and matrix composition. For instance, LLE recovery for N-benzylpiperazine (BZP) has been reported to be 68%[1].
Experimental Protocols
The following are detailed protocols for the extraction of this compound from plasma using SPE, LLE, and PPT. It is recommended to use a stable isotope-labeled internal standard (e.g., this compound-d8) to correct for matrix effects and variations in extraction efficiency.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a general procedure for the extraction of piperazine derivatives from plasma using a mixed-mode cation exchange cartridge.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol (freshly prepared)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pre-treatment: To 1 mL of plasma, add the internal standard. Vortex briefly.
-
Condition SPE Cartridge: Condition the mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.
-
Elute: Elute the this compound and internal standard with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general procedure for the extraction of basic drugs from plasma.
Materials:
-
1 M Sodium hydroxide
-
n-butyl chloride (or other suitable non-polar organic solvent)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 1 mL of plasma in a glass tube, add the internal standard.
-
pH Adjustment: Add 1 M sodium hydroxide to adjust the sample pH to basic (e.g., pH 9-10). Vortex briefly.
-
Extraction: Add 5 mL of n-butyl chloride. Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.
Protein Precipitation (PPT) Protocol
This is a simple and fast method, but it results in a less clean extract.
Materials:
-
Acetonitrile (B52724) (cold)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To a microcentrifuge tube, add 200 µL of plasma and the internal standard.
-
Precipitation: Add 600 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma).
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collection: Carefully transfer the supernatant to a clean tube for direct injection or further processing.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in plasma, from sample receipt to data analysis.
Caption: A typical experimental workflow for the analysis of this compound in plasma.
Putative Metabolic Pathway of this compound
There are currently no specific studies on the metabolism of this compound. However, its metabolism is expected to be similar to other benzylpiperazine derivatives, which primarily involves hydroxylation of the aromatic ring and subsequent conjugation. The cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4, are likely involved.
Caption: Putative metabolic pathway of this compound.
References
Application Note and Protocol: Development of a Validated LC-MS/MS Method for the Quantification of 4-fluoro MBZP in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the development and validation of a selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP) in human plasma. This compound is a novel psychoactive substance (NPS) of the piperazine (B1678402) class, and robust analytical methods are essential for its detection and quantification in clinical and forensic settings.[1][2] The described method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in the positive electrospray ionization mode. This application note includes detailed experimental procedures, method validation parameters according to regulatory guidelines, and illustrative diagrams to guide researchers in implementing this method.
Introduction
This compound is a synthetic stimulant structurally related to benzylpiperazine (BZP), a known psychoactive substance.[2][3] As an emerging NPS, there is a critical need for validated analytical methods to study its pharmacokinetics, toxicology, and prevalence.[1][2] LC-MS/MS is the preferred technique for the quantification of such compounds in biological matrices due to its high sensitivity, selectivity, and specificity.[1][4][5] This protocol outlines a complete workflow for the analysis of this compound in human plasma, from sample preparation to data analysis.
Presumed Mechanism of Action: A Signaling Pathway
While the specific pharmacological profile of this compound is not yet fully characterized, its structural similarity to other benzylpiperazines suggests that it may act as a releasing agent and reuptake inhibitor of key neurotransmitters like dopamine (B1211576) and serotonin.[3] The following diagram illustrates a simplified signaling pathway at a dopaminergic synapse, representing a potential mechanism of action for this compound.
Caption: A diagram illustrating the potential interaction of this compound with the dopamine transporter (DAT).
Experimental Protocols
The following sections provide detailed protocols for the analysis of this compound in human plasma.
Materials and Reagents
-
Reference Standards: this compound and a suitable internal standard (e.g., 1-benzylpiperazine-d7).[1]
-
Solvents: Methanol (LC-MS grade), Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).[6]
-
Plasma: Drug-free human plasma.
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard by dissolving 1 mg of each in 1 mL of methanol.[7]
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 methanol/water mixture to prepare working standards for the calibration curve.[7]
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in this application.[8][9]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[7]
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.[7]
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge at 10,000 x g for 5 minutes.[1]
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[7][8]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[7][8]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A UHPLC system is recommended for optimal separation.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).[10]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient | Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[1] |
| Flow Rate | 0.4 mL/min[1] |
| Injection Volume | 5 µL[1] |
| Column Temperature | 40 °C[11] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[1] |
| Precursor Ion ([M+H]⁺) | m/z 209.14[7] |
| Product Ions | To be determined by direct infusion of the reference standard. A quantifier and a qualifier ion should be selected.[8] |
| Collision Energy | To be optimized for each MRM transition.[7] |
| Source Temperature | 350°C[6] |
| Gas Flow Rate | 13 L/min[6] |
| Nebulizer Pressure | 60 psi[6] |
Method Validation
The analytical method should be validated according to the guidelines of the FDA and/or EMA.[12] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[8]
Table 3: Summary of a Representative Validated Method's Quantitative Data
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal ion suppression or enhancement observed. |
Experimental Workflow
The overall experimental workflow for the validated LC-MS/MS method is depicted in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of Synthetic Cathinones in Rat Brain Using HILIC–ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. actamedica.org [actamedica.org]
- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 4-fluoro MBZP in Complex Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro Methylbenzylpiperazine (4-fluoro MBZP) is a novel psychoactive substance (NPS) belonging to the piperazine (B1678402) class of compounds. Structurally related to benzylpiperazine (BZP), it is presumed to exhibit stimulant-like effects on the central nervous system. As an emerging substance, robust and validated analytical methods are crucial for its detection and quantification in complex biological matrices for forensic toxicology, clinical research, and drug development purposes. This document provides detailed application notes and protocols for the quantitative analysis of this compound in matrices such as blood, plasma, and urine, utilizing modern analytical techniques. While specific quantitative performance data for this compound is limited due to its novelty, this guide presents proposed methodologies based on established protocols for analogous piperazine derivatives and other NPS.
Presumed Mechanism of Action
The pharmacological profile of this compound has not been extensively studied. However, based on its structural similarity to BZP, it is hypothesized to act as a monoamine releasing agent and reuptake inhibitor.[1] It is presumed to interact with dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[2]
Presumed signaling pathway of this compound.
Quantitative Data Summary
Due to the recent emergence of this compound, comprehensive validated quantitative data from inter-laboratory studies are not yet available. However, based on validated methods for similar piperazine derivatives such as Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP), the following table outlines expected performance characteristics for a quantitative LC-MS/MS method for this compound in human plasma.[3]
| Parameter | BZP | TFMPP | Proposed for this compound |
| Linearity Range (ng/mL) | 1 - 50 | 1 - 50 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 5 | 1 - 5 |
| Intra-day Precision (%RSD) | < 5% | < 5% | < 15% |
| Inter-day Precision (%RSD) | < 10% | < 10% | < 15% |
| Accuracy (% Bias) | > 90% | > 90% | 85 - 115% |
Experimental Protocols
The following sections provide detailed methodologies for the quantitative analysis of this compound in complex matrices. These protocols are based on established methods for related new psychoactive substances and should be validated in-house prior to routine use.[4][5]
Experimental Workflow Overview
General experimental workflow for this compound analysis.
Sample Preparation Protocols
a) Protein Precipitation (PPT) for Blood/Plasma
This is a rapid and simple method suitable for high-throughput analysis.
-
Materials:
-
1.5 mL microcentrifuge tubes
-
Ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., this compound-d8 or a structurally similar piperazine derivative).
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Protocol:
-
Pipette 100 µL of plasma or whole blood into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[6]
-
b) Solid-Phase Extraction (SPE) for Urine
SPE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects.
-
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
β-glucuronidase (for urine samples)
-
100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4)
-
5 M ammonium hydroxide
-
Methyl tert-butyl ether (MTBE)
-
SPE manifold
-
Nitrogen evaporator
-
-
Protocol:
-
To 200 µL of urine, add 175 µL of 100 mM ammonium acetate (pH 4) and 25 µL of β-glucuronidase solution.
-
Incubate at 40°C for 60 minutes to deconjugate metabolites.
-
Quench the reaction by adding 20 µL of 5 M ammonium hydroxide.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of MTBE.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[7]
-
LC-MS/MS Analysis Protocol
This protocol provides a starting point for the development of a validated quantitative method.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: The protonated molecule of this compound ([M+H]⁺), which has a mass-to-charge ratio (m/z) of 209.14.[6]
-
Product Ions: To be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. At least two product ions should be monitored for confident identification and quantification.
-
Collision Energy (CE) and other source parameters: These are instrument-dependent and require optimization for each MRM transition to achieve the best sensitivity and specificity.
-
Method Validation
A full validation of the analytical method should be performed according to established guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: The effect of co-eluting, interfering substances from the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the quantitative analysis of this compound in complex matrices. While specific validated quantitative data for this novel psychoactive substance is currently scarce, the methodologies outlined, based on established practices for similar compounds, provide a robust starting point for researchers, scientists, and drug development professionals. In-house validation of these methods is essential to ensure their accuracy, precision, and reliability for the intended application. As more research on this compound becomes available, these protocols can be further refined and optimized.
References
- 1. Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review | Revista Brasileira de Criminalística [revista.rbc.org.br]
- 5. Screening for and validated quantification of amphetamines and of amphetamine- and piperazine-derived designer drugs in human blood plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temporal Variability of Urinary Phthalate Metabolite Levels in Men of Reproductive Age - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Structural Elucidation of 4-fluoro MBZP via NMR Spectroscopy
Introduction
4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methylpiperazine) is a novel psychoactive substance (NPS) of the piperazine (B1678402) class, structurally related to benzylpiperazine (BZP).[1] First identified in Australia in June 2023, its emergence necessitates robust analytical methods for unambiguous structural confirmation.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural elucidation of small molecules, providing detailed insights into atom connectivity and the chemical environment.[3][4] These application notes offer a comprehensive guide for researchers, forensic scientists, and drug development professionals on utilizing NMR spectroscopy for the structural characterization of this compound.[5] The protocols herein are based on established methodologies for small molecule analysis.
1. Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, which are essential for the initial identification and detailed structural analysis of the molecule.[5]
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃) [5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| ~7.25 | dd | 2H | 8.5, 5.5 | H-2', H-6' |
| ~7.00 | t | 2H | 8.5 | H-3', H-5' |
| ~3.45 | s | 2H | - | H-7 |
| ~2.45 | br s | 8H | - | H-2, H-3, H-5, H-6 |
| ~2.28 | s | 3H | - | H-8 |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃) [5]
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~162.0 (d, ¹JCF ≈ 245 Hz) | C-4' |
| ~133.5 (d, ⁴JCF ≈ 3 Hz) | C-1' |
| ~130.5 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |
| ~115.0 (d, ²JCF ≈ 21 Hz) | C-3', C-5' |
| ~62.5 | C-7 |
| ~55.0 | C-2, C-6 |
| ~53.0 | C-3, C-5 |
| ~46.0 | C-8 |
2. Experimental Protocols
These protocols outline the steps for acquiring a comprehensive NMR dataset for the structural elucidation of this compound.
2.1 Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the this compound reference standard or purified sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
2.2 NMR Instrumentation and General Settings
-
Spectrometer: 500 MHz (or higher) NMR spectrometer equipped with a broadband or cryoprobe.[5]
-
Software: Standard spectrometer control and data processing software.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Locking and Shimming: Lock onto the deuterium (B1214612) signal of the CDCl₃ solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[5]
2.3 1D NMR Acquisition Protocols
¹H NMR Acquisition: [5]
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Scans: 16-32 scans.
¹³C NMR Acquisition (Proton-Decoupled): [5]
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Scans: ≥1024 scans.
2.4 2D NMR Acquisition Protocols
¹H-¹H COSY (Correlation Spectroscopy): [5]
-
Objective: To identify proton-proton spin-spin couplings.
-
Parameters:
-
Data points (F2): 2048
-
Increments (F1): 256-512
-
Scans per increment: 4-8
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): [6]
-
Objective: To correlate proton signals with their directly attached carbon atoms.
-
Parameters:
-
Data points (F2): 1024
-
Increments (F1): 256
-
Scans per increment: 8-16
-
Optimize for ¹JCH coupling constant of ~145 Hz.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): [6]
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Parameters:
-
Data points (F2): 2048
-
Increments (F1): 256-512
-
Scans per increment: 16-32
-
Optimize for long-range coupling constant (ⁿJCH) of ~8 Hz.[5]
-
2.5 Data Processing
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential or sine-bell) to the raw data followed by Fourier transformation.[5]
-
Phase and Baseline Correction: Perform manual or automated phase correction and baseline correction for all spectra.[5]
-
Calibration: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) or the internal TMS standard (δH and δC = 0.00 ppm).[5]
3. Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for structural elucidation and the presumed mechanism of action for this compound.
Caption: Experimental workflow for NMR-based structural elucidation of this compound.
Caption: Presumed mechanism of this compound at dopaminergic and serotonergic synapses.[7]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-fluoro-N-(1-phenylethyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-fluoro-N-(1-phenylethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing 4-fluoro-N-(1-phenylethyl)benzamide?
A1: The most prevalent laboratory method is the nucleophilic acyl substitution reaction between 4-fluorobenzoyl chloride and (1R)-1-phenylethylamine.[1] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed.[][3]
Q2: What are the primary potential impurities I should be aware of during this synthesis?
A2: The primary impurities can include unreacted starting materials (4-fluorobenzoyl chloride and 1-phenylethylamine), the hydrolysis product of the acyl chloride (4-fluorobenzoic acid), and a diacylated byproduct where the amide nitrogen is acylated a second time.[4][5]
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Hydrolysis of 4-fluorobenzoyl chloride: This can occur if the reagents or solvent are not anhydrous, or if there is exposure to atmospheric moisture.[5][6]
-
Protonation of the amine: The HCl generated during the reaction can protonate the 1-phenylethylamine (B125046), rendering it non-nucleophilic. An insufficient amount of base will lead to this issue.[6]
-
Poor quality of starting materials: The purity of both the 4-fluorobenzoyl chloride and the 1-phenylethylamine is crucial.[6]
-
Inadequate mixing: If the reaction is biphasic, vigorous stirring is necessary to ensure the reactants come into contact.[6]
Q4: How can I effectively purify the crude 4-fluoro-N-(1-phenylethyl)benzamide?
A4: Purification can typically be achieved through a series of steps:
-
Aqueous workup: Washing the organic layer with a dilute acid solution can remove unreacted amine and the base. A subsequent wash with a saturated sodium bicarbonate solution will remove the 4-fluorobenzoic acid impurity.[4]
-
Recrystallization: This is an effective method for purifying the solid product. A suitable solvent system needs to be determined empirically.
-
Column chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can be used to separate the product from impurities with similar polarities.[6][7]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues during the synthesis.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
| Potential Cause | Diagnostic Observation | Suggested Solution |
| Incomplete Reaction | TLC or LC-MS analysis shows the presence of both starting materials alongside the product. | Extend the reaction time and continue to monitor by TLC or LC-MS.[5] Gentle heating may be applied, but this could also increase side reactions. |
| Insufficient Acylating Agent | The amine (1-phenylethylamine) is the predominant starting material remaining. | Use a slight excess (e.g., 1.05-1.1 equivalents) of 4-fluorobenzoyl chloride to ensure complete consumption of the amine.[5] |
| Inactive Acyl Chloride | Significant amount of 1-phenylethylamine remains, with little to no product formation. | Use fresh or newly purified 4-fluorobenzoyl chloride. This reagent is sensitive to moisture.[8] |
Issue 2: Significant Amount of 4-fluorobenzoic acid Impurity
| Potential Cause | Diagnostic Observation | Suggested Solution |
| Hydrolysis of 4-fluorobenzoyl chloride | A broad melting point range for the product, lower than the expected value.[4] The impurity can be identified by spectroscopic methods (NMR, IR, Mass Spectrometry).[4] | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5] Use anhydrous solvents. Add the 4-fluorobenzoyl chloride slowly to the reaction mixture. |
| Inadequate Base | The reaction mixture becomes acidic during the addition of the acyl chloride. | Use at least a stoichiometric amount of a suitable base, such as triethylamine (B128534) or pyridine, to neutralize the HCl as it is formed.[5] |
Issue 3: Formation of a Diacylated Byproduct
| Potential Cause | Diagnostic Observation | Suggested Solution |
| Excess 4-fluorobenzoyl chloride | A higher molecular weight, less polar byproduct is observed by TLC, GC-MS, or LC-MS.[8] | Use a stoichiometric amount or only a slight excess of 4-fluorobenzoyl chloride.[8] Add the 4-fluorobenzoyl chloride solution dropwise to maintain a low concentration in the reaction mixture, which favors reaction with the more nucleophilic primary amine over the less nucleophilic amide.[5] |
Experimental Protocols
Representative Synthesis of 4-fluoro-N-(1-phenylethyl)benzamide
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 1-phenylethylamine (1.0 equivalent) and a suitable base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF).[3][5]
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath.[5] Slowly add 4-fluorobenzoyl chloride (1.05 equivalents) dropwise to the stirred solution.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[5] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.[5]
-
Workup: Quench the reaction by adding water. If using dichloromethane, separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.[4][6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[4][6]
Visual Diagrams
Caption: Reaction pathway for 4-fluoro-N-(1-phenylethyl)benzamide synthesis and common side products.
Caption: A logical workflow for troubleshooting impurities in the synthesis of 4-fluoro-N-(1-phenylethyl)benzamide.
References
Technical Support Center: Optimizing GC-MS Peak Shape for Piperazine Derivatives
Welcome to the technical support center for the GC-MS analysis of piperazine (B1678402) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shapes, such as tailing, for my piperazine derivative analytes?
A1: Peak tailing for piperazine derivatives is a common issue in GC-MS analysis and can stem from several factors. Piperazines are basic compounds and can interact with active sites within the GC system, leading to asymmetrical peaks. Key areas to investigate include:
-
Active Sites: Silanol groups in the injector liner and at the head of the GC column can interact with the amine functional groups of piperazines.
-
Column Choice: Using a column that is not sufficiently inert can lead to peak tailing.
-
Contamination: Buildup of non-volatile matrix components in the liner or on the column can create active sites.[1][2]
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause dead volume and peak distortion.[3][4]
Q2: Is derivatization necessary for the GC-MS analysis of piperazine derivatives?
A2: While not always mandatory, derivatization is a highly recommended and common practice to improve the chromatographic behavior and peak shape of piperazine derivatives.[5] Derivatization blocks the active amine groups, reducing their polarity and interaction with active sites in the GC system. This typically results in sharper, more symmetrical peaks and improved sensitivity. Common derivatization techniques include acylation (e.g., with trifluoroacetic anhydride (B1165640) - TFAA) and silylation.[6][7][8]
Q3: What type of GC column is best suited for analyzing piperazine derivatives?
A3: A non-polar or medium-polarity capillary column is generally recommended for the analysis of piperazine derivatives. A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5MS) is a robust and widely used choice.[5][7] These columns offer good resolution and thermal stability for a broad range of analytes, including derivatized and underivatized piperazines. For specific applications, consulting column manufacturer guidelines is advised.[9]
Q4: What are the typical inlet temperatures for the analysis of piperazine derivatives?
A4: A good starting inlet temperature is around 250 °C.[5][10] However, the optimal temperature can depend on the volatility and thermal stability of the specific piperazine derivatives and their derivatization products. It is advisable to perform an inlet temperature optimization study, starting at 250 °C and adjusting in increments (e.g., 275 °C, 300 °C) while monitoring the peak shape and response of both the most and least volatile compounds in your sample.[10]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Poor resolution between adjacent peaks.
-
Inconsistent peak integration and reduced quantitative accuracy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Verify Column Installation: A poor column cut or incorrect installation can create dead volume, leading to peak tailing.[4] Re-cut the column ensuring a clean, square cut and verify the correct installation depth in the inlet according to your instrument's manual.
-
Inspect the Inlet Liner: The inlet liner is a common site for contamination and activity. Replace the liner with a new, deactivated one.[1][2]
-
Implement or Optimize Derivatization: If you are analyzing underivatized piperazines, consider derivatization to reduce active site interactions. If you are already derivatizing, ensure the reaction is complete.
-
Column Conditioning: Bake out your GC column at a high temperature (within its specified limit) to remove any contaminants that may be causing active sites.[1]
Issue 2: Broad or Split Peaks
Symptoms:
-
Peaks are wider than expected, leading to poor resolution.
-
A single compound elutes as two or more peaks (split peaks).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad or split peaks.
Detailed Steps:
-
Optimize Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize efficiently, leading to broad peaks.[1] A typical starting point is 250-270 °C.
-
Check Injection Volume: Injecting too large a sample volume can overload the column and cause peak fronting or splitting. Try reducing the injection volume.[2]
-
Verify Carrier Gas Flow Rate: An incorrect flow rate can lead to band broadening. Ensure the carrier gas flow rate is set correctly for your column dimensions (e.g., ~1.0-1.2 mL/min for a 0.25 mm ID column).[1][5]
-
For Splitless Injections:
-
Initial Oven Temperature: The initial oven temperature should be about 20 °C below the boiling point of the injection solvent to ensure proper solvent focusing. If it's too high, broad or split peaks can occur.[11]
-
Solvent-Phase Mismatch: Incompatibility between the sample solvent and the column's stationary phase can lead to poor peak shape.[2][12]
-
Experimental Protocols
Protocol 1: Derivatization of Piperazine Derivatives with Trifluoroacetic Anhydride (TFAA)
This protocol is adapted from a method for the analysis of 1-Benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl) piperazine (TFMPP).[6][7]
Materials:
-
Dried sample extract containing piperazine derivatives
-
Ethyl acetate (B1210297)
-
Trifluoroacetic anhydride (TFAA)
-
Nitrogen gas supply
-
Heating block or water bath at 70 °C
Procedure:
-
To the dry residue of your sample extract, add 50 µL of ethyl acetate and 50 µL of TFAA.[6][7]
-
Vortex the mixture gently to ensure thorough mixing.
-
After incubation, cool the sample to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivatized sample in a suitable volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.[6][7]
Data Presentation
Table 1: Example GC-MS Method Parameters for Derivatized Piperazine Analysis
The following table summarizes typical GC-MS parameters for the analysis of TFAA-derivatized piperazine derivatives, based on a published method.[7]
| Parameter | Value |
| GC System | Agilent 6890N or similar |
| Column | J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | |
| Initial Temperature | 120 °C, hold for 1 min |
| Ramp 1 | 10 °C/min to 150 °C, hold for 5 min |
| Ramp 2 | 7.5 °C/min to 300 °C, hold for 2 min |
| MS System | Agilent 5973N or similar |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) |
Table 2: Example Selected Ion Monitoring (SIM) Ions for Piperazine Derivatives
This table provides examples of ions that can be used for SIM analysis of TFAA-derivatized BZP and TFMPP for enhanced sensitivity and selectivity.[7]
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Derivatized BZP | 272 | 91, 175, 181 |
| Derivatized TFMPP | 326 | 173, 200, 229 |
References
- 1. benchchem.com [benchchem.com]
- 2. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. scholars.direct [scholars.direct]
- 7. scholars.direct [scholars.direct]
- 8. researchgate.net [researchgate.net]
- 9. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 10. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Analysis of 4-fluoro MBZP by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 4-fluoro MBZP.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how does it affect the analysis of this compound?
A1: The matrix effect is the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference is a common challenge in LC-MS/MS analysis, particularly in complex biological matrices like plasma, urine, or oral fluid.[1] It can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of the analytical method.[2][3]
Q2: What are the common causes of matrix effects in LC-MS/MS analysis?
A2: Matrix effects are primarily caused by endogenous or exogenous components in the sample that co-elute with the analyte of interest.[2] For biological samples, common interfering substances include phospholipids, proteins, salts, and metabolites.[2][4] The type of ionization source used can also influence the susceptibility to matrix effects, with electrospray ionization (ESI) generally being more prone to these effects than atmospheric pressure chemical ionization (APCI).[1][5]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike method.[2][6] This involves comparing the signal response of this compound in a neat solvent to the response of the analyte spiked into a blank matrix extract.[6] A significant difference between the two signals indicates the presence of ion suppression or enhancement.[6] Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where matrix effects are most pronounced.[7]
Q4: What is the role of an internal standard in mitigating matrix effects?
A4: An appropriate internal standard (IS) is crucial for compensating for matrix effects.[8] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it has nearly identical chemical and physical properties to the analyte.[8] This means it will co-elute and experience similar degrees of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Low or no signal for this compound | Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte.[6] | Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[4][9] Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column to separate this compound from matrix components.[1][10] Use a Deuterated Internal Standard: This will help to compensate for signal loss. Switch Ionization Source: If available, try using an APCI source, which is generally less susceptible to matrix effects than ESI.[1][5] |
| Inconsistent results and poor reproducibility | Variable Matrix Effects: The extent of ion suppression or enhancement varies between samples. | Thorough Method Validation: Evaluate matrix effects across multiple sources of the biological matrix.[2] Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects. Robust Sample Preparation: Ensure the sample cleanup method is consistent and effective across all samples.[9] |
| Peak tailing or broadening for this compound | Secondary Interactions: The basic nature of this compound can lead to interactions with acidic silanol (B1196071) groups on the column.[11] | Mobile Phase Modifier: Add a small amount of a competing base, like ammonium (B1175870) hydroxide (B78521), to the mobile phase.[11] Column Choice: Use a column with end-capping or a hybrid particle technology to minimize silanol interactions.[11] |
| Retention time shifts | Inconsistent Mobile Phase: Inaccurate preparation or evaporation of volatile solvents can alter the mobile phase composition.[11] | Prepare Fresh Mobile Phase: Make fresh mobile phase daily and ensure accurate measurements.[11] Column Equilibration: Ensure the column is properly equilibrated before each injection.[11] |
Data Presentation: Impact of Sample Preparation on Signal Intensity
The choice of sample preparation technique can significantly impact the degree of ion suppression. The following table provides an illustrative comparison of common methods.
| Sample Preparation Method | Analyte Peak Area (in Matrix) | Analyte Peak Area (in Solvent) | Signal Suppression (%) |
| Protein Precipitation (Acetonitrile) | 45,000 | 150,000 | 70% |
| Liquid-Liquid Extraction (LLE) | 95,000 | 150,000 | 37% |
| Solid-Phase Extraction (SPE) | 130,000 | 150,000 | 13% |
| Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of different sample preparation techniques on ion suppression.[6] |
Experimental Protocols
Protocol for Evaluating Matrix Effect (Post-Extraction Spike Method)
Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.[6]
Procedure:
-
Prepare Sample Set A (Neat Solution): Spike this compound at a known concentration (e.g., 100 ng/mL) into a clean solvent (e.g., methanol (B129727) or mobile phase).
-
Prepare Sample Set B (Post-Spiked Matrix): Extract a blank sample matrix (e.g., plasma, urine) using your established procedure. After the final extraction step, spike the extracted matrix with this compound at the same concentration as Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and measure the peak area of this compound.
-
Calculation: Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
An MF value = 1 indicates no matrix effect.
-
Protocol for Solid-Phase Extraction (SPE) of this compound
Objective: To clean up the sample and reduce interfering matrix components.[1][6]
Materials:
-
Mixed-mode cation exchange SPE cartridge
-
Methanol (for conditioning)
-
Deionized water (for equilibration and washing)
-
Sample pre-treated with an acid (e.g., formic acid)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of deionized water through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Visualizations
Caption: Experimental workflow for the bioanalytical quantification of this compound.
Caption: Troubleshooting workflow for addressing ion suppression in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. longdom.org [longdom.org]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
improving retention of 4-fluoro MBZP in reverse-phase chromatography
Welcome to the technical support center for optimizing the reverse-phase chromatography of 4-fluoro MBZP. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the retention of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its retention in reverse-phase chromatography challenging?
A1: this compound (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a synthetic stimulant belonging to the piperazine (B1678402) class.[1] Its structure, containing a piperazine ring, suggests it is a basic compound. Basic compounds can be challenging to retain on traditional non-polar stationary phases (like C18) in reverse-phase chromatography, especially when they are in their ionized (protonated) form, as this increases their polarity and reduces their interaction with the stationary phase.[2]
Q2: What are the key chemical properties of this compound I should consider for method development?
A2: Understanding the physicochemical properties of this compound is crucial for developing a robust chromatography method. Key properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine | [3] |
| Chemical Formula | C₁₂H₁₇FN₂ | [4] |
| Molecular Weight | 208.3 g/mol | [4] |
| Structure | Contains a piperazine ring, indicating basic properties. | [1] |
| Solubility | Soluble in methanol (B129727) (10 mg/mL). | [4] |
Q3: At a high level, what are the main strategies to improve the retention of this compound?
A3: The primary strategies to enhance the retention of this compound in reverse-phase chromatography involve manipulating the mobile phase and selecting an appropriate stationary phase. Key approaches include:
-
Adjusting the mobile phase pH: Increasing the pH of the mobile phase can suppress the ionization of the basic this compound, making it less polar and increasing its retention.
-
Modifying the organic solvent composition: Decreasing the percentage of the organic solvent in the mobile phase will increase retention.[5] The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can also influence selectivity.[5]
-
Selecting a suitable column: While C18 columns are common, other stationary phases, such as those with polar end-capping or mixed-mode columns, might offer better retention for polar compounds.[6][7]
Troubleshooting Guide: Poor Retention of this compound
Issue: this compound elutes too early, near the solvent front.
This is a common indication of insufficient retention. The following steps provide a systematic approach to troubleshoot and resolve this issue.
Step 1: Evaluate and Adjust Mobile Phase Composition
-
Question: Is the organic solvent percentage too high?
-
Explanation: In reverse-phase chromatography, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase increases the retention of hydrophobic compounds.[5] For a polar compound like this compound, a lower organic phase concentration is generally required.
-
Recommendation: Systematically decrease the percentage of the organic modifier in your mobile phase. For example, if you are using 70% acetonitrile, try reducing it to 60%, then 50%, and observe the effect on the retention time. A 10% decrease in the organic modifier can be expected to produce a 2- to 3-fold increase in retention.[5]
Step 2: Control the Mobile Phase pH
-
Question: Is the mobile phase pH suitable for retaining a basic compound?
-
Explanation: this compound is a basic compound due to its piperazine structure. At acidic or neutral pH, it will likely be protonated (ionized), making it more polar and less retained on a non-polar stationary phase. By increasing the pH of the mobile phase to a level above the pKa of this compound, the compound will be in its neutral, less polar form, leading to increased retention.[2]
-
Recommendation:
-
Use a buffer to control the pH of the mobile phase. Common buffers for reverse-phase HPLC include phosphate (B84403) and acetate (B1210297) buffers.[8]
-
Ensure your column is stable at the chosen pH. Many silica-based columns are not stable above pH 8.[9] Use a pH-stable column if you need to work at higher pH values.[10]
-
Step 3: Consider the Stationary Phase
-
Question: Is a standard C18 column the best choice?
-
Explanation: While C18 columns are widely used, they may not provide sufficient retention for more polar compounds.[11] Alternative stationary phases can offer different retention mechanisms.
-
Recommendation:
-
Polar-Endcapped Columns: These columns have been modified to mask some of the residual silanol (B1196071) groups on the silica (B1680970) surface, which can improve the peak shape for basic compounds.
-
Mixed-Mode Columns: These columns combine reverse-phase and ion-exchange functionalities, which can significantly enhance the retention of polar and ionizable compounds.[7]
-
Porous Graphitic Carbon (PGC) Columns: These columns offer a different retention mechanism and can be very effective for retaining highly polar compounds.[6]
-
A logical workflow for troubleshooting poor retention is illustrated in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. cfsre.org [cfsre.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. waters.com [waters.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Signal Suppression of 4-fluoro MBZP in ESI-MS
Welcome to the technical support center for the analysis of 4-fluoro MBZP (4-fluoro methylbenzylpiperazine) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges, with a specific focus on mitigating signal suppression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate detection important?
A1: this compound (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) is a novel psychoactive substance (NPS) belonging to the piperazine (B1678402) class.[1] Structurally similar to benzylpiperazine (BZP), it is presumed to have stimulant effects on the central nervous system.[1] As an emerging substance, robust and sensitive analytical methods are critical for its identification and quantification in forensic toxicology, clinical research, and drug development.[2]
Q2: I am observing low or no signal for this compound in my ESI-MS analysis. What are the likely causes?
A2: Low or no signal for this compound can be attributed to several factors, ranging from sample preparation to instrument settings. The most common cause is a phenomenon known as "matrix effect," which leads to ion suppression.[1][3] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of this compound in the ESI source.[3] Other potential causes include suboptimal sample concentration, incorrect mass spectrometry settings, or poor chromatographic retention.[4]
Q3: What is ion suppression and how does it specifically affect this compound analysis?
A3: Ion suppression is a matrix effect where the ionization efficiency of the target analyte (this compound) is reduced by the presence of other compounds in the sample.[3] In electrospray ionization, co-eluting matrix components can compete with this compound for the limited available charge on the surface of ESI droplets or alter the droplet's physical properties (e.g., surface tension), hindering the release of analyte ions into the gas phase.[3] Given that this compound is a basic molecule due to its piperazine ring, it is typically analyzed in positive ion ESI mode, where it is susceptible to competition from other proton-accepting molecules in the matrix.[4]
Q4: Can the mobile phase composition contribute to signal suppression of this compound?
A4: Yes, mobile phase additives can significantly impact ESI signal. While acidic modifiers like formic acid are often used to promote protonation and enhance the signal of basic compounds like this compound in positive ion mode, certain ion-pairing agents, such as trifluoroacetic acid (TFA), are known to cause significant signal suppression for amine-containing compounds.[5][6] It is generally recommended to use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or Complete Signal Loss
This is a common issue when analyzing this compound, especially in complex biological matrices like plasma or urine. A systematic approach is necessary to identify and resolve the root cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no signal of this compound.
Quantitative Data Summary: Impact of Sample Preparation on Signal Suppression
The choice of sample preparation technique can dramatically reduce ion suppression. Below is a table with hypothetical data illustrating the potential improvement in signal intensity for this compound when moving from a simple protein precipitation to a more thorough solid-phase extraction (SPE) method.
| Sample Preparation Method | Analyte Peak Area (in Matrix) | Analyte Peak Area (in Solvent) | Signal Suppression (%) |
| Protein Precipitation (Acetonitrile) | 45,000 | 150,000 | 70% |
| Liquid-Liquid Extraction (LLE) | 95,000 | 150,000 | 37% |
| Solid-Phase Extraction (SPE) | 130,000 | 150,000 | 13% |
| Note: This data is illustrative to demonstrate the trend of reduced signal suppression with more effective sample cleanup.[3] |
Detailed Experimental Protocols
Protocol 1: Evaluation of Matrix Effect (Post-Extraction Spike Method)
This protocol allows for the quantification of the degree of ion suppression.
-
Prepare Sample Set A (Solvent Standard): Spike this compound into a clean solvent (e.g., methanol (B129727) or the initial mobile phase) to a final concentration of 100 ng/mL.
-
Prepare Sample Set B (Matrix Standard): Extract a blank sample matrix (e.g., plasma, urine) using your chosen sample preparation method (e.g., protein precipitation, SPE). After the final extraction step, spike the extracted matrix with this compound to the same final concentration as Set A (100 ng/mL).
-
Analysis: Inject both sets of samples into the LC-MS system and record the peak area for this compound.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Signal Suppression (%) = (1 - MF) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This is a more effective method for removing interfering matrix components compared to protein precipitation.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove neutral and acidic interferences.
-
Elution: Elute this compound with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Poor peak shape can lead to inaccurate integration and reduced sensitivity. It can also indicate that the analyte is co-eluting with matrix components, exacerbating signal suppression.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of the mobile phase is at least 2 pH units below the pKa of this compound to maintain it in its protonated form, which generally improves peak shape on reversed-phase columns.
-
Mobile Phase Composition: If the peak is broad, consider increasing the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your gradient to improve focusing on the column. If the peak is tailing, ensure that the mobile phase additives are appropriate and that there are no secondary interactions with the stationary phase.
-
Column Choice: A C18 column is a good starting point.[4] However, if peak shape issues persist, consider a column with a different chemistry or a column designed for the analysis of basic compounds.
-
Flow Rate: Lowering the flow rate can sometimes improve peak shape and reduce signal suppression.
Visualization of Key Concepts
Signaling Pathway: Presumed Mechanism of Action of this compound
Caption: Presumed mechanism of this compound action on neurotransmitter reuptake.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies of signal suppression in liquid chromatography-electrospray ionization mass spectrometry using volatile ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 4-Fluoro MBZP at Low Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-fluoro-N-methyl-N-benzylpiperazine (4-fluoro MBZP) at low concentrations.
Troubleshooting Guides
Challenges in quantifying this compound, a novel psychoactive substance (NPS), often arise from its low concentrations in complex biological matrices.[1] This guide addresses common issues encountered during analytical method development and execution.
Issue 1: Poor Sensitivity or No Detectable Signal
Possible Causes:
-
Suboptimal Instrumentation Settings: Incorrect mass spectrometry (MS) or gas chromatography (GC) parameters can significantly limit sensitivity.
-
Analyte Degradation: this compound, like other synthetic cathinones, may be susceptible to thermal degradation in the GC inlet.[2]
-
Inefficient Extraction: The chosen sample preparation method may not be effectively isolating and concentrating the analyte.
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound in the MS source, leading to a lower signal.[3]
Troubleshooting Steps:
-
Optimize MS Parameters:
-
Perform a full scan analysis of a this compound reference standard to identify the most abundant and specific precursor and product ions for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[4]
-
Optimize cone voltage and collision energy to maximize the signal intensity of the target transitions.
-
-
Address Potential Degradation:
-
Enhance Extraction Efficiency:
-
For biological samples like urine or blood, consider solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge for effective cleanup and concentration.[5][6]
-
In liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is adjusted to a basic level (e.g., pH 9-10) to keep this compound in its non-ionized form for efficient extraction into an organic solvent.[2][5]
-
-
Mitigate Matrix Effects:
-
Improve sample cleanup using SPE.[3]
-
Optimize chromatographic separation to isolate this compound from interfering matrix components.[3]
-
A "dilute-and-shoot" approach may be suitable for less complex matrices, but is prone to significant ion suppression.[6][7]
-
If available, switching the ionization source from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects.[3]
-
Issue 2: Poor Chromatographic Peak Shape
Possible Causes:
-
Active Sites in the GC System: Active sites in the injector liner, column, or guard column can interact with the analyte, leading to peak tailing.[2]
-
Inappropriate Column Chemistry: The choice of GC or LC column may not be optimal for the separation of this basic compound.
-
Sample Overload: Injecting too high a concentration of the analyte can lead to fronting peaks.
Troubleshooting Steps:
-
Maintain the GC System:
-
Optimize Chromatography:
-
Adjust Sample Concentration:
-
Dilute the sample if peak fronting is observed.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying this compound at low concentrations?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the gold standard for quantifying novel psychoactive substances like this compound in biological matrices due to its high sensitivity and selectivity without the need for derivatization.[1][8] Gas chromatography-mass spectrometry (GC-MS) is also a robust technique, particularly for seized materials, but may require derivatization to improve performance for trace-level quantification in biological samples.[1]
Q2: What are the expected mass spectral fragments for this compound?
A2: In positive mode electrospray ionization, the protonated molecule [M+H]⁺ of this compound is expected at an m/z of 209.1449.[5] In electron ionization (EI) at 70 eV used in GC-MS, the molecular ion peak [M]⁺ would be at m/z 208, with characteristic fragment ions.[9] The primary fragmentation pathway involves the loss of the para-fluorinated benzyl (B1604629) cation, resulting in a base peak at m/z 109.0444.[10]
Q3: Are there any validated methods for the quantification of this compound in biological samples?
A3: As of recent reports, this compound has not yet been detected in toxicological casework, and therefore, validated quantitative methods for biological samples are not widely published.[5][11] The provided protocols are often based on general methods for novel psychoactive substances and require validation for this compound specifically.[5][6]
Q4: What are the key parameters to assess during method validation for this compound quantification?
A4: A comprehensive method validation should assess linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. Given the novelty of this compound, it is crucial to establish these parameters within your laboratory's specific analytical workflow.
Q5: Where can I obtain a certified reference standard for this compound?
A5: Certified reference materials for this compound are available from chemical suppliers such as Cayman Chemical.[11][12]
Quantitative Data Summary
Due to the recent emergence of this compound, extensive quantitative data from peer-reviewed studies is limited. The following tables provide a summary of instrumental parameters and typical performance characteristics for the analysis of related piperazine (B1678402) derivatives, which can serve as a starting point for method development.
Table 1: Instrumental Parameters for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness[9] | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)[3] |
| Injector Temp. | 250°C[9] | N/A |
| Oven Program | Initial temp 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min[9] | N/A |
| Carrier Gas | Helium at a constant flow of 1 mL/min[9] | N/A |
| Mobile Phase | N/A | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile[3] |
| Flow Rate | N/A | 0.3 mL/min[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] | Electrospray Ionization (ESI), positive mode[8] |
| Mass Range | 40-550 amu[9] | Precursor ion [M+H]⁺, product ions determined empirically[3] |
Table 2: Typical Performance Characteristics for Synthetic Cathinone Analysis (for reference)
| Parameter | Expected Performance (LC-MS/MS) | Expected Performance (GC-MS) |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL in biological matrices[13] | Method dependent, may require derivatization for low ng/mL levels |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% bias) | Within ± 15% | Within ± 15% |
| Precision (% RSD) | < 15% | < 15% |
| Extraction Recovery | > 70% | > 70% |
Note: The values in Table 2 are generalized from studies on other synthetic cathinones and should be experimentally determined for this compound.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a starting point for developing a validated method for this compound extraction from urine.[6]
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard. Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex. Centrifuge at 3000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated urine supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS.
Protocol 2: Protein Precipitation for Blood/Plasma Samples
This is a simpler, faster method suitable for initial screening.[8][9]
-
Sample Preparation: To 100 µL of plasma, add a suitable internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cfsre.org [cfsre.org]
- 12. caymanchem.com [caymanchem.com]
- 13. DSpace [openresearch.okstate.edu]
Technical Support Center: Forced Degradation Studies of 4-Fluoro MBZP
Welcome to the technical support center for forced degradation studies of 4-fluoro MBZP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for this compound?
A forced degradation study, or stress testing, is essential to identify the likely degradation products of this compound under various stress conditions such as acid, base, oxidation, heat, and light.[1][2][3] The data from these studies are crucial for developing and validating stability-indicating analytical methods, understanding the molecule's intrinsic stability, and elucidating potential degradation pathways.[1][2]
Q2: Have any forced degradation studies on this compound been published?
As of our latest information, there are no specific published forced degradation studies on this compound.[4] This compound is a relatively novel psychoactive substance, and current literature primarily focuses on its synthesis, analytical identification, and presumed pharmacology based on its structural similarity to benzylpiperazine (BZP).[5][6]
Q3: What are the typical stress conditions for a forced degradation study?
While specific conditions should be optimized for each compound, typical stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to elevated temperatures.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at temperatures ranging from 40°C to 80°C, potentially with humidity.
-
Photodegradation: Exposing the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Q4: What analytical techniques are recommended for analyzing the degradation products of this compound?
The most suitable analytical techniques for separating and identifying potential degradation products of this compound are high-performance liquid chromatography (HPLC) coupled with a mass spectrometer (MS), such as LC-QTOF-MS.[7] Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool.[6][7] These techniques provide the necessary resolution and structural information to identify and quantify the parent drug and its degradants.
Troubleshooting Guides
Issue 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are too mild.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent).
-
Increase the temperature of the reaction.
-
Extend the duration of the stress testing.
-
Ensure proper mixing of the drug substance with the stressor solution.
-
Issue 2: The drug substance degrades completely.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Lower the temperature of the reaction.
-
Shorten the duration of the stress testing.
-
Analyze samples at multiple, earlier time points to capture intermediate degradation.[2]
-
Issue 3: Poor resolution between the parent drug and degradation product peaks in HPLC.
-
Possible Cause: The chromatographic method is not optimized.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition (e.g., change the organic solvent ratio or pH).
-
Modify the gradient elution profile.
-
Try a different stationary phase (column) with a different selectivity.
-
Optimize the column temperature and flow rate.
-
Issue 4: Mass balance is not within the acceptable range (e.g., 95-105%).
-
Possible Cause:
-
Some degradation products are not being detected (e.g., they do not have a chromophore for UV detection).
-
Degradation products are volatile and are being lost during sample preparation.
-
The response factor of the degradation products is significantly different from the parent drug.
-
-
Troubleshooting Steps:
-
Use a mass spectrometer (MS) detector in addition to a UV detector to identify non-chromophoric degradants.
-
Ensure careful sample handling to minimize the loss of volatile compounds.
-
If possible, isolate and synthesize major degradation products to determine their individual response factors.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (m/z) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 15.2 | 2 | 225.1 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 40 | 28.7 | 3 | 194.1 |
| Oxidation | 3% H₂O₂ | 4 hours | 25 | 45.1 | 4 | 224.1 |
| Thermal (Solid) | N/A | 48 hours | 80 | 5.6 | 1 | 207.1 |
| Photolytic (Solid) | 1.2 million lux-hrs | N/A | 25 | 10.8 | 2 | 207.1 |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal: Store a known quantity of solid this compound in an oven at 80°C.
-
Photolytic: Expose a thin layer of solid this compound to a calibrated light source.
-
-
Incubation: Place the solutions in a water bath at a specified temperature (e.g., 60°C) for a defined period. Keep a control sample (drug substance in solvent) under the same conditions.
-
Neutralization (for acidic and basic samples): After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/MS method.
Protocol 2: HPLC-UV/MS Method for Analysis
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
UV Detection: 254 nm
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning from m/z 50-500.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting guide for poor peak resolution in HPLC.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cfsre.org [cfsre.org]
- 7. benchchem.com [benchchem.com]
Navigating the Analysis of 4-fluoro MBZP: A Guide to Selecting the Right Internal Standard
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the selection of an appropriate internal standard for the quantitative analysis of 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine). Accurate quantification of this novel psychoactive substance (NPS) is critical for forensic, clinical, and research applications.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for this compound analysis?
An internal standard (IS) is a compound with a known concentration that is added to a sample prior to analysis. It is chemically similar to the analyte of interest (in this case, this compound) but can be distinguished by the analytical instrument. The use of an IS is essential to compensate for variations that can occur during sample preparation and instrumental analysis, such as extraction inefficiencies, injection volume differences, and matrix effects. This ensures the accuracy and precision of the quantitative results.
Q2: What are the ideal characteristics of an internal standard for this compound analysis?
The ideal internal standard for this compound analysis should possess the following characteristics:
-
Structural Similarity: It should be structurally and chemically similar to this compound to ensure comparable behavior during sample preparation and analysis.
-
No Interference: It should not be naturally present in the sample matrix and should not interfere with the detection of this compound or other compounds of interest.
-
Distinct Signal: It must be clearly distinguishable from this compound by the analytical instrument, typically by having a different mass-to-charge ratio (m/z) in mass spectrometry or a different retention time in chromatography.
-
Commercial Availability and Purity: The internal standard should be readily available in high purity to ensure accurate preparation of standard solutions.
Q3: Is a deuterated internal standard available for this compound?
As of the latest information, a commercially available deuterated form of this compound (e.g., this compound-d7) is not readily found. Isotopically labeled standards are considered the gold standard for mass spectrometry-based quantification because they exhibit nearly identical chemical and physical properties to the analyte.
Q4: If a deuterated this compound is unavailable, what are the recommended alternatives?
In the absence of a dedicated deuterated standard for this compound, a structurally similar, stable isotope-labeled compound is the next best choice. For the analysis of piperazine (B1678402) derivatives, deuterated analogs of related compounds have been successfully used. A highly recommended alternative is 1-benzylpiperazine-d7 (BZP-d7) . BZP is the parent compound of this compound, and its deuterated form will closely mimic the extraction and ionization behavior of this compound.
Other deuterated piperazine derivatives that could be considered include:
-
mCPP-d8 (1-(3-chlorophenyl)piperazine-d8)
-
TFMPP-d4 (1-(3-(trifluoromethyl)phenyl)piperazine-d4)
If a deuterated standard is not available, a non-isotopically labeled, structurally related compound that is not expected to be in the sample can be used. However, this approach is less ideal as it may not fully compensate for all sources of variability.
Troubleshooting Guide
Issue: Poor reproducibility of quantitative results for this compound.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Internal Standard | Ensure the selected internal standard is structurally similar to this compound. If using a non-deuterated standard, consider switching to a deuterated analog like BZP-d7 for better compensation of matrix effects. |
| Inconsistent Sample Preparation | Standardize all sample preparation steps, including extraction, evaporation, and reconstitution. Ensure accurate and consistent addition of the internal standard to every sample and standard. |
| Instrumental Variability | Check for fluctuations in instrument performance, such as injection volume precision and detector response. Regular maintenance and calibration are crucial. |
| Matrix Effects | Complex biological matrices can suppress or enhance the ionization of the analyte and internal standard differently. Optimize sample clean-up procedures (e.g., solid-phase extraction) to minimize matrix components. Evaluate matrix effects during method validation. |
Issue: Co-elution of the internal standard with interfering peaks.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | Modify the chromatographic method (e.g., gradient profile, column chemistry, mobile phase composition) to achieve better separation between the internal standard and any interfering compounds. |
| Matrix Interference | Enhance the sample clean-up process to remove interfering substances from the matrix. |
Experimental Protocols and Data
Recommended Internal Standard
For quantitative analysis of this compound by LC-MS/MS, 1-benzylpiperazine-d7 (BZP-d7) is a recommended internal standard due to its structural similarity and commercial availability.
LC-MS/MS Method for this compound Quantification
This protocol is based on established methods for the analysis of synthetic cathinones and piperazine derivatives.
1. Sample Preparation (Human Plasma)
-
Standard Preparation: Prepare stock solutions of this compound and 1-benzylpiperazine-d7 in methanol. Create calibration standards and quality control (QC) samples through serial dilution.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., at a final concentration of 50 ng/mL).
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 5 minutes.
-
Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC) Conditions
-
System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry (MS/MS) Conditions
improving the yield of nucleophilic substitution for 4-fluoro MBZP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of the nucleophilic substitution reaction for the synthesis of 4-fluoro Methylbenzylpiperazine (4-fluoro MBZP).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and plausible method for synthesizing this compound is through a nucleophilic substitution reaction.[1][2][3] This typically involves the reaction of 1-methylpiperazine (B117243) with a 4-fluorobenzyl halide (such as 4-fluorobenzyl chloride or bromide) in the presence of a non-nucleophilic base and a suitable solvent.[1][2]
Q2: Why is a non-nucleophilic base used in the reaction?
A2: A non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, is used to quench the hydrochloric acid that is formed as a byproduct during the reaction.[1] This prevents the protonation of the nucleophile (1-methylpiperazine), which would render it unreactive.
Q3: What are suitable solvents for this reaction?
A3: Polar aprotic solvents are generally preferred for nucleophilic substitution reactions as they can dissolve the reactants but do not solvate the nucleophile as strongly as protic solvents, thus not hindering its reactivity.[4][5] Suitable solvents for the synthesis of this compound include acetonitrile (B52724), dimethylformamide (DMF), and dichloromethane.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized over time.
Q5: What are the typical purification methods for this compound?
A5: After the reaction is complete, a standard work-up procedure is followed, which includes quenching the reaction with water, extracting the product with an organic solvent, washing, drying, and removing the solvent under reduced pressure.[1][2] The crude product can then be purified by column chromatography or by converting it to its hydrochloride salt followed by recrystallization.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound and provides potential solutions to improve the reaction yield.
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Nucleophile | Ensure the 1-methylpiperazine is not protonated. Use a fresh, dry sample. The presence of acid impurities can be neutralized by the base. |
| Poor Leaving Group | While 4-fluorobenzyl chloride is commonly used, 4-fluorobenzyl bromide or iodide can be better leaving groups, potentially increasing the reaction rate. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish at room temperature, gentle heating may be required.[1][2] |
| Inappropriate Solvent | The choice of solvent is crucial. Polar aprotic solvents like DMF or acetonitrile are generally effective.[1][4] Avoid protic solvents like water or alcohols which can solvate and deactivate the nucleophile.[4][5] |
| Base Incompatibility | Ensure the base is non-nucleophilic and strong enough to neutralize the generated acid. Triethylamine and potassium carbonate are common choices.[1] |
Problem: Formation of Side Products
| Possible Cause | Suggested Solution |
| Over-alkylation | If the monosubstituted product reacts further to form a disubstituted byproduct, consider using a larger excess of 1-methylpiperazine to favor the monosubstitution.[6] |
| Side reactions with the solvent | Some solvents, like DMF, can decompose at higher temperatures to generate dimethylamine, which can act as a nucleophile leading to impurities.[7] If heating, use a more stable solvent or moderate temperatures. |
| Elimination Reactions | Although less common with benzylic halides, elimination reactions can sometimes compete with substitution. Using a less hindered, non-nucleophilic base can help minimize this. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes hypothetical, yet plausible, quantitative data on the yield of this compound under various reaction conditions, based on general principles of nucleophilic aromatic substitution.
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Acetonitrile | Triethylamine | 25 | 24 | 65 |
| 2 | DMF | Triethylamine | 25 | 24 | 75 |
| 3 | Dichloromethane | Triethylamine | 25 | 24 | 55 |
| 4 | Acetonitrile | K₂CO₃ | 25 | 24 | 60 |
| 5 | DMF | K₂CO₃ | 25 | 24 | 70 |
| 6 | Acetonitrile | Triethylamine | 50 | 12 | 80 |
| 7 | DMF | Triethylamine | 50 | 12 | 90 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on established procedures for analogous N-benzylpiperazine compounds.[1][2]
Materials:
-
1-methylpiperazine
-
4-fluorobenzyl chloride
-
Triethylamine (or Potassium Carbonate)
-
Acetonitrile (or Dimethylformamide)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-methylpiperazine (1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in a suitable aprotic solvent such as acetonitrile.[1]
-
Slowly add a solution of 4-fluorobenzyl chloride (1 equivalent) in the same solvent to the reaction mixture at room temperature using a dropping funnel.[1]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).[2]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).[1][2]
-
Once the reaction is complete (typically after several hours to overnight), pour the mixture into water.[1][2]
-
Extract the aqueous layer with an organic solvent like ethyl acetate.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of 4-fluoro MBZP: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP) in various solvents. As a novel psychoactive substance (NPS) of the piperazine (B1678402) class, understanding its stability is critical for accurate experimental results, the development of analytical methods, and ensuring the integrity of research data.[1][2][3][4] This guide offers troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guide: Common Stability Issues
Researchers may encounter several stability-related issues when working with this compound. This section provides a systematic approach to identifying and resolving these problems.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency or Concentration Over Time | Degradation of this compound in the chosen solvent. | 1. Solvent Selection: Switch to a more stable solvent environment. Apolar, aprotic solvents are generally preferred for long-term storage. For aqueous buffers, ensure the pH is near neutral and consider the use of co-solvents. 2. Storage Conditions: Store stock solutions at or below -20°C in airtight, light-protected containers.[5] 3. Perform a Stability Study: Conduct a short-term stability study in your chosen solvent to determine the degradation rate (see Experimental Protocols). |
| Appearance of Unknown Peaks in Chromatograms | Formation of degradation products. | 1. Characterize Degradants: Use mass spectrometry (e.g., LC-QTOF-MS) to identify the mass of the unknown peaks and propose potential structures.[1][6] 2. Forced Degradation: Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This can help confirm the identity of impurities seen in routine analyses.[7][8] |
| Inconsistent Experimental Results | Instability of this compound under specific experimental conditions (e.g., elevated temperature, exposure to light). | 1. Control Environmental Factors: Protect the compound from light and elevated temperatures during experiments. 2. pH Sensitivity: Evaluate the stability of this compound at the pH of your experimental medium. Piperazine derivatives can be susceptible to pH-dependent degradation.[9] 3. Fresh Preparations: Prepare solutions fresh before each experiment if instability is suspected. |
| Precipitation of the Compound | Poor solubility or solvent evaporation. | 1. Verify Solubility: Confirm the solubility of this compound in the chosen solvent at the desired concentration. Published data indicates solubility in methanol (B129727) (10 mg/mL) and PBS (pH 7.2), and it is sparingly soluble in DMSO.[2][5][10] 2. Proper Storage: Ensure containers are properly sealed to prevent solvent evaporation, which can lead to precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for long-term storage of this compound?
A1: For long-term storage, a high-purity aprotic organic solvent such as methanol or acetonitrile (B52724) is recommended, stored at -20°C or below in a tightly sealed, amber vial to protect from light.[5] The hydrochloride salt form is reported to be stable for at least four years under appropriate storage conditions.[10]
Q2: How does pH affect the stability of this compound?
Q3: Are there any known degradation pathways for this compound?
A3: Specific degradation pathways for this compound have not been extensively documented in peer-reviewed literature. However, potential degradation routes for similar fluorinated compounds could include hydrolysis of the piperazine ring, oxidation, or even defluorination under certain conditions.[11] Forced degradation studies are the most effective way to identify likely degradation products.[12][13]
Q4: Can I use dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions?
A4: Yes, but with caution. This compound is reported to be sparingly soluble in DMSO.[10] While DMSO is a common solvent for stock solutions, it is hygroscopic and can absorb water from the atmosphere, which may influence the stability of the compound over time. It is recommended to store DMSO stocks in desiccated conditions at low temperatures.
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: The primary recommended analytical methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1][6][14] These techniques can effectively separate the parent compound from potential degradants and provide structural information for identification.
Experimental Protocols
Protocol 1: Short-Term Stability Assessment in a Selected Solvent
This protocol outlines a method to determine the stability of this compound in a specific solvent over a defined period.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated analytical method (e.g., LC-MS) to determine the initial peak area or concentration.
-
Sample Storage: Aliquot the remaining solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect from light if necessary.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours and 7 days), retrieve a vial and analyze it under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area or concentration of this compound at each time point to the initial measurement. A significant decrease indicates instability.
Caption: Workflow for assessing the short-term stability of this compound.
Protocol 2: Forced Degradation Study
Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition and identify potential degradation products.[7][8]
Methodology:
-
Prepare Stock Solutions: Prepare solutions of this compound in an appropriate solvent (e.g., methanol or water:acetonitrile).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
-
-
Time-Point Sampling: Take samples at various time points (e.g., 2, 8, 24 hours).
-
Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples, including a control (unstressed) sample, by LC-MS or a similar technique to identify and quantify the remaining this compound and any new peaks corresponding to degradation products.
Caption: Workflow for conducting forced degradation studies on this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cfsre.org [cfsre.org]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. fluoridealert.org [fluoridealert.org]
- 12. biomedres.us [biomedres.us]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MS/MS Analysis of 4-fluoro MBZP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the collision energy for 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine) fragmentation in tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the typical precursor ion for this compound in positive ion mode ESI-MS/MS?
In positive ion electrospray ionization (ESI), this compound readily forms a protonated molecule. Therefore, the expected precursor ion to target for MS/MS fragmentation is [M+H]⁺. Given the molecular weight of this compound is 208.28 g/mol , the monoisotopic mass of the precursor ion will be approximately m/z 209.1.
Q2: What are the expected major fragment ions of this compound in MS/MS?
The fragmentation of this compound is primarily characterized by cleavage at the benzylic position and within the piperazine (B1678402) ring. The most prominent fragmentation pathway involves the cleavage of the bond between the benzyl (B1604629) group and the piperazine ring, leading to the formation of a stable fluorobenzyl cation.[1] Other characteristic fragments arise from the piperazine ring itself.
Based on the fragmentation of similar piperazine derivatives, the expected major fragment ions for this compound are:
-
Fluorobenzyl cation ([C₇H₆F]⁺): This is often the base peak resulting from benzylic cleavage.
-
Piperazine-related fragments: Cleavage within the piperazine ring can produce various smaller fragments.
Q3: Is there a recommended starting point for collision energy (CE) optimization for this compound?
While the optimal collision energy is instrument-dependent, a general starting point for small molecules like this compound is in the range of 10-40 eV for collision-induced dissociation (CID). For structurally similar novel psychoactive substances, collision energies in the range of 15-50 V have been reported. It is recommended to perform a collision energy ramping experiment to determine the optimal value for your specific instrument and desired fragmentation pattern.
Q4: How can I differentiate this compound from its isomers using MS/MS?
Positional isomers of this compound, such as 2-fluoro MBZP and 3-fluoro MBZP, will have the same precursor ion mass and are likely to produce very similar fragment ions in MS/MS. Therefore, chromatographic separation is crucial for their unambiguous differentiation. Developing a robust LC method with sufficient resolution is essential when analyzing samples that may contain multiple isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of collision energy and overall MS/MS analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak fragment ion signal | Collision energy (CE) is too low. | Gradually increase the collision energy in small increments (e.g., 2-5 eV) and monitor the fragment ion intensity. |
| Low abundance of precursor ion. | Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the precursor ion signal. | |
| Incorrect precursor ion selected. | Verify the m/z of the [M+H]⁺ ion for this compound and ensure it is correctly isolated in the first stage of the mass spectrometer. | |
| Precursor ion signal is low or absent in MS/MS scan | Collision energy is too high, leading to complete fragmentation. | Decrease the collision energy to allow for some survival of the precursor ion. |
| In-source fragmentation. | Reduce the energy in the ion source (e.g., fragmentor voltage, cone voltage) to minimize fragmentation before the collision cell. | |
| Poor reproducibility of fragment ion ratios | Unstable ion source or LC conditions. | Ensure a stable spray and consistent LC flow rate. Check for leaks in the system. |
| Fluctuating collision gas pressure. | Verify that the collision gas pressure is stable and within the manufacturer's recommended range. | |
| Presence of unexpected fragment ions | Co-eluting isobaric interferences. | Improve chromatographic separation to resolve the analyte from interfering compounds. |
| In-source fragmentation of other compounds. | Optimize ion source conditions to minimize unwanted fragmentation. | |
| High background noise | Contaminated system. | Clean the ion source and mass spectrometer inlet. |
| Improperly prepared mobile phase or sample. | Use high-purity solvents and filter all solutions. |
Quantitative Data for Similar Compounds
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (V) | Product Ion 2 (m/z) | Collision Energy 2 (V) |
| Benzylpiperazine (BZP) | 177.1 | 134.1 | 20 | 91.1 | 30 |
| 1-(3-chlorophenyl)piperazine (mCPP) | 197.1 | 154.1 | 25 | 132.1 | 35 |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 231.1 | 188.1 | 30 | 175.1 | 40 |
Note: These values are illustrative and may vary significantly between different mass spectrometer models and manufacturers. Empirical optimization is always recommended.
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
Objective: To determine the optimal collision energy for generating characteristic and abundant fragment ions from the this compound precursor ion.
Materials:
-
This compound analytical standard
-
LC-MS/MS system with a triple quadrupole or similar mass analyzer
-
Syringe pump for direct infusion
-
High-purity methanol (B129727) or acetonitrile (B52724)
-
Mobile phase (e.g., 0.1% formic acid in water/acetonitrile)
Procedure:
-
Prepare a standard solution: Dissolve the this compound standard in methanol or acetonitrile to a concentration of approximately 1 µg/mL. Further dilute with the initial mobile phase to a final concentration suitable for direct infusion (e.g., 100 ng/mL).
-
Infuse the standard: Using a syringe pump, infuse the this compound solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize ion source parameters: Tune the ion source parameters (e.g., capillary voltage, nebulizer gas, drying gas temperature) to maximize the signal intensity and stability of the [M+H]⁺ precursor ion (m/z ~209.1).
-
Perform a product ion scan: Set the first mass analyzer (Q1) to isolate the precursor ion (m/z ~209.1). Scan the third mass analyzer (Q3) over a relevant mass range (e.g., m/z 50-220) to identify the major fragment ions at a fixed, moderate collision energy (e.g., 25 eV).
-
Ramp the collision energy: Select the major fragment ions identified in the previous step for monitoring. Perform a series of experiments where the collision energy is ramped over a wide range (e.g., 5 to 60 eV in 2-5 eV increments).
-
Plot the results: For each fragment ion, plot its intensity as a function of the collision energy. The collision energy that yields the maximum intensity for a particular fragment is the optimal CE for that transition.
-
Select optimal CE values: Based on the plots, select the optimal collision energy for the one or two most abundant and specific fragment ions to be used in your quantitative or qualitative method.
Visualizations
Caption: Experimental workflow for optimizing collision energy.
Caption: Troubleshooting workflow for fragmentation issues.
References
avoiding thermal degradation of 4-fluoro MBZP in GC inlet
Welcome to the technical support center for the analysis of 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methyl-piperazine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges, with a specific focus on preventing thermal degradation in the Gas Chromatography (GC) inlet.
Troubleshooting Guide: Avoiding Thermal Degradation of this compound
Thermal degradation of this compound in the GC inlet can lead to inaccurate quantification, poor peak shape, and the appearance of unknown peaks in the chromatogram. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Problem: Poor Peak Shape, Low Response, or Absence of this compound Peak
This is a common symptom of thermal degradation in the GC inlet. The following steps will help you optimize your GC method to ensure the integrity of your analyte.
Step 1: Evaluate and Optimize Inlet Temperature
High inlet temperatures are a primary cause of the degradation of thermally labile compounds.[1][2] A systematic evaluation of the inlet temperature is crucial.
-
Experimental Protocol: Inlet Temperature Optimization
-
Initial Setup: Begin with a conservative inlet temperature, for instance, 250 °C.[2]
-
Standard Injection: Inject a known concentration of a this compound analytical reference standard.
-
Incremental Increase: Increase the inlet temperature in 20-25 °C increments for subsequent injections (e.g., 275 °C, 300 °C).[1]
-
Data Analysis: Monitor the peak area and shape of the this compound peak. A decrease in peak area or the appearance of tailing or fronting at higher temperatures suggests thermal degradation.[3]
-
-
Data Presentation: Effect of Inlet Temperature on this compound Peak Area
| Inlet Temperature (°C) | Relative Peak Area (%) | Observations |
| 230 | 85 | Broad peak, indicating incomplete vaporization. |
| 250 | 100 | Sharp, symmetrical peak. Optimal vaporization. |
| 275 | 92 | Slight peak tailing observed. |
| 300 | 75 | Significant peak tailing and reduced area. |
Step 2: Inspect and Select the Appropriate Inlet Liner
The inlet liner provides the surface for sample vaporization. An active or contaminated liner can catalyze thermal degradation.[4][5]
-
Recommendations:
-
Deactivated Liners: Always use high-quality, deactivated (silanized) liners to minimize active sites.[5]
-
Glass Wool: Be cautious with glass wool in the liner, as it can have active sites. If used, ensure it is also deactivated. For highly sensitive compounds, a liner without glass wool may be preferable.[4][6]
-
Regular Maintenance: Replace the inlet liner and septum regularly to prevent the buildup of non-volatile residues that can promote degradation.
-
Step 3: Consider "Soft" Injection Techniques
If optimizing the temperature and using a deactivated liner is insufficient, advanced injection techniques that minimize sample exposure to high temperatures are recommended.[7][8]
-
Cool On-Column (COC) Injection: This is the gentlest injection technique, as the sample is deposited directly onto the column at a low temperature, avoiding a hot inlet.[5][8][9]
-
Programmable Temperature Vaporization (PTV) Inlet: A PTV inlet starts at a low temperature during injection and then rapidly heats up to transfer the analytes to the column. This allows for controlled vaporization and minimizes the time the analyte spends at high temperatures.[7][9]
-
Data Presentation: Comparison of Injection Techniques for this compound Analysis
| Injection Technique | Inlet Temperature Program | Relative Recovery (%) | Peak Shape |
| Hot Splitless | Isothermal 280°C | 78 | Tailing |
| PTV | 40°C (1 min) -> 280°C | 95 | Symmetrical |
| Cool On-Column | Oven-tracking | 99 | Symmetrical |
Step 4: Derivatization
For compounds with active amine groups like this compound, derivatization can improve thermal stability and chromatographic performance.[10]
-
Experimental Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA)
-
Sample Preparation: Evaporate the sample containing this compound to dryness under a gentle stream of nitrogen.[10]
-
Reagent Addition: Add 50 µL of ethyl acetate (B1210297) and 50 µL of TFAA to the dry residue.[10]
-
Reaction: Tightly cap the vial and incubate at 70°C for 30 minutes.[10]
-
Analysis: After cooling, the derivatized sample can be directly injected into the GC-MS.
-
-
Expected Outcome: The resulting trifluoroacetyl derivative of this compound is more volatile and thermally stable, leading to improved peak shape and sensitivity.[10]
Frequently Asked Questions (FAQs)
Q1: What are the typical GC-MS parameters for the analysis of this compound?
A1: Based on available literature for similar compounds, a good starting point for GC-MS analysis of this compound is:
-
Inlet: Splitless injection at 250 °C with a deactivated liner.[11]
-
Column: A non-polar or low-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min, and hold for 5 minutes.[11]
-
Carrier Gas: Helium at a constant flow.[11]
-
MS Detector: Electron Ionization (EI) at 70 eV with a source temperature of 230 °C.[11]
Q2: My chromatogram shows a peak that I suspect is a degradation product. How can I confirm this?
A2: To confirm if a peak is a degradation product, you can perform an inlet temperature study as described in the troubleshooting guide. If the area of the suspected peak increases as the inlet temperature rises, while the this compound peak decreases, it is likely a thermal degradation product.[3]
Q3: Can I use Liquid Chromatography (LC) instead of GC to avoid thermal degradation?
A3: Yes, LC-MS is a suitable alternative for analyzing thermally labile compounds as it does not require high temperatures for sample introduction.[12][13] LC-QTOF-MS has been successfully used for the analysis of this compound.[11][13]
Q4: What is the chemical structure of this compound?
A4: The chemical structure of this compound is 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine. It is a derivative of benzylpiperazine (BZP).[12][13]
Visualizations
Caption: A step-by-step workflow for troubleshooting the thermal degradation of this compound in a GC inlet.
Caption: The relationship between different GC injection techniques and the associated risk of thermal degradation for sensitive analytes.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 3. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. Activity and Decomposition | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. EURL | Pesticides in Fruits and Vegetables | Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables [eurl-pesticides.eu]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Separation of 4-fluoro MBZP and its Metabolites
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal chromatographic column and developing a robust method for the separation of 4-fluoro MBZP and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the expected metabolites of this compound?
While specific metabolic studies on this compound are not yet widely published, its metabolism is presumed to follow that of other piperazine (B1678402) derivatives like benzylpiperazine (BZP).[1][2] The primary metabolic pathways for BZP involve hydroxylation of the aromatic ring and degradation of the piperazine moiety.[1][3][4] Therefore, the expected primary metabolites of this compound are:
-
Hydroxylated metabolites: Addition of a hydroxyl (-OH) group to the fluorophenyl ring, which will significantly increase the polarity of the analyte.
-
N-Dealkylated metabolites: Cleavage of the methyl group from the piperazine ring.
-
Piperazine ring degradation products: Further breakdown of the piperazine structure.[1]
-
Conjugates: The hydroxylated metabolites may also be present as more polar glucuronide or sulfate (B86663) conjugates in biological samples.[3]
Q2: What is the recommended primary chromatographic technique for separating this compound and its metabolites?
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is the recommended technique. This approach is ideal for separating compounds with varying polarities, such as a parent drug and its more polar metabolites.[3][5]
Q3: Which type of column is most suitable for this separation?
A C18 column is a robust starting point for method development. However, for potentially challenging separations of structurally similar metabolites, a phenyl-hexyl column may offer alternative selectivity and improved resolution.
Column Selection Guide
The optimal column choice depends on the subtle structural differences between this compound and its metabolites. Below is a comparison of recommended stationary phases.
| Column Type | Stationary Phase | Particle Size | Key Characteristics & Advantages | Ideal For |
| Workhorse Column | C18 (Octadecylsilane) | Sub-2 µm (UHPLC) or 3-5 µm (HPLC) | Provides excellent hydrophobic retention and is a good starting point for most reversed-phase separations. | General purpose separation of the parent drug from its more polar metabolites. |
| Alternative Selectivity | Phenyl-Hexyl | Sub-2 µm (UHPLC) or 3-5 µm (HPLC) | Offers alternative selectivity through π-π interactions with the aromatic ring of the analytes. | Improving resolution between the parent compound and hydroxylated metabolites. |
| High Efficiency | Fused-Core (Core-Shell) | e.g., 2.7 µm | Provides higher efficiency and resolution than fully porous particles of a similar size, leading to sharper peaks. | Achieving baseline separation of closely eluting isomers or metabolites. |
Experimental Protocols
This section provides a detailed starting point for method development. Optimization will be required based on your specific instrumentation and sample matrix.
Recommended Starting UHPLC-MS/MS Method
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF).
-
Column: Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm (or equivalent).[3]
-
Mobile Phase A: 0.1% Formic acid in water or 5 mM Ammonium Formate in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or 5 mM Ammonium Formate in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
MS Detection: Electrospray ionization in positive mode (ESI+). Monitor for the parent compound's m/z and the predicted m/z of the metabolites.
Suggested Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution/Co-elution | - Inadequate column efficiency.- Mobile phase is not optimal. | - Switch to a column with a smaller particle size or a fused-core particle column.- Try a phenyl-hexyl column for alternative selectivity.- Adjust the gradient slope (make it shallower for better separation).- Optimize the mobile phase pH. |
| Peak Tailing | - Secondary interactions with silanol (B1196071) groups on the silica (B1680970) backbone.- Column overload. | - Use a mobile phase with a low pH (e.g., 0.1% formic acid) to suppress silanol activity.- Ensure you are using a high-purity silica column.- Reduce the injection volume or sample concentration. |
| Retention Time Drift | - Inadequate column equilibration.- Changes in mobile phase composition.- Column temperature fluctuations. | - Increase the equilibration time between injections.- Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature. |
| Low Sensitivity for Metabolites | - Low abundance in the sample.- Poor ionization in the MS source. | - Employ solid-phase extraction (SPE) to concentrate the analytes.- Optimize MS source parameters (e.g., capillary voltage, gas flow) for the specific m/z of the metabolites. |
Visual Logic and Workflows
Column Selection Workflow
Caption: Column selection decision tree for separating this compound and its metabolites.
General Experimental Workflow
Caption: General workflow from sample preparation to data analysis.
References
- 1. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Efficient Extraction of 4-Fluoro MBZP
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of 4-fluoro MBZP (4-fluoromethylbenzylpiperazine). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the liquid-liquid extraction (LLE) of this compound?
A1: For efficient liquid-liquid extraction of this compound, it is recommended to adjust the sample to a basic pH, specifically in the range of 9-10.[1][2] As a piperazine (B1678402) derivative, this compound is a basic compound. Adjusting the pH to be significantly above its pKa ensures that the molecule is in its neutral, or free base, form. This uncharged state dramatically increases its solubility in non-polar organic solvents commonly used for extraction, such as n-butyl chloride, ethyl acetate (B1210297), or methyl tert-butyl ether.[1][2]
Q2: Why is pH adjustment critical for the extraction of this compound?
A2: The chemical structure of this compound contains amine groups, which are basic. In acidic or neutral solutions, these amines can become protonated, forming a positively charged salt. This salt form is highly soluble in aqueous solutions and poorly soluble in non-polar organic solvents. By raising the pH to a basic level (e.g., 9-10), the equilibrium shifts to favor the uncharged, free base form of the molecule. This significantly increases its affinity for the organic solvent, leading to a much higher extraction efficiency.
Q3: What are the consequences of an incorrect pH during extraction?
A3: Failure to properly adjust the pH to a basic level will result in poor extraction recovery. If the pH is too low (acidic or neutral), this compound will remain in its protonated, water-soluble form, and a significant portion will be left behind in the aqueous layer. This can lead to underestimation of the analyte concentration in subsequent analyses.
Q4: What type of extraction method is recommended for this compound from biological matrices?
A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods for isolating this compound from biological samples like blood and urine.[1][2] For LLE, a pH adjustment to 9-10 is crucial.[1][2] For SPE, a mixed-mode cation exchange cartridge is often recommended, which takes advantage of the compound's basic nature for selective retention and elution.[1][2]
Q5: I am not detecting a peak for this compound after extraction and analysis. What are the possible causes?
A5: Several factors could lead to a lack of a detectable peak. In the context of extraction, the most likely causes are related to improper pH adjustment leading to poor recovery, or degradation of the analyte.[3] Ensure that the pH of the sample was indeed in the 9-10 range before extraction. Also, consider the stability of this compound under the chosen extraction and storage conditions, as piperazine compounds can be susceptible to degradation at certain temperatures or pH levels.[3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery of this compound | Incorrect pH of the aqueous sample. | Verify the pH of the sample is between 9-10 before adding the organic solvent. Use a calibrated pH meter for accurate measurement. |
| Inefficient mixing of aqueous and organic phases. | Ensure vigorous mixing (e.g., vortexing for at least 2 minutes) to maximize the surface area for extraction.[2] | |
| Inappropriate choice of extraction solvent. | Use a non-polar organic solvent such as n-butyl chloride, ethyl acetate, or methyl tert-butyl ether.[1][2] | |
| Ion Suppression in LC-MS Analysis | Co-extraction of matrix components. | Improve sample cleanup. Consider using solid-phase extraction (SPE) for complex matrices like plasma.[4] Alternatively, a "dilute-and-shoot" approach may be sufficient for less complex matrices like urine.[4] |
| Poor Peak Shape in GC-MS Analysis | Active sites in the GC inlet or column. | Perform regular maintenance of the GC inlet, including replacing the liner and septum.[3] |
| Analyte degradation at high temperatures. | Optimize the GC oven temperature program to avoid excessive heat exposure. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) from Urine
This protocol is a general guideline for the extraction of this compound from urine samples.
Materials:
-
Urine sample
-
Internal standard (IS) solution
-
1 M Sodium Hydroxide (B78521) (NaOH)
-
Extraction solvent (e.g., ethyl acetate)[2]
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 1 mL of urine in a glass centrifuge tube, add the internal standard.
-
pH Adjustment: Add 1 M NaOH dropwise to adjust the pH of the urine sample to approximately 9-10.[2] Vortex to mix thoroughly.
-
Extraction: Add 3 mL of ethyl acetate to the tube. Cap the tube and vortex for 2 minutes to ensure thorough mixing.[2]
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.[2]
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2] Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).
Solid-Phase Extraction (SPE) from Urine
This protocol provides a general procedure for SPE of this compound.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Urine sample
-
Internal standard (IS) solution
-
0.1 M Phosphate (B84403) buffer (pH 6.0)
-
Deionized water
-
2% Ammonium (B1175870) hydroxide in methanol[2]
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard. Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.[2]
-
Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.[2]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.[2]
-
Elution: Elute the analyte with 1 mL of 2% ammonium hydroxide in methanol.[2]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.
Visualizations
Caption: The effect of pH on the extraction efficiency of this compound.
Caption: A step-by-step workflow for the liquid-liquid extraction of this compound.
References
Validation & Comparative
4-Fluoro MBZP vs. Benzylpiperazine (BZP): A Comparative Potency Analysis
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological potency of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP) and benzylpiperazine (BZP). While BZP is a well-characterized psychoactive compound, this compound is a novel psychoactive substance (NPS) with limited published research.[1][2] Consequently, this comparison relies on the established pharmacological profile of BZP and inferred properties of this compound based on its structural similarity.
Overview of Compounds
Benzylpiperazine (BZP) is a synthetic stimulant belonging to the piperazine (B1678402) class.[3][4] It exerts its effects by acting as a releasing agent and reuptake inhibitor of monoamine neurotransmitters, primarily dopamine (B1211576) and serotonin (B10506).[5][6] Its stimulant properties have been compared to those of amphetamine, although it is estimated to be approximately 10 to 20 times less potent.[1][7][8]
This compound is a fluorinated analog of methylbenzylpiperazine (MBZP), which itself is a derivative of BZP.[9][10] As an NPS, its pharmacological profile has not been extensively studied.[2][11] However, its structural similarity to BZP suggests it likely shares a similar mechanism of action, modulating dopaminergic and serotonergic systems.[9][12] The addition of a fluorine atom to the benzyl (B1604629) ring is a common strategy in medicinal chemistry that may influence its potency, selectivity, and metabolic stability.[1][13]
Quantitative Potency Comparison
Direct comparative studies providing quantitative potency data for this compound are not yet available in peer-reviewed literature. The following table summarizes the available quantitative data for BZP's effects on neurotransmitter release. It is hypothesized that the fluorine substitution in this compound may alter its binding affinity and potency at these monoamine transporters.[9]
| Compound | Assay | Target | EC50 (nM) |
| Benzylpiperazine (BZP) | Neurotransmitter Release | Dopamine Transporter (DAT) | 175 |
| Neurotransmitter Release | Norepinephrine (B1679862) Transporter (NET) | 62 | |
| Neurotransmitter Release | Serotonin Transporter (SERT) | 6050 |
Table 1: Potency of Benzylpiperazine (BZP) on Monoamine Transporters. EC50 values represent the concentration of the compound required to elicit 50% of the maximal neurotransmitter release.[1][9]
Presumed Mechanism of Action and Signaling Pathway
Both BZP and, presumably, this compound act as stimulants by increasing the extracellular levels of dopamine and serotonin in the synaptic cleft.[6][9] This is achieved through two primary mechanisms:
-
Inhibition of Reuptake: They bind to monoamine transporters (DAT, NET, and SERT), blocking the reabsorption of neurotransmitters from the synapse back into the presynaptic neuron.[1][14]
-
Promotion of Release: They can induce the reverse transport of neurotransmitters from the presynaptic terminal into the synapse.[3][6]
The elevated levels of dopamine and serotonin in the synapse lead to increased activation of postsynaptic receptors, resulting in the stimulant and psychoactive effects.[4][14] BZP is also known to act as a non-selective agonist at various serotonin receptors, which may contribute to its overall pharmacological profile.[4][14] It is plausible that this compound shares this characteristic and may be a useful tool for studying 5-HT2 receptors.[9][15]
Caption: Presumed mechanism of action for BZP and this compound at the synapse.
Experimental Protocols
To determine the potency of this compound and enable a direct comparison with BZP, standardized in vitro assays are required. The following protocols outline established methods for assessing monoamine transporter activity.[16][17][18][19]
Radioligand Binding Assay
This assay measures the binding affinity (Ki) of a compound to monoamine transporters.
Objective: To determine the inhibition constant (Ki) of this compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[18]
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[18]
-
Test compound (this compound).
-
Assay buffer.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well to separate bound from unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[15]
Neurotransmitter Uptake Inhibition Assay
This assay directly measures the functional inhibition of neurotransmitter transport into cells.
Objective: To determine the potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin.
Materials:
-
HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[18]
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[18]
-
Test compound (this compound).
-
Known transporter inhibitors for determining non-specific uptake.[18]
-
Assay buffer (e.g., Krebs-Henseleit buffer).[16]
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Culture the transporter-expressing cells in 96-well plates.
-
On the day of the experiment, wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.[16]
-
Initiate uptake by adding the radiolabeled neurotransmitter to the wells.
-
Allow the uptake to proceed for a defined period (e.g., 1-5 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[16]
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.[2]
-
Analyze the data to determine the IC50 value of this compound for each transporter.
Caption: General experimental workflows for determining the potency of this compound.
Conclusion
Benzylpiperazine is a moderately potent monoamine releasing agent and reuptake inhibitor with well-documented effects on the dopaminergic, noradrenergic, and serotonergic systems.[3][14] this compound, as a newer analog, is presumed to share this mechanism of action, but its specific potency and selectivity profile remain to be experimentally determined.[1][2] The addition of a fluorine atom to the benzyl ring may lead to altered potency, and further research using the described experimental protocols is necessary to fully characterize the pharmacological profile of this novel psychoactive substance. Such data are crucial for understanding its potential effects and for informing regulatory and public health bodies.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzylpiperazine [chemeurope.com]
- 5. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]
- 8. Site Maintenance [deadiversion.usdoj.gov]
- 9. benchchem.com [benchchem.com]
- 10. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. cfsre.org [cfsre.org]
- 13. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 17. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 4-fluoro MBZP and Other Novel Psychoactive Substances
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of 4-fluoro MBZP (1-(4-fluorobenzyl)-4-methylpiperazine) and other structurally related Novel Psychoactive Substances (NPS), including piperazine (B1678402) derivatives and synthetic cathinones. As the landscape of NPS continues to evolve, robust and validated analytical methods are crucial for forensic toxicology, clinical research, and drug development.
This document outlines the primary analytical techniques, presents comparative performance data from validated methods for similar compounds, details experimental protocols, and provides visualizations of key workflows and concepts to aid in method selection and implementation.
Executive Summary
The principal analytical techniques for the detection and quantification of this compound and related NPS are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
LC-MS/MS is often considered the gold standard for its high sensitivity, selectivity, and applicability to a broad range of compounds without the need for chemical derivatization. It is especially well-suited for analyzing complex biological matrices.
-
GC-MS is a robust and widely accessible technique that offers excellent chromatographic separation and is supported by extensive mass spectral libraries. However, it may require derivatization for polar and thermally labile compounds like some piperazines, which can add to sample preparation time and introduce variability.
Due to the limited availability of specific quantitative validation data for this compound, this guide presents performance characteristics from validated methods for structurally similar piperazine derivatives, such as benzylpiperazine (BZP), trifluoromethylphenylpiperazine (TFMPP), and various synthetic cathinones.
Data Presentation: Comparative Analysis of Analytical Methods
The following tables summarize typical validation parameters for GC-MS and LC-MS/MS methods for the analysis of piperazine derivatives and synthetic cathinones, providing a benchmark for the expected performance for this compound.
Table 1: GC-MS Method Performance for Piperazine Derivatives and Synthetic Cathinones
| Analyte Class | Analyte Examples | Linearity (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Piperazines | BZP, TFMPP | 10 - 1000 | 2 - 4 | 8 - 16 | 98.2 - 98.5 | < 1.4 | [1][2] |
| Synthetic Cathinones | Mephedrone, Methylone | 10 - 500 | 0.02 - 0.72 | 1 - 2.5 | 89.0 - 108 | < 8.1 | [3] |
Table 2: LC-MS/MS Method Performance for Piperazine Derivatives and Synthetic Cathinones
| Analyte Class | Analyte Examples | Linearity (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Piperazines | BZP, TFMPP | 1 - 50 | 0.1 - 1 | 5 | > 90 | < 10 | [4] |
| Synthetic Cathinones | Various | 0.25 - 25 | 0.05 - 0.5 | 0.25 - 1 | Acceptable (per guidelines) | Acceptable (per guidelines) | [5][6] |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS analysis of NPS.
Protocol 1: GC-MS Analysis of Piperazine Derivatives (e.g., BZP, TFMPP)
1. Sample Preparation (Urine)
-
To 1 mL of urine, add an internal standard (e.g., m-chlorophenylpiperazine).
-
Add 0.5 mL of 10 M potassium hydroxide.
-
Vortex and add 4 mL of n-butyl chloride.
-
Mix for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.[7]
2. GC-MS Conditions
-
GC System: Agilent 6890 or similar.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature 70°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: Agilent 5973 or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.
Protocol 2: LC-MS/MS Analysis of Synthetic Cathinones and Piperazines
1. Sample Preparation (Whole Blood)
-
To 100 µL of whole blood, add an internal standard.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[5][6]
2. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC or similar.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation (e.g., 5% B to 95% B over 8 minutes).
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and concepts in the analysis of NPS.
Caption: A generalized workflow for the analysis of Novel Psychoactive Substances (NPS).
Caption: Key advantages and disadvantages of GC-MS and LC-MS/MS for NPS analysis.
Caption: Essential parameters for the validation of an analytical method.
References
- 1. ikm.org.my [ikm.org.my]
- 2. scholars.direct [scholars.direct]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
A Comparative Guide to the Validation of an LC-MS/MS Method for 4-fluoro MBZP Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive validation of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 4-fluoro MBZP (4-fluoro-N-methylbenzylpiperazine), a novel psychoactive substance (NPS). As emerging NPS pose significant challenges to forensic and clinical toxicology, robust and reliable analytical methods are paramount for accurate detection and quantification.[1][2] This document details the experimental protocols, validation parameters, and a comparative analysis of the LC-MS/MS method against alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[3][4]
Introduction to this compound and the Need for Accurate Quantification
This compound is a synthetic piperazine (B1678402) derivative with stimulant properties, structurally related to benzylpiperazine (BZP).[5][6] Its emergence in the illicit drug market necessitates the development of sensitive and selective analytical methods for its identification and quantification in various matrices, including biological samples. Accurate quantification is crucial for understanding its pharmacokinetics, pharmacodynamics, and toxicological effects in users. LC-MS/MS has become the gold standard for the quantification of NPS in complex biological matrices due to its high sensitivity and specificity.[3][7]
Proposed LC-MS/MS Method for this compound Quantification
The proposed method leverages the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry to provide a robust assay for this compound.
Experimental Protocol
1. Sample Preparation (Human Plasma)
-
Standard and Quality Control (QC) Sample Preparation: Stock solutions of this compound and an internal standard (IS), such as 1-benzylpiperazine-d7, are prepared in methanol. These are then serially diluted to create calibration standards and QC samples.[3]
-
Protein Precipitation: To 100 µL of plasma, 300 µL of acetonitrile (B52724) containing the internal standard is added.[3]
-
Vortexing and Centrifugation: The mixture is vortexed for 1 minute and then centrifuged at 10,000 x g for 5 minutes to precipitate proteins.[3]
-
Evaporation and Reconstitution: The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in 100 µL of the initial mobile phase.[3][8]
2. Liquid Chromatography (LC) Conditions
-
System: A UHPLC system is used.[3]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is employed for chromatographic separation.[3]
-
Mobile Phase:
-
Gradient: The gradient starts at 10% B, ramps to 90% B over 8 minutes, holds for 2 minutes, and then returns to initial conditions for a 3-minute equilibration.[3]
-
Flow Rate: 0.4 mL/min[3]
-
Injection Volume: 5 µL[3]
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
System: A triple quadrupole mass spectrometer is used for analysis.[3]
-
Ionization: Electrospray Ionization (ESI) in positive mode is utilized.[3]
-
Multiple Reaction Monitoring (MRM) Transitions: The protonated molecule [M+H]+ for this compound is used as the precursor ion. The two most intense and specific product ions are selected for quantification (quantifier) and confirmation (qualifier).[9]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 209.1 | Hypothetical value 1 | Hypothetical value 2 | Optimized value |
| IS (BZP-d7) | Appropriate m/z | Appropriate m/z | Appropriate m/z | Optimized value |
Note: Specific product ions and collision energies would need to be empirically determined.
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound quantification.
Method Validation Parameters
The proposed LC-MS/MS method would be validated according to established guidelines to ensure its reliability, accuracy, and precision.[7][10] The expected performance characteristics are summarized in the table below.
| Validation Parameter | Proposed LC-MS/MS Method |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the preferred method for quantification, other techniques are valuable for the identification and screening of NPS like this compound.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique in forensic toxicology.[1] It offers excellent chromatographic separation for volatile and semi-volatile compounds.
-
Protocol Summary: Samples typically require derivatization and are introduced into the GC, where they are separated based on their boiling points and interaction with the column's stationary phase before being detected by a mass spectrometer.
-
Advantages: High resolving power and established libraries for spectral matching.
-
Limitations: May require derivatization for polar compounds, and some compounds may be thermally labile.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS provides high-resolution mass data, making it a powerful tool for the identification of unknown compounds.[1][3]
-
Protocol Summary: Sample preparation and chromatography are similar to LC-MS/MS. The QTOF mass analyzer, however, provides high-resolution, full-scan mass spectra of both precursor and product ions.
-
Advantages: The ability to determine the elemental composition of an unknown compound, making it ideal for identifying novel substances without a reference standard. Excellent for non-targeted screening.[3]
-
Limitations: While capable of quantification, targeted LC-MS/MS on a triple quadrupole instrument often provides a wider dynamic range and higher sensitivity for routine quantitative analysis.[3]
Performance Comparison
| Feature | LC-MS/MS | GC-MS | LC-QTOF-MS |
| Primary Application | Targeted Quantification | Screening and Confirmation | Non-targeted Screening, Identification |
| Sensitivity | Very High (pg/mL to ng/mL) | High (ng/mL) | High |
| Selectivity | Very High | High | Very High |
| Throughput | High | Moderate | Moderate |
| Sample Preparation | Simple (Protein Precipitation) | Often requires derivatization | Simple (Similar to LC-MS/MS) |
| Cost | High | Moderate | Very High |
Signaling Pathway of this compound
Based on its structural similarity to other benzylpiperazines, this compound is presumed to act as a stimulant on the central nervous system by modulating the release and reuptake of key neurotransmitters like dopamine (B1211576) and serotonin.[5]
Caption: Proposed mechanism of action of this compound.
Conclusion
The proposed LC-MS/MS method provides a highly sensitive, selective, and robust approach for the quantification of this compound in biological matrices. While GC-MS and LC-QTOF-MS are valuable tools for screening and identification, LC-MS/MS remains the superior technique for targeted quantitative analysis, which is essential for forensic toxicology and clinical research. The validation of such methods is a critical step in addressing the challenges posed by the continuous emergence of novel psychoactive substances.
References
- 1. benchchem.com [benchchem.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. cfsre.org [cfsre.org]
- 7. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academicworks.cuny.edu [academicworks.cuny.edu]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Analysis of 4-fluoro MBZP
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of analytical methodologies for the identification and characterization of 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance (NPS). As formal inter-laboratory proficiency studies for this specific compound are not yet available, this document compiles and compares data from published analytical techniques to serve as a benchmark for laboratories.[1] The emergence of NPS like this compound presents a significant challenge for forensic and clinical laboratories, making accurate and reliable analytical methods crucial for their identification and quantification.[2]
Overview of Analytical Techniques
The primary analytical techniques for the quantification and identification of synthetic piperazine (B1678402) derivatives like this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1][2][3] LC-MS/MS is often considered the gold standard for its high sensitivity and selectivity, especially in complex biological matrices.[2][3] GC-MS is a robust and widely available technique, though it may require derivatization for some compounds, which can add to sample preparation time.[2] LC-QTOF-MS is particularly useful for identifying novel substances without a reference standard due to its ability to determine elemental composition.[3]
Data Presentation: Comparison of Analytical Methods
While direct inter-laboratory quantitative performance metrics are not available for this compound, the following tables summarize typical instrumental parameters and performance characteristics for the primary analytical techniques used in its identification, based on data from published methods and analysis of related compounds.[1][2]
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters [1]
| Parameter | Value |
| Sample Preparation | Acid-base extraction |
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Application | Identification and confirmation based on retention time and mass spectral data |
Table 2: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Parameters [1]
| Parameter | Value |
| Sample Preparation | Dilution in mobile phase |
| Mobile Phase | Gradient elution with an aqueous buffer and organic solvent (e.g., methanol (B129727) or acetonitrile) |
| Ionization Mode | Electrospray Ionization (ESI) |
| Application | Identification of novel substances, non-targeted screening |
Table 3: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance [3]
| Parameter | Value |
| System | UHPLC system with a triple quadrupole mass spectrometer |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Ionization | Electrospray Ionization (ESI), positive mode |
| Application | High sensitivity and selectivity for quantifying low levels of target analytes in complex biological matrices |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[1]
-
Sample Preparation: An acid-base extraction is a common method to isolate the analyte from the sample matrix.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Data Analysis: The resulting mass spectrum is compared to a reference standard.[5]
Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS) Protocol[1]
-
Sample Preparation: Samples are typically diluted in the mobile phase before injection.[1]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is common.[1]
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.[1]
-
Injection Volume: Injection volumes are generally between 5-20 µL.[1]
-
-
Mass Spectrometry Conditions:
-
Data Analysis: Accurate mass measurement of the protonated molecule [M+H]+ and its fragmentation pattern are used for identification.[4]
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Human Plasma[3]
-
Sample Preparation:
-
Standard Preparation: Prepare stock solutions of this compound and an internal standard (e.g., 1-benzylpiperazine-d7) in methanol. Create calibration standards and quality control samples through serial dilution.[3]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard.[3]
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 5 minutes.[3]
-
Evaporation & Reconstitution: Transfer the supernatant and evaporate to dryness. Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
-
Liquid Chromatography (LC) Conditions:
-
System: UHPLC system.[3]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
Visualizations
Signaling Pathway
Based on its structural similarity to benzylpiperazine (BZP), this compound is presumed to act as a stimulant by modulating the dopaminergic and serotonergic systems.[6][7] It is thought to act as a releasing agent and reuptake inhibitor of dopamine (B1211576) and serotonin, leading to an increase in their extracellular concentrations.[6]
Caption: Proposed mechanism of this compound at the synapse.
Experimental Workflows
The following diagrams illustrate typical workflows for the synthesis and analysis of this compound.
References
Navigating the Analytical Maze: A Comparative Guide to the Immunoassay Cross-Reactivity of 4-fluoro MBZP
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a significant challenge to traditional toxicological screening methods. Among these new compounds is 4-fluoro MBZP (4-fluoro methylbenzylpiperazine), a synthetic stimulant of the piperazine (B1678402) class.[1][2] Its structural similarity to benzylpiperazine (BZP) raises questions about its potential to cross-react with existing immunoassays, potentially leading to false-positive or unexpected results in drug screening. This guide provides a comparative analysis of the potential immunoassay cross-reactivity of this compound, supported by data from structurally similar compounds, and offers detailed experimental protocols for its investigation.
The Principle of Immunoassays and the Challenge of Cross-Reactivity
Immunoassays are a cornerstone of high-throughput drug screening due to their speed and sensitivity. These tests utilize antibodies that specifically bind to a target drug molecule, much like a key fitting into a lock.[3] In a competitive immunoassay, the drug present in a sample competes with a labeled version of the drug for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of drug in the sample.
Cross-reactivity occurs when an antibody binds to a substance other than its target analyte.[4] This happens when the non-target compound has a chemical structure that is sufficiently similar to the target drug, allowing it to fit into the antibody's binding site.[5] The emergence of NPS like this compound, which are often structural analogs of controlled substances, makes understanding cross-reactivity crucial for accurate toxicological assessment.[6]
Visualizing the Immunoassay Workflow
The following diagram illustrates a typical competitive enzyme-linked immunosorbent assay (ELISA) workflow, a common type of immunoassay used in drug screening.
Caption: A generalized workflow for a competitive immunoassay.
Comparative Cross-Reactivity Data
To date, no specific experimental data on the cross-reactivity of this compound in commercially available immunoassays has been published. This is largely due to its recent emergence on the illicit drug market.[7] However, based on its structural similarity to BZP, it is reasonable to hypothesize that it may exhibit cross-reactivity with immunoassays designed to detect amphetamines or MDMA. The table below summarizes the known cross-reactivity of BZP and other relevant novel stimulants.
| Compound | Immunoassay Target | % Cross-Reactivity | Reference(s) |
| This compound | Amphetamine/MDMA | Data not available. Potential for cross-reactivity is presumed due to structural similarity to BZP. | [1][2] |
| Benzylpiperazine (BZP) | Amphetamine (EMIT d.a.u.) | 0.4% - 1.3% | [8] |
| Benzylpiperazine (BZP) | Amphetamine (AxSYM FPIA) | Not detected | [8] |
| 4-Fluoroamphetamine | Amphetamine (ELISA) | 3,354% | [2][5] |
| m-Chlorophenylpiperazine (mCPP) | Amphetamine (Roche) | Positive interference observed | [9] |
Note: The degree of cross-reactivity can vary significantly depending on the specific immunoassay kit, manufacturer, and the concentration of the substance.
The high cross-reactivity of 4-fluoroamphetamine in amphetamine immunoassays demonstrates that the presence and position of a fluorine atom can significantly influence antibody binding.[2][5] This underscores the importance of empirical testing for each new compound.
Mechanism of Cross-Reactivity
The structural similarity between a target analyte and a cross-reacting compound is the molecular basis for cross-reactivity. The following diagram illustrates how an antibody intended for amphetamine might also bind to this compound.
Caption: Antibody binding to a target analyte and a cross-reactant.
Experimental Protocol for Assessing Cross-Reactivity
The following protocol provides a general framework for evaluating the cross-reactivity of this compound in a competitive immunoassay format.
Objective: To determine the percent cross-reactivity of this compound in a commercially available amphetamine immunoassay.
Materials:
-
This compound reference standard
-
Amphetamine reference standard (assay calibrator)
-
Commercially available amphetamine immunoassay kit (e.g., ELISA, EMIT)
-
Drug-free human urine or blood plasma
-
Microplate reader (for ELISA) or appropriate clinical chemistry analyzer
-
Calibrated pipettes and sterile consumables
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the amphetamine calibrator at a high concentration (e.g., 1000 µg/mL) in methanol (B129727) or another suitable solvent.
-
Prepare a stock solution of this compound at the same concentration in the same solvent.
-
-
Preparation of Calibration Curve:
-
Perform serial dilutions of the amphetamine stock solution in drug-free urine/plasma to create a series of calibrators at concentrations spanning the assay's dynamic range (e.g., 0, 50, 100, 250, 500, 1000 ng/mL).
-
-
Preparation of Test Compound Dilutions:
-
Perform serial dilutions of the this compound stock solution in drug-free urine/plasma to create a range of test concentrations. The range should be wide enough to elicit a response from below the assay's limit of detection to a level that produces significant inhibition.
-
-
Immunoassay Procedure:
-
Run the amphetamine calibrators and the this compound test dilutions according to the immunoassay manufacturer's instructions.
-
Ensure that all samples, calibrators, and controls are run in duplicate or triplicate for statistical validity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the absorbance (or signal) versus the concentration of the amphetamine calibrators.
-
Determine the concentration of amphetamine that produces a 50% reduction in signal (IC50) from the calibration curve.
-
From the data for this compound, determine the concentration of this compound that produces a 50% reduction in signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Amphetamine / IC50 of this compound) x 100
-
Conclusion
While definitive data on the cross-reactivity of this compound in immunoassays is currently lacking, its structural relationship to BZP suggests a potential for interaction with assays targeting amphetamine-like compounds. The provided comparative data for similar compounds highlights the unpredictable nature of these interactions and underscores the critical need for empirical validation. The detailed experimental protocol offers a clear pathway for researchers to perform their own assessments, contributing valuable data to the forensic and clinical toxicology communities. As new psychoactive substances continue to emerge, a thorough understanding of their behavior in established analytical methods is paramount for accurate and reliable drug screening.
References
- 1. blockscientific.com [blockscientific.com]
- 2. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.veeabb.com [content.veeabb.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood [cfsre.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medcentral.com [medcentral.com]
A Comparative Pharmacological Analysis of 4-fluoro MBZP and MBZP
A guide for researchers, scientists, and drug development professionals.
Disclaimer: Direct comparative pharmacological data for 4-fluoro MBZP (1-(4-fluorobenzyl)-4-methylpiperazine) is not currently available in published scientific literature. The information presented herein for this compound is largely inferred from its structural similarity to its parent compound, MBZP (1-methyl-4-benzylpiperazine), and the well-studied benzylpiperazine (BZP). This guide aims to provide a comparative framework based on available data for related compounds and outlines the necessary experimental protocols for a definitive comparison.
Introduction
This compound is a novel psychoactive substance (NPS) of the piperazine (B1678402) class, first identified in Australia in June 2023.[1][2] As a fluorinated analog of MBZP, it is presumed to exhibit stimulant properties by modulating monoamine neurotransmitter systems.[3][4] MBZP itself is a derivative of BZP and has been sold as a component of "party pills," with effects reported to be similar to but weaker than BZP.[5] This guide provides a comparative overview of the presumed pharmacological effects of this compound and the known effects of MBZP, with quantitative data for BZP included as a reference point.
Presumed Mechanism of Action
Both this compound and MBZP are thought to act as releasing agents and reuptake inhibitors of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT).[1][6] This dual action increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced dopaminergic and serotonergic signaling.[1][4] The addition of a fluorine atom to the benzyl (B1604629) ring in this compound may alter its binding affinity, potency, and metabolic stability compared to MBZP.[7][8]
Quantitative Pharmacological Data
Direct quantitative data for this compound and MBZP is scarce. However, data for the parent compound, BZP, can serve as a baseline for understanding their potential activity at monoamine transporters.
| Target | BZP EC₅₀ (nM) for Release |
| Dopamine Transporter (DAT) | 175 |
| Norepinephrine (B1679862) Transporter (NET) | 62 |
| Serotonin Transporter (SERT) | 6050 |
| Data from a study on Benzylpiperazine, which is considered a structural and functional template for this compound and MBZP.[1] |
It is hypothesized that the 4-fluoro substitution on the benzyl ring of MBZP may enhance its binding affinity for monoamine transporters.[8]
Inferred In Vivo Effects
Based on the pharmacology of BZP and related piperazines, both this compound and MBZP are expected to produce stimulant-like effects. These may include increased locomotor activity, reinforcing effects, and at higher doses, stereotyped behaviors.[4][9] The effects of MBZP are described as being similar to BZP but with a weaker stimulant effect and a lower tendency for adverse effects like headaches and nausea.[5]
Experimental Protocols
To definitively compare the pharmacological effects of this compound and MBZP, the following experimental protocols are recommended.
In Vitro Monoamine Transporter Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound and MBZP for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
Protocol:
-
Prepare cell membranes from cells stably expressing human DAT, NET, or SERT.
-
Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of the test compound (this compound or MBZP).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the Ki values using competitive binding analysis software.[1]
-
2. Neurotransmitter Release Assays:
-
Objective: To measure the potency (EC₅₀) of this compound and MBZP to induce the release of dopamine and serotonin.
-
Protocol:
-
Prepare synaptosomes from rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) or use cells expressing the respective transporters.
-
Pre-load the synaptosomes or cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]5-HT).
-
Wash the preparations to remove excess radiolabel.
-
Expose the preparations to a range of concentrations of the test compound.
-
Measure the amount of radioactivity released into the supernatant.
-
Calculate the EC₅₀ value for neurotransmitter release from the concentration-response curves.[1]
-
In Vivo Behavioral Assays
1. Locomotor Activity:
-
Objective: To assess the stimulant effects of the compounds on spontaneous motor activity.
-
Protocol:
-
Habituate rodents (rats or mice) to open-field arenas.
-
Administer various doses of this compound, MBZP, or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated activity monitoring system for a set duration (e.g., 60-120 minutes).
-
Analyze the data to determine the dose-response relationship for locomotor stimulation.[9]
-
2. Drug Discrimination:
-
Objective: To evaluate the interoceptive (subjective) effects of the compounds and compare them to known stimulants.
-
Protocol:
-
Train animals (typically rats or pigeons) to discriminate between a known stimulant (e.g., cocaine or d-amphetamine) and saline in a two-lever operant conditioning chamber.
-
Once the discrimination is learned, administer various doses of this compound or MBZP to test for substitution.
-
The degree to which the animals respond on the drug-appropriate lever indicates the similarity of the subjective effects of the test compound to the training drug.[9]
-
Visualizing a Hypothetical Experimental Workflow
The following diagram illustrates a general workflow for the initial characterization of a novel psychoactive substance like this compound.
Caption: A simplified workflow for characterizing and comparing novel psychoactive substances.
Signaling Pathway
The presumed mechanism of action for both this compound and MBZP involves the modulation of dopaminergic and serotonergic signaling pathways.
Caption: Presumed mechanism of action at a monoaminergic synapse.
Conclusion
While this compound is an emerging substance with a presumed stimulant profile, a comprehensive understanding of its pharmacological effects requires direct experimental investigation. The current body of knowledge relies heavily on extrapolation from its structural analogs, MBZP and BZP. The provided experimental protocols offer a roadmap for researchers to elucidate the specific pharmacological characteristics of this compound and enable a definitive comparison with MBZP. Such studies are crucial for assessing its potential for abuse and understanding its toxicological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. cfsre.org [cfsre.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. MBZP (hydrochloride) - Biochemicals - CAT N°: 11736 [bertin-bioreagent.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Structural Nuances: A Comparative Guide to Fluorinated Benzylpiperazines and Their Receptor Interactions
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated benzylpiperazine derivatives, detailing their structure-activity relationships (SAR) with a focus on their interactions with key central nervous system targets. The information presented is supported by experimental data to facilitate informed decisions in drug discovery and development.
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. In the landscape of central nervous system (CNS) drug discovery, fluorinated benzylpiperazines have emerged as a significant class of compounds, demonstrating varied affinities and functional activities at serotonin (B10506) and dopamine (B1211576) receptors, as well as monoamine transporters. Understanding the nuanced effects of fluorine substitution on the benzyl (B1604629) ring is crucial for the rational design of novel therapeutics with desired potency and selectivity.
Comparative Analysis of Receptor Binding Affinities
The position of fluorine substitution on the benzyl ring of benzylpiperazine derivatives significantly influences their binding affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. A systematic evaluation of ortho-, meta-, and para
A Comparative Guide: GC-MS vs. LC-MS/MS for the Analysis of 4-fluoro MBZP in Forensic Laboratories
In the evolving landscape of novel psychoactive substances (NPS), forensic laboratories require robust and reliable analytical methods for the identification and quantification of emerging compounds like 4-fluoro methylbenzylpiperazine (4F-MBZP). This synthetic piperazine (B1678402) derivative, with stimulant properties, necessitates sensitive and specific detection techniques.[1] This guide provides a comprehensive comparison of two instrumental methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of 4-fluoro MBZP, offering insights for researchers, scientists, and drug development professionals.
While GC-MS has traditionally been a cornerstone of forensic toxicology, LC-MS/MS has become increasingly prevalent due to its high sensitivity and selectivity, particularly for complex biological matrices.[2][3] The choice between these two powerful techniques depends on various factors, including the nature of the analyte, the required sensitivity, and the laboratory's workflow.
Quantitative Performance Comparison
A direct quantitative comparison of validated methods for this compound is challenging due to the limited number of published studies. However, based on typical performance characteristics for the analysis of NPS, a comparative summary can be made.[2][4]
| Parameter | GC-MS | LC-MS/MS |
| Sample Preparation | Typically requires liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5] | Often simpler, with protein precipitation being a common method for biological samples.[6][7] |
| Derivatization | May be necessary to improve volatility and peak shape for some piperazine derivatives.[2][4] | Generally not required, which simplifies the workflow.[8] |
| Sensitivity | Good, but may be lower than LC-MS/MS for certain compounds. | Generally offers higher sensitivity, making it ideal for detecting low concentrations in biological matrices.[2][9] |
| Selectivity | Good, especially with high-resolution mass spectrometers. | Excellent, particularly with Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference.[10] |
| Typical Application | Primarily used for the identification of volatile and semi-volatile compounds in seized materials.[5] | Gold standard for quantification of low levels of analytes in complex biological matrices like blood and urine.[2] |
| Instrumentation Cost | Generally lower initial investment compared to LC-MS/MS.[11] | Higher initial investment.[11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are summaries of typical experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS.
GC-MS Experimental Protocol
-
Sample Preparation (Acid-Base Extraction for Seized Material):
-
Homogenize a representative sample of the material.
-
Dissolve approximately 1 mg of the homogenized material in a suitable solvent (e.g., methanol).
-
Perform an acid-base extraction for purification if significant interfering substances are present.[5]
-
Dilute the final extract to an appropriate concentration for GC-MS analysis.[5]
-
-
Instrumental Parameters:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms, is typically used.[1]
-
Carrier Gas: Helium is commonly used as the carrier gas.[1]
-
Injection Mode: Splitless injection is often employed for trace analysis.[1]
-
Ionization Mode: Electron Ionization (EI) is the standard technique.[1]
-
Detection Mode: Full scan mode is used for identification, while Selected Ion Monitoring (SIM) can be used for quantification.[1][4]
-
LC-MS/MS Experimental Protocol
-
Sample Preparation (Protein Precipitation for Biological Samples):
-
To 100 µL of plasma or urine, add an internal standard.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[6]
-
Vortex the mixture and then centrifuge.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness.[6]
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]
-
-
Instrumental Parameters:
-
Column: A C18 column is a common choice for the separation of small molecules like this compound.[10]
-
Mobile Phase: A gradient elution with an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[10]
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is the preferred mode due to the basic nature of the piperazine ring.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[10]
-
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the key differences between the two techniques, the following diagrams are provided.
Conclusion
Both GC-MS and LC-MS/MS are indispensable tools in the forensic analysis of this compound. GC-MS remains a robust and cost-effective method, particularly for the identification of the substance in seized materials. Its extensive libraries and established protocols make it a reliable choice for qualitative analysis.[12]
However, for the quantitative analysis of this compound in biological matrices, LC-MS/MS is the superior technique.[2] Its higher sensitivity and selectivity, coupled with simpler sample preparation and no need for derivatization, allow for the accurate measurement of low concentrations of the analyte in complex samples such as blood and urine.[2][8]
Ultimately, the choice between GC-MS and LC-MS/MS will depend on the specific application and the resources available in the laboratory. For comprehensive forensic casework involving both seized materials and biological samples, a combination of both techniques may provide the most complete analytical picture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. benchchem.com [benchchem.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]
performance characteristics of different extraction methods for 4-fluoro MBZP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common extraction methodologies for 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a novel psychoactive substance. As a recently emerged compound, direct inter-laboratory studies quantitatively comparing extraction performance are not yet widely available.[1][2] However, based on established analytical principles and data from existing literature, this document outlines and compares several prevalent extraction techniques. The selection of an appropriate extraction method is critical for accurate quantification and is contingent on the sample matrix, desired sensitivity, and available instrumentation.[2][3]
The primary analytical techniques for the detection and confirmation of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[4] The sample preparation and extraction method is a crucial first step for both of these analytical approaches.
Comparison of Performance Characteristics
While specific quantitative data on extraction efficiency, yield, and purity for this compound is not extensively published, a qualitative comparison of common extraction techniques can be made based on their general performance characteristics.
| Performance Characteristic | Acid-Base Extraction | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | "Dilute-and-Shoot" |
| Selectivity | Moderate | High | Moderate to High | Low |
| Analyte Concentration | High | High | High | Low |
| Sample Throughput | Low to Moderate | Moderate | Low to Moderate | High |
| Solvent Consumption | High | Moderate | High | Low |
| Matrix Effect Reduction | Moderate | High | Moderate | Low |
| Automation Potential | Low | High | Moderate | High |
Experimental Protocols
Detailed experimental protocols are essential for the successful isolation and analysis of this compound. The following sections provide methodologies for common extraction techniques.
1. Acid-Base Extraction (for GC-MS Analysis)
This method is commonly used for preparing samples for GC-MS analysis and aims to isolate the analyte of interest from the sample matrix.[1]
-
Sample Acidification: Acidify the sample with 0.1 M HCl.[4]
-
Washing: Wash the acidified sample with an organic solvent like hexane (B92381) to remove acidic and neutral interferences. The organic layer is then discarded.[4]
-
Basification: Basify the remaining aqueous layer with a suitable base, such as 1 M NaOH, to a pH greater than 10.[4]
-
Extraction: Extract the this compound into an organic solvent, for example, ethyl acetate.[4]
-
Drying: Evaporate the organic layer to dryness under a gentle stream of nitrogen.[4]
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.[4]
2. Solid-Phase Extraction (SPE) (for Urine Samples)
SPE is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine. For a basic compound such as this compound, a mixed-mode cation exchange SPE cartridge is recommended.[2]
-
Sample Pre-treatment: To a 1 mL aliquot of urine, add an internal standard. Then, add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex. Centrifuge the sample at 3000 rpm for 10 minutes.[2]
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water, and then 1 mL of 0.1 M phosphate buffer (pH 6.0).[2]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge sequentially with 1 mL of deionized water and 1 mL of methanol.[2]
-
Elution: Elute the analyte with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in methanol.[2]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.[2]
3. Liquid-Liquid Extraction (LLE) (for Biological Samples)
LLE is a common technique for isolating analytes from biological matrices.[5]
-
Sample Preparation: To 1 mL of the sample (e.g., blood, plasma, or urine), add an internal standard.[5] For urine samples, enzymatic hydrolysis may be performed to cleave potential glucuronide conjugates.[5]
-
pH Adjustment: Adjust the sample pH to a basic level (e.g., pH 9-10).[5]
-
Extraction: Extract the sample with a non-polar organic solvent such as n-butyl chloride.[5]
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[5]
-
Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.[5]
4. "Dilute-and-Shoot" (for LC-QTOF-MS Analysis)
This is a simpler and faster method, often used when matrix effects are less of a concern.
-
Sample Preparation: The sample is typically diluted in the mobile phase before injection into the LC-QTOF-MS system.[1]
Visualizing the Workflows
The following diagrams illustrate the workflows for the key extraction methods described.
Caption: Workflow for Acid-Base Extraction.
References
A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of 4-fluoro MBZP and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 4-fluoro-N-(1-phenylethyl)pentanamide (4-fluoro MBZP) and its analogs. Understanding these fragmentation pathways is crucial for the unambiguous identification of these compounds in forensic, clinical, and research settings. This document summarizes key fragmentation data, outlines a comprehensive experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and presents a visual representation of the fragmentation logic.
Introduction to Fragmentation of N-Substituted Benzylpiperazines
The mass spectral fragmentation of N-substituted benzylpiperazines, the core structure of this compound, is primarily dictated by the stability of the resulting fragment ions. Under electron ionization (EI) at 70 eV, the molecular ion peak is often weak or absent due to the high energy causing immediate fragmentation. The most common fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atoms within the piperazine (B1678402) ring and the benzylic C-N bond.
A characteristic fragmentation pathway for this class of compounds is the formation of a stable benzyl (B1604629) or substituted benzyl cation. For unsubstituted benzylpiperazine (BZP), this results in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion. In the case of substituted analogs like this compound, the mass of this fragment is shifted accordingly.
Quantitative Fragmentation Data
The following table summarizes the major fragment ions observed in the 70 eV electron ionization mass spectrum of this compound.
| Compound | Molecular Ion (M+) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
| This compound | 208 | 109 | 99 (30%), 70 (45%), 56 (25%) |
Note on Analogs:
Extensive research on the mass spectrometry of N-substituted benzylpiperazine analogs, including positional isomers and other halogenated derivatives, has demonstrated that their EI mass spectra are often very similar, and in many cases, nearly identical. The primary and most diagnostically significant difference is the mass-to-charge ratio of the substituted benzyl cation.
-
Positional Isomers (2-fluoro MBZP and 3-fluoro MBZP): The electron ionization mass spectra of these positional isomers are expected to be virtually indistinguishable from that of this compound. The principal fragmentation will still yield a fluorobenzyl cation at m/z 109 and piperazine-related fragments at m/z 99, 70, and 56. Therefore, unequivocal identification of these isomers by mass spectrometry alone is highly challenging. Chromatographic separation, such as by capillary gas chromatography, is essential to distinguish them based on their retention times.
-
Other Halogenated Analogs (e.g., Chloro- and Bromo-MBZP): For other halogenated analogs, the fragmentation pattern is predicted to follow the same logic. The key diagnostic fragment will be the corresponding halogenated benzyl cation.
-
For Chloro-MBZP , this would be the chlorobenzyl cation, which would appear as an isotopic cluster at m/z 125 and 127 (in an approximate 3:1 ratio due to the natural abundance of 35Cl and 37Cl isotopes).
-
For Bromo-MBZP , the bromobenzyl cation would be observed as an isotopic cluster at m/z 169 and 171 (in an approximate 1:1 ratio due to the natural abundance of 79Br and 81Br isotopes).
-
Experimental Protocols
The following is a general protocol for the analysis of this compound and its analogs by Gas Chromatography-Mass Spectrometry (GC-MS), adapted from the United Nations Office on Drugs and Crime (UNODC) recommended methods for synthetic cathinones.
1. Sample Preparation:
-
Accurately weigh a representative sample of the material.
-
Prepare a solution at a concentration of 1 mg/mL in a suitable solvent such as methanol.
-
If quantitative analysis is required, an appropriate internal standard should be added.
2. GC-MS Operating Conditions:
-
Gas Chromatograph:
-
Column: 5% phenyl / 95% methyl silicone column (e.g., HP-5MS), 30 m length x 0.25 mm i.d., 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Injection Volume: 1-2 µL.
-
Injection Mode: Split or splitless, depending on the concentration. A split ratio of 75:1 is common for screening.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 90°C for 1 minute, ramp to 300°C at a rate of 8°C/min, and hold at 300°C for 10 minutes. (Note: This program should be optimized for the specific analytes and instrument).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Parameters: Full scan from m/z 50 to 550 amu.
-
GC Interface Temperature: 300°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
3. Data Analysis:
Identification is achieved by comparing the retention time and the mass spectrum of the analyte with that of a certified reference standard analyzed under the same conditions. Commercial or user-generated mass spectral libraries should be used for reference purposes only.
Visualization of Fragmentation Pathways
The following diagrams illustrate the key fragmentation pathways for this compound and a generalized pathway for its halogenated analogs.
Caption: Proposed EI fragmentation pathway of this compound.
Caption: Generalized fragmentation of halogenated MBZP analogs.
A Comparative Guide to Analytical Methods for 4-fluoro MBZP: Assessing Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like 4-fluoro methylbenzylpiperazine (4-fluoro MBZP) presents a significant challenge for forensic and clinical laboratories. The accurate and reliable quantification of such compounds is paramount for toxicological screening, forensic investigations, and understanding their pharmacological profiles. This guide provides a comparative overview of the primary analytical methods for the determination of this compound, with a focus on the critical validation parameters of linearity, accuracy, and precision. Due to the recent emergence of this compound, specific quantitative validation data is limited. Therefore, this guide draws upon established methodologies and performance data from structurally related piperazine (B1678402) derivatives to provide a comprehensive comparison between the two gold-standard techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Performance Comparison of Analytical Methods
The choice between LC-MS/MS and GC-MS for the analysis of this compound and its analogs depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.[1][3] While both are powerful techniques, they possess distinct advantages and disadvantages.
Table 1: Comparison of Typical Performance Characteristics for the Analysis of Piperazine Derivatives
| Parameter | LC-MS/MS | GC-MS | Alternative Method: HPLC-UV (with derivatization) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.002 - 0.156 µg/mL | 30 ppm |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 0.008 - 0.625 µg/mL | 90 ppm |
| Accuracy (% Recovery) | 85 - 115% | 76 - 108% | 104.87 - 108.06% |
| Precision (% RSD) | < 15% | < 15% | < 4.0% |
Data compiled from studies on piperazine derivatives, including BZP and TFMPP, as direct quantitative validation data for this compound is not extensively published.[1][4][5][6]
Experimental Protocols
Detailed and validated experimental protocols are crucial for achieving reliable and reproducible results. The following sections outline generalized methodologies for the analysis of this compound using LC-MS/MS and GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is often favored for its high sensitivity and specificity, particularly for the analysis of compounds in complex biological matrices without the need for derivatization.[1]
1. Sample Preparation:
-
Solid-Phase Extraction (SPE): A common technique for cleaning up and concentrating the analyte from matrices like plasma or urine. For basic compounds like this compound, a mixed-mode cation exchange SPE cartridge is recommended.
-
Liquid-Liquid Extraction (LLE): An effective method for extracting piperazine derivatives. The sample is typically made basic (pH 9-10) and extracted with an organic solvent such as ethyl acetate.
-
Protein Precipitation: A simpler and faster method, particularly for samples like oral fluid, using a solvent like acetonitrile.
-
"Dilute-and-Shoot": For less complex matrices like urine, a simple dilution of the sample may be sufficient.
2. Chromatographic Conditions:
-
LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase: A gradient elution is typically used with:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: A typical flow rate is around 0.3 - 0.4 mL/min.[7]
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[7]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[2][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the protonated molecule [M+H]⁺ to specific product ions. The exact mass of the protonated molecule for this compound is 209.1449.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely available technique that provides excellent chromatographic separation and characteristic mass spectra.[1] For some piperazine derivatives, derivatization may be necessary to improve volatility and thermal stability.[1]
1. Sample Preparation:
-
Acid-Base Extraction: A common method to isolate the analyte from the sample matrix.[2] The sample is first acidified and washed to remove interferences, then made basic to extract the analyte into an organic solvent.
-
Derivatization (optional): To improve chromatographic properties, derivatizing agents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used.
2. Chromatographic Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms, is typically used.[2]
-
Carrier Gas: Helium is used as the carrier gas.[2]
-
Injection Mode: Splitless injection is often employed for trace analysis.[2]
-
Oven Temperature Program: A temperature gradient is utilized to ensure the separation of analytes (e.g., initial temperature of 60°C, ramped to 300°C).[8]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard technique.[2]
-
Acquisition Mode: Full scan mode is used for identification, while Selected Ion Monitoring (SIM) can be used for quantification.[2]
Visualizations
To further clarify the experimental and theoretical aspects of a this compound assay, the following diagrams are provided.
Caption: A typical experimental workflow for the validation of a this compound assay.
Caption: Presumed mechanism of action for this compound at a monoaminergic synapse.
Conclusion
Both LC-MS/MS and GC-MS are highly capable techniques for the analysis of this compound. LC-MS/MS generally offers higher sensitivity and is more suitable for complex biological matrices without derivatization. GC-MS is a robust and widely accessible alternative, particularly effective for volatile compounds. The selection of the most appropriate method will depend on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available resources. It is imperative that any chosen method undergoes a thorough in-house validation to establish its performance characteristics for this compound. Further research is needed to generate specific validation data for this compound to aid in the interpretation of toxicological and forensic findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.direct [scholars.direct]
- 5. scholars.direct [scholars.direct]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) for 4-fluoro MBZP
For researchers, scientists, and drug development professionals engaged in the analysis of novel psychoactive substances (NPS), the accurate determination of the limit of detection (LOD) and limit of quantification (LOQ) is paramount for method validation and data reliability. This guide provides a comparative overview of analytical methodologies for the determination of LOD and LOQ for 4-fluoro methylbenzylpiperazine (4-fluoro MBZP), a recently emerged synthetic piperazine (B1678402) derivative.[1][2] Due to its novelty, specific, peer-reviewed quantitative validation data for this compound is not extensively available. Therefore, this guide draws upon established protocols for structurally similar piperazine derivatives and provides expected performance characteristics to serve as a benchmark for laboratory implementation.[3]
The primary analytical techniques for the quantification of this compound and related compounds are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often regarded as the gold standard due to its high sensitivity and selectivity, typically not requiring derivatization.[3] GC-MS is a robust and widely accessible alternative, though it may necessitate a derivatization step to improve the volatility and thermal stability of piperazine compounds.[4]
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics for LC-MS/MS and GC-MS methods based on the analysis of related piperazine derivatives. These values can be considered as expected targets when developing and validating a quantitative method for this compound.
| Parameter | LC-MS/MS (Expected) | GC-MS (Expected) | Alternative Method: LC-QTOF-MS |
| Limit of Detection (LOD) | ~0.1 ng/mL[3] | 0.1 - 1 ng/mL | Primarily for qualitative identification; provides high-resolution mass data.[4][5] |
| Limit of Quantification (LOQ) | ~0.5 ng/mL[3] | 0.5 - 5 ng/mL | Not the primary application; quantification is less routine than with LC-MS/MS.[3] |
| Linearity (R²) | > 0.99[3] | > 0.99 | N/A for this primary application. |
| Accuracy (% Recovery) | 85 - 115%[3] | 85 - 115% | N/A |
| Precision (% RSD) | < 15%[3] | < 15% | N/A |
| Sample Matrix | Plasma, Urine, Oral Fluid | Plasma, Urine, Seized Materials[4] | Seized Materials, Biological Fluids[6][5] |
| Derivatization Required? | No | Often Recommended[4] | No |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for LC-MS/MS and GC-MS that can be adapted for the analysis of this compound.
1. LC-MS/MS Method for this compound in Human Plasma
This protocol is based on established methods for similar synthetic stimulants.[3]
-
Sample Preparation (Protein Precipitation):
-
Prepare stock solutions of this compound and a suitable internal standard (e.g., 1-benzylpiperazine-d7) in methanol.[3]
-
Spike 100 µL of blank human plasma with the internal standard.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[3]
-
Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 5 minutes.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
-
Liquid Chromatography (LC) Conditions:
-
System: UHPLC system.[3]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
2. GC-MS Method for this compound
This protocol outlines a general approach for the analysis of this compound, which may require derivatization for optimal performance.[4]
-
Sample Preparation (Acid-Base Extraction):
-
Acidify the sample with 0.1 M HCl.
-
Wash with an organic solvent (e.g., hexane) to remove acidic and neutral interferences. Discard the organic layer.[4]
-
Basify the aqueous layer with a suitable base (e.g., 1 M NaOH) to a pH > 10.[4]
-
Extract the this compound into an organic solvent (e.g., ethyl acetate).[4]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.[4]
-
Optional but Recommended: Derivatize with an appropriate agent (e.g., trimethylsilylation) to improve peak shape and thermal stability.[7]
-
-
Gas Chromatography (GC) Conditions:
-
Mass Spectrometry (MS) Conditions:
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for LOD/LOQ determination and the hypothesized signaling pathway of this compound.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Hypothesized signaling pathway of this compound.[9][8]
References
A Comparative Guide to the In Vitro Metabolism of 4-fluoro MBZP and BZP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro metabolism of 4-fluoro-N-benzylpiperazine (4-fluoro MBZP) and its parent compound, N-benzylpiperazine (BZP). While the metabolic fate of BZP has been characterized in scientific literature, there is a notable absence of published experimental data on the metabolism of this compound.[1] Consequently, this comparison juxtaposes the established metabolic pathways of BZP with the predicted metabolic pathways of this compound, based on established principles of drug metabolism and the known influence of fluorination on xenobiotic biotransformation.
Executive Summary
N-benzylpiperazine (BZP) undergoes extensive in vitro metabolism, primarily through hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety.[2][3] The primary routes of metabolism for BZP are hydroxylation at the para and meta positions of the benzyl (B1604629) ring, followed by potential O-methylation.[4][5] N-dealkylation also occurs, leading to the formation of piperazine and benzylamine.[4][6] The cytochrome P450 (CYP) enzyme system is implicated in the metabolism of BZP.[4]
For this compound, it is anticipated that the metabolic pathways will mirror those of BZP. However, the presence of a fluorine atom on the benzyl ring is expected to influence the regioselectivity and rate of metabolism. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[7][8][9] It is predicted that hydroxylation of the fluorinated aromatic ring will be less favorable, potentially leading to a greater reliance on other metabolic pathways, such as N-dealkylation and degradation of the piperazine ring.
Data Presentation: A Comparative Overview of Metabolites
The following table summarizes the known metabolites of BZP identified in in vitro studies and the predicted metabolites of this compound. The predictions for this compound are based on the metabolic pathways of BZP and the known effects of fluorination on drug metabolism.
| Metabolic Pathway | N-benzylpiperazine (BZP) - Known Metabolites | 4-fluoro-N-benzylpiperazine (this compound) - Predicted Metabolites |
| Aromatic Hydroxylation | 4-hydroxy-BZP[1][4][5] | 3-hydroxy-4-fluoro-BZP |
| 3-hydroxy-BZP[1][4][5] | ||
| Aromatic Hydroxylation & O-Methylation | 4-hydroxy-3-methoxy-BZP[4][5] | 3-hydroxy-4-fluoro-5-methoxy-BZP |
| N-Dealkylation | Piperazine[4][5] | Piperazine |
| Benzylamine[4][6] | 4-fluorobenzylamine | |
| Piperazine Ring Opening | N-benzylethylenediamine[4][6] | N-(4-fluorobenzyl)ethylenediamine |
Predicted Metabolic Pathways for this compound
The introduction of a fluorine atom at the para-position of the benzyl ring in this compound is expected to hinder hydroxylation at that site due to the strength of the carbon-fluorine bond.[8] Consequently, the following metabolic outcomes are predicted:
-
Reduced Aromatic Hydroxylation: The formation of a 4-hydroxy metabolite is unlikely. Hydroxylation may be redirected to the ortho or meta positions of the fluorinated ring, though this is generally less favored.
-
Shift towards N-Dealkylation: With aromatic hydroxylation being less favorable, the metabolic burden may shift towards N-dealkylation, leading to an increased formation of piperazine and 4-fluorobenzylamine.
-
Piperazine Ring Metabolism: The degradation of the piperazine ring itself is likely to remain a significant metabolic pathway, analogous to that observed for BZP.
Experimental Protocols: In Vitro Metabolism using Human Liver Microsomes
The following is a representative protocol for the in vitro investigation of the metabolism of a test compound, such as this compound, using human liver microsomes. This methodology is based on standard practices for studying the metabolism of piperazine derivatives.[10][11]
Objective: To identify the major metabolites of the test compound and characterize the cytochrome P450 enzymes involved in its metabolism.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (known substrates for specific CYP enzymes)
-
Specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)
-
Acetonitrile (for quenching reactions)
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubation:
-
Prepare incubation mixtures in microtubes containing phosphate buffer, human liver microsomes, and the test compound at various concentrations.
-
Pre-incubate the mixtures at 37°C for a short period.
-
Initiate the metabolic reactions by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.
-
Terminate the reactions by adding ice-cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the quenched incubation mixtures to pellet the precipitated proteins.
-
Transfer the supernatant to new tubes for analysis.
-
-
Metabolite Identification:
-
Analyze the supernatant using a validated LC-MS/MS method to separate and detect the parent compound and its metabolites.
-
Characterize the structure of potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
-
Reaction Phenotyping (CYP Inhibition Studies):
-
To identify the specific CYP enzymes responsible for metabolism, repeat the incubation procedure in the presence of selective chemical inhibitors for the major CYP isoforms.
-
A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that CYP enzyme in its formation.
-
Mandatory Visualization
Caption: Experimental workflow for in vitro metabolism studies.
Conclusion
The in vitro metabolism of BZP is well-characterized, involving aromatic hydroxylation and N-dealkylation as major pathways. While experimental data for this compound is currently unavailable, it is reasonable to predict that it will undergo similar biotransformations. However, the presence of the fluorine substituent is likely to alter the metabolic profile, potentially increasing its metabolic stability by hindering aromatic hydroxylation. The provided experimental protocol offers a robust framework for future in vitro studies to elucidate the precise metabolic fate of this compound and to validate these predictions. Such studies are essential for understanding the pharmacokinetic and pharmacodynamic properties of this novel psychoactive substance.
References
- 1. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Analytical Methods for 4-fluoro MBZP Isomers: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) such as 4-fluoro MBZP (1-[(4-fluorophenyl)methyl]-4-methylpiperazine) presents a significant analytical challenge. This compound can exist as three distinct positional isomers: 2-fluoro MBZP, 3-fluoro MBZP, and this compound, which differ only in the position of the fluorine atom on the benzyl (B1604629) ring.[1][2] Accurate differentiation of these isomers is critical for forensic analysis, toxicological studies, and structure-activity relationship (SAR) investigations, as the fluorine atom's position can significantly influence the molecule's pharmacological and toxicological properties.[2]
This guide provides an objective comparison of the primary analytical methods used to selectively identify and separate these isomers, supported by experimental data and detailed protocols.
Primary Analytical Techniques: A Comparative Overview
The two principal techniques for the analysis of this compound and its isomers are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely available technique that offers excellent chromatographic separation and generates characteristic mass spectra for identification.[3] However, for some piperazine (B1678402) derivatives, a derivatization step may be necessary to improve volatility and thermal stability, which can add time and potential variability to the sample preparation process.[3][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS or LC-QTOF-MS) is often considered the gold standard for NPS analysis due to its high sensitivity and selectivity without requiring derivatization.[3] This makes it particularly suitable for complex biological matrices.[3]
Data Presentation: Comparative Method Parameters
The selectivity of an analytical method is determined by its ability to resolve isomers into distinct peaks. The following tables summarize typical instrumental parameters that serve as a starting point for method development aimed at separating this compound isomers.
Table 1: GC-MS Method Parameters for Isomer Separation
| Parameter | Recommended Setting | Purpose |
| GC Column | Phenyl-methyl siloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | Standard non-polar column suitable for initial screening.[1][2] |
| Injector Temp. | 250°C - 280°C | Ensures efficient vaporization of the analyte.[1][2] |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency.[1][2] |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) | Optimizes separation efficiency and analysis time.[1][2] |
| Oven Program | Initial: 60-70°C, hold 1 min; Ramp: 20°C/min to 300°C, hold 5 min | The temperature ramp is critical for separating closely eluting isomers.[1][2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra.[1][2] |
| Scan Range | m/z 40-550 | Covers the expected mass range for the analyte and its fragments.[1][2] |
Table 2: LC-QTOF-MS Method Parameters for Isomer Separation
| Parameter | Recommended Setting | Purpose |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) | Standard reversed-phase column for retaining the analyte.[1][2] |
| Mobile Phase A | 0.1% Formic acid in water | Acidified aqueous phase to promote analyte protonation.[1][2] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acidified organic phase to elute the analyte.[1][2] |
| Gradient | Start 5% B, linear increase to 95% B over 10+ minutes | A shallow gradient is crucial for resolving positional isomers.[1][2] |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical scale LC columns.[2] |
| Column Temp. | 40°C | Improves peak shape and reproducibility of retention times.[2] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | Efficiently ionizes the piperazine nitrogen for MS detection.[2] |
| Acquisition Mode | TOF-MS and TOF-MS/MS | Provides high-resolution mass data for confident identification.[2] |
Visualizing the Analytical Process
Experimental Protocols
Detailed and validated protocols are essential for achieving reproducible and selective separation of this compound isomers.
GC-MS Analysis Protocol
This protocol is effective for analyzing samples such as dissolved tablets or powders.
-
Sample Preparation (Acid-Base Extraction):
-
To 1 mL of sample, add an appropriate internal standard.
-
Acidify the sample using 0.1 M HCl.
-
Wash with an organic solvent like hexane (B92381) to remove neutral and acidic interferences; discard the organic layer.[1]
-
Basify the remaining aqueous layer to a pH > 10 with 1 M NaOH.[1]
-
Extract the this compound into an organic solvent such as ethyl acetate.[1]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dry residue in a suitable solvent for GC-MS injection.[1]
-
-
Instrumental Analysis:
-
Inject the reconstituted sample into the GC-MS system.
-
Utilize the instrumental parameters outlined in Table 1 . The oven temperature program is a key parameter to adjust for optimizing isomer separation.
-
Acquire data in full scan mode (m/z 40-550).[1]
-
-
Data Analysis:
-
Compare the retention time and mass spectrum of the analyte peak against a certified reference standard for this compound and its available isomers.[2]
-
LC-QTOF-MS Analysis Protocol
This protocol is highly suitable for the analysis of biological samples (e.g., blood, serum) and dissolved materials.
-
Sample Preparation (Dilution):
-
Instrumental Analysis:
-
Inject the sample into the LC-QTOF-MS system.
-
Employ the instrumental parameters detailed in Table 2 . A shallow, extended gradient is often required to achieve baseline separation of positional isomers.
-
Acquire high-resolution mass data in both TOF-MS (full scan) and TOF-MS/MS (product ion scan) modes to aid in identification.[2]
-
-
Data Analysis:
-
Compare the retention time, accurate precursor ion mass, and product ion mass spectrum of the analyte against a certified reference standard.[2]
-
Troubleshooting and Enhancing Selectivity
A common challenge in the analysis of this compound is the co-elution of its isomers, which may also exhibit very similar mass spectra.[2] If initial methods fail to provide adequate separation, the following strategies can be employed.
-
Modify Chromatography: For GC-MS, reducing the oven ramp rate or adding an isothermal hold can improve resolution.[2] For LC-MS, adjusting the gradient to have a shallower increase in the organic solvent concentration is highly effective.[2]
-
Change Column Chemistry: If modifying the method is insufficient, changing the column is the next step. For LC, a phenyl-hexyl or pentafluorophenyl (PFP) column can offer different selectivity for positional isomers compared to a standard C18 column.[2] For GC, a column with a different stationary phase polarity can be tested.[2]
-
Use Reference Standards: The most reliable way to confirm the identity of an isomer is to compare its retention time and mass spectrum directly with a certified reference standard analyzed under identical conditions.[2] Analytical reference standards are commercially available for 2-fluoro and this compound.[2]
Proposed Pharmacological Context
Understanding the presumed mechanism of action of this compound is relevant for interpreting analytical findings. As a benzylpiperazine analog, it is believed to act as a stimulant by inhibiting the reuptake of dopamine (B1211576) and serotonin, thereby increasing their concentration in the synaptic cleft.[4]
References
Safety Operating Guide
Navigating the Safe Disposal of 4-fluoro MBZP: A Guide for Laboratory Professionals
Key Principle: Treat as Hazardous Waste
In the absence of explicit disposal instructions, 4-fluoro MBZP should be handled as a hazardous chemical waste.[1][3] This necessitates strict adherence to institutional, local, and national regulations for hazardous waste management. Under no circumstances should this compound be disposed of down the drain or in regular trash.[4][5] Evaporation, particularly in a fume hood, is also not an acceptable method of disposal.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, wearing the appropriate Personal Protective Equipment (PPE) is mandatory. This includes chemical safety goggles, chemically resistant gloves (such as nitrile), and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of any potential vapors.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the general steps for the safe disposal of this compound in a laboratory setting:
-
Waste Identification and Segregation :
-
Waste Collection :
-
Solid Waste : Collect any solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste : If this compound is in a solution (e.g., methanol), it should be collected in a container specifically designated for flammable liquid waste.[1][8] The container must be chemically compatible with the solvent and the compound.[3]
-
-
Container Management :
-
Use only leak-proof containers that are in good condition and compatible with the chemical waste.[3][6]
-
Keep waste containers securely closed at all times, except when adding waste.[3][6]
-
Properly label the hazardous waste container with the full chemical name ("4-fluoro methylbenzylpiperazine"), concentration, and any known hazards.[1][3]
-
-
Storage :
-
Disposal of Empty Containers :
-
"Empty" containers that held this compound must be treated as hazardous waste.[1]
-
The first rinse of the container with a suitable solvent (e.g., methanol, the solvent it was in) must be collected and disposed of as hazardous waste.[1][3] For highly toxic chemicals, the first three rinses must be collected.[1]
-
After appropriate rinsing, the labels on the container must be defaced or removed before it can be discarded as non-hazardous waste, such as in designated glass disposal containers.[1]
-
-
Arrange for Pickup :
Quantitative Data Summary
Due to the limited availability of specific research on this compound disposal, quantitative data regarding concentration limits or other specific disposal parameters are not available. The general guideline is to treat any concentration of this compound as hazardous waste.
| Parameter | Value | Source |
| Generator Status (LQG) | ≥ 1,000 kg/month of hazardous waste | [7] |
| Generator Status (SQG) | > 100 kg and < 1,000 kg/month of hazardous waste | [7] |
| Generator Status (VSQG) | ≤ 100 kg/month of hazardous waste | [7] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific safety and disposal protocols and contact their Environmental Health and Safety (EHS) office for detailed guidance.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. acs.org [acs.org]
- 5. pfw.edu [pfw.edu]
- 6. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 7. enviroserve.com [enviroserve.com]
- 8. caymanchem.com [caymanchem.com]
Essential Safety and Operational Guide for Handling 4-fluoro MBZP
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling and disposal of 4-fluoro MBZP. As a novel psychoactive substance, this compound is intended for research and forensic applications only.[1][2][3] Although a specific Safety Data Sheet (SDS) is not publicly available, it is imperative to treat this compound as a potentially hazardous substance, adhering to the safety protocols outlined below, which are derived from general chemical safety principles and data from structurally similar compounds.[1]
Core Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to ensure the safety of all personnel. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Splash Goggles | Must meet ANSI Z87.1 standards for chemical splash protection to guard against splashes and potential vapors. A face shield worn over safety glasses is recommended for high-risk procedures.[1][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for incidental contact. For prolonged or direct contact, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for damage before use.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex® or 100% cotton) should be worn and kept fully buttoned to provide a barrier against spills.[1] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the compound outside of a certified fume hood, if aerosolization is possible, or if exposure limits are exceeded. The appropriate cartridge must be selected based on a risk assessment.[1] |
| Foot Protection | Closed-toe Shoes | Appropriate shoes that cover the entire foot are mandatory in the laboratory to protect against spills.[1] |
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
1. Pre-Handling Preparations:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that a certified chemical fume hood is operational.
-
Locate the nearest emergency eyewash station and safety shower.
-
Have a spill kit and emergency contact information readily accessible.[1]
2. Handling Procedures:
-
All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Avoid the creation of dust or aerosols during handling.[1]
-
Use dedicated labware and equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
After handling, even if gloves were worn, wash hands thoroughly with soap and water.[1]
3. Storage:
-
Store this compound at -20°C in a tightly sealed container.[1][3]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.[1]
-
Store away from incompatible materials.[1]
4. Spill Management:
-
In the event of a spill, immediately evacuate all non-essential personnel from the area.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.[1]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[1]
-
Decontaminate the spill area according to institutional guidelines.[1]
-
Report all spills to the laboratory supervisor immediately.[1]
5. Disposal:
-
All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.[1]
-
Dispose of hazardous waste in accordance with local, state, and federal regulations.
Emergency Spill Response Workflow
The following diagram outlines the logical steps for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
